Anisodine
Description
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Properties
Molecular Formula |
C17H21NO5 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) (2R)-2,3-dihydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H21NO5/c1-18-12-7-11(8-13(18)15-14(12)23-15)22-16(20)17(21,9-19)10-5-3-2-4-6-10/h2-6,11-15,19,21H,7-9H2,1H3/t11?,12?,13?,14?,15?,17-/m0/s1 |
InChI Key |
JEJREKXHLFEVHN-VIFSAKLVSA-N |
Isomeric SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)[C@](CO)(C4=CC=CC=C4)O |
Canonical SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
Anisodine's Neuroprotective Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, has demonstrated significant neuroprotective properties in various preclinical models of neurological disorders. As an anticholinergic agent, its primary mechanism of action involves the blockade of muscarinic acetylcholine receptors.[1][2] However, its therapeutic effects extend beyond this, encompassing anti-oxidative, anti-inflammatory, and anti-apoptotic activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's neuroprotective effects, with a focus on its impact on key signaling pathways, supported by quantitative data and detailed experimental methodologies.
Core Mechanism: Muscarinic Receptor Antagonism
This compound functions as a non-specific muscarinic acetylcholine receptor (mAChR) antagonist, interfering with the binding of acetylcholine in the central nervous system.[1][3] This action is central to its neuroprotective effects, particularly in the context of ischemic injury. Studies have shown that this compound can modulate the expression of multiple mAChR subtypes (M1, M2, M4, and M5) that are upregulated during hypoxia/reoxygenation.[4] The M2 receptor, in particular, has been identified as a potential key target for this compound's therapeutic actions.[5]
Key Neuroprotective Pathways
This compound exerts its neuroprotective effects through multiple interconnected pathways:
-
Anti-Oxidative Stress: this compound has been shown to mitigate oxidative stress by modulating the levels of key enzymes and byproducts. It significantly increases the activity of superoxide dismutase (SOD), a critical antioxidant enzyme, while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[5] This reduction in oxidative stress is further supported by its ability to decrease reactive oxygen species (ROS) levels.[5]
-
Anti-Apoptosis: this compound demonstrates potent anti-apoptotic properties by modulating the expression of key regulatory proteins. It upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax.[6] This modulation of the Bcl-2 family of proteins is a crucial mechanism in preventing neuronal cell death. Furthermore, this compound has been shown to reduce the number of TUNEL-positive cells, providing direct evidence of its anti-apoptotic effects in a dose-dependent manner.[5]
-
PI3K/Akt/GSK-3β Signaling Pathway: this compound has been found to activate the PI3K/Akt signaling pathway, a critical regulator of cell survival and apoptosis.[6] By promoting the phosphorylation of Akt and its downstream target, glycogen synthase kinase-3β (GSK-3β), this compound attenuates neuronal cell death and apoptosis.[7]
-
ERK1/2/HIF-1α/VEGF Signaling Pathway: In conditions of hypoxia, this compound has been shown to modulate the ERK1/2/HIF-1α/VEGF signaling pathway. It attenuates the hypoxia-induced upregulation of hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF), while restoring the levels of phosphorylated extracellular signal-regulated kinase (p-ERK1/2).[8][9]
-
Calcium Signaling: this compound has been observed to inhibit calcium ion influx in a concentration-dependent manner, which is a key event in excitotoxicity and neuronal injury.[4] By preventing calcium overload, this compound helps maintain cellular homeostasis and prevents the activation of downstream cell death pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the neuroprotective effects of this compound.
Table 1: Effect of this compound on Markers of Oxidative Stress
| Parameter | Model | Treatment Group | Control Group Value (Mean ± SD) | This compound-Treated Group Value (Mean ± SD) | Fold Change/Percent Change | Reference |
| SOD Activity (U/mL) | Vascular Dementia Rat Model | High-Dose this compound | 44.22 ± 7.11 | 98.67 ± 0.86 | ~2.23-fold increase | [5] |
| MDA Level (nmol/mL) | Vascular Dementia Rat Model | High-Dose this compound | 17.74 ± 1.00 | Not specified, but significantly reduced | Significant reduction | [5] |
| ROS Levels | HT22 & NSC-34 cells | This compound (dose-dependent) | Not specified | Dose-dependent decrease | Dose-dependent reduction | [5] |
Table 2: Effect of this compound on Apoptosis
| Parameter | Model | Treatment Group | Control Group Value (%) | This compound-Treated Group Value (%) | Percent Reduction | Reference |
| TUNEL Positive Cells | Vascular Dementia Rat Model | Low-Dose this compound | 36.10 ± 9.07 | 9.60 ± 5.63 | ~73.4% reduction | [5] |
| TUNEL Positive Cells | Vascular Dementia Rat Model | Medium-Dose this compound | 36.10 ± 9.07 | 3.43 ± 0.92 | ~90.5% reduction | [5] |
| TUNEL Positive Cells | Vascular Dementia Rat Model | High-Dose this compound | 36.10 ± 9.07 | Not specified, but significantly reduced | Significant reduction | [5] |
Experimental Protocols
Animal Models
-
Vascular Dementia (VD) Rat Model:
-
Animal: Sprague-Dawley (SD) rats.
-
Procedure: Permanent bilateral common carotid artery occlusion is performed to induce chronic cerebral hypoperfusion, leading to vascular dementia.
-
Evaluation: Neurological function is assessed using the Bederson scale, and limb coordination is evaluated with the pole climbing test.[5]
-
-
Chronic Cerebral Hypoperfusion (CCH) Rat Model:
-
Animal: Adult male Sprague-Dawley rats.
-
Procedure: The model is established by the permanent ligation of the bilateral common carotid arteries (two-vessel occlusion).
-
Evaluation: Cognitive behavior is examined using the Morris Water Maze test. Neuronal survival and apoptosis are evaluated by Nissl staining and TUNEL staining.[7]
-
In Vitro Models
-
Cell Lines: HT22 (murine hippocampal neuronal cells) and NSC-34 (motor neuron-like hybrid cells) are used to study oxidative stress.[5] HM (microglial cells) and SVG12 (astrocytes) are used to investigate mechanisms under hypoxic conditions.[4] Rat retinal progenitor cells (RPCs) and brain neural stem cells (BNSCs) are used to study the effects on proliferation and calcium overload under hypoxia.[8][9]
Key Experimental Assays
-
TUNEL Assay for Apoptosis:
-
Principle: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
-
General Procedure:
-
Tissue sections or cells are fixed and permeabilized.
-
Terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
The labeled cells are then visualized using fluorescence microscopy or colorimetric detection.[5]
-
-
-
ELISA for SOD and MDA:
-
Principle: Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of superoxide dismutase (SOD) activity and malondialdehyde (MDA) concentration in serum and brain tissue homogenates.
-
General Procedure:
-
Samples are added to microplate wells pre-coated with a specific antibody.
-
A biotin-conjugated antibody and enzyme-conjugated avidin are added sequentially.
-
A substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is proportional to the amount of SOD or MDA present.[5]
-
-
-
DCFH-DA for ROS Measurement:
-
Principle: Dichloro-dihydro-fluorescein diacetate (DCFH-DA) is a cell-permeable probe used to detect intracellular reactive oxygen species (ROS).
-
General Procedure:
-
Cells are loaded with DCFH-DA.
-
Inside the cell, esterases cleave the acetate groups, and the non-fluorescent DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity is measured using a fluorescence microscope or flow cytometer and is proportional to the level of intracellular ROS.[5]
-
-
-
Western Blot for Protein Expression:
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as Bcl-2, Bax, p-Akt, and p-GSK-3β.[7]
-
General Procedure:
-
Protein lysates are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with enzyme-linked secondary antibodies.
-
The protein bands are visualized using a chemiluminescent substrate.
-
-
Signaling Pathway and Experimental Workflow Visualizations
Caption: this compound's neuroprotective signaling pathways.
Caption: General experimental workflow for this compound studies.
Conclusion
This compound presents a multifaceted approach to neuroprotection, primarily initiated by its antagonism of muscarinic acetylcholine receptors. This action triggers a cascade of downstream effects, including the attenuation of oxidative stress, inhibition of apoptosis, and modulation of key pro-survival signaling pathways like PI3K/Akt and ERK1/2. The quantitative data from preclinical studies strongly support its potential as a therapeutic agent for neurological conditions characterized by neuronal damage. Further research, particularly well-designed clinical trials, is warranted to translate these promising preclinical findings into effective treatments for patients. This guide provides a comprehensive overview of the current understanding of this compound's neuroprotective mechanisms, offering a valuable resource for researchers and drug development professionals in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotective Effects of this compound Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved [jsu-mse.com]
- 4. mdpi.com [mdpi.com]
- 5. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of Ischemic Regions in a Rat Model of Stroke | PLOS One [journals.plos.org]
- 8. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 9. Endothelin-1 Induced Middle Cerebral Artery Occlusion Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Rat - PMC [pmc.ncbi.nlm.nih.gov]
Anisodine as a Muscarinic Acetylcholine Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine, a tropane alkaloid naturally found in plants of the Solanaceae family, notably Anisodus tanguticus, is recognized for its activity as a muscarinic acetylcholine receptor (mAChR) antagonist.[1] As an anticholinergic agent, this compound competitively inhibits the binding of the neurotransmitter acetylcholine to its receptors, thereby blocking parasympathetic nerve impulses.[2][3] This antagonistic action underlies its various physiological effects, including mydriasis (pupil dilation), neuroprotection, and modulation of the autonomic nervous system. This compound has been a subject of interest for its potential therapeutic applications, particularly in ophthalmology and for the treatment of certain neurological and circulatory conditions.[2]
This technical guide provides an in-depth overview of this compound's role as a muscarinic acetylcholine receptor antagonist, focusing on its binding characteristics, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Quantitative Analysis of Receptor Binding
Table 1: Comparative Binding Affinities of Anisodamine and Atropine for Muscarinic Acetylcholine Receptor Subtypes
| Compound | Receptor Subtype | pKB | Ki (nM) | IC50 (nM) |
| Anisodamine | M1 | 7.86 | - | - |
| M2 | 7.78 | - | - | |
| Atropine | M1 | - | 1.27 ± 0.36 | 2.22 ± 0.60 |
| M2 | - | 3.24 ± 1.16 | 4.32 ± 1.63 | |
| M3 | - | 2.21 ± 0.53 | 4.16 ± 1.04 | |
| M4 | - | 0.77 ± 0.43 | 2.38 ± 1.07 | |
| M5 | - | 2.84 ± 0.84 | 3.39 ± 1.16 |
Data for Anisodamine is presented as pKB values from functional inhibition studies. Data for Atropine is presented as Ki and IC50 values from radioligand binding assays. It is important to note that anisodamine is a close structural analog of this compound, and its binding profile is expected to be similar.
Signaling Pathways Modulated by this compound
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate diverse cellular responses through different signaling cascades. This compound, as a non-selective antagonist, is expected to inhibit the downstream signaling of all five muscarinic receptor subtypes.
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins. Upon activation by acetylcholine, this G protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound blocks this cascade by preventing the initial receptor activation.
The M2 and M4 receptor subtypes are coupled to Gi/o proteins. Activation of these receptors by acetylcholine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels. This compound's antagonism at M2 and M4 receptors prevents these inhibitory effects.
Experimental Protocols for Characterization
The antagonistic properties of this compound at muscarinic receptors can be characterized using a variety of in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or other suitable radiolabeled muscarinic antagonist.
-
This compound hydrobromide.
-
Non-labeled competing ligand (e.g., atropine or scopolamine) for determination of non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-treated with polyethylenimine).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
Cell membranes (typically 10-50 µg of protein per well).
-
This compound solution at various concentrations (for competition curve) or buffer (for total binding) or a high concentration of a non-labeled antagonist (for non-specific binding).
-
Radioligand ([3H]-NMS) at a concentration close to its Kd.
-
-
Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a hallmark of Gq-coupled receptor activation (M1, M3, M5).
Objective: To determine the functional potency of this compound in blocking agonist-induced calcium release mediated by M1, M3, and M5 receptors.
Materials:
-
Cells stably expressing a single human muscarinic receptor subtype (M1, M3, or M5).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
This compound hydrobromide.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capability and automated liquid handling.
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to attach and grow to confluence.
-
Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition:
-
Add this compound at various concentrations to the wells and incubate for a predetermined time to allow for receptor binding.
-
Place the plate in the fluorescence plate reader.
-
-
Agonist Stimulation and Measurement:
-
Establish a baseline fluorescence reading.
-
Inject the muscarinic agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
GTPγS Binding Assay
This functional assay measures the activation of G proteins, which is a proximal event in GPCR signaling. It can be used to assess the ability of an antagonist to block agonist-stimulated G protein activation for all muscarinic receptor subtypes.
Objective: To determine the functional potency of this compound in blocking agonist-induced G protein activation mediated by M1-M5 receptors.
Materials:
-
Cell membranes expressing a single human muscarinic receptor subtype.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
Muscarinic agonist (e.g., carbachol).
-
This compound hydrobromide.
-
GDP.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound and Membrane Preparation: Prepare dilutions of this compound and the agonist. Thaw and resuspend the cell membranes in the assay buffer.
-
Assay Setup: In a 96-well plate, add:
-
Assay buffer.
-
Cell membranes.
-
This compound at various concentrations.
-
Muscarinic agonist at a fixed concentration (e.g., EC50).
-
GDP.
-
Initiate the reaction by adding [35S]GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the net agonist-stimulated [35S]GTPγS binding.
-
Plot the percentage of inhibition of the agonist-stimulated response against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
This compound is a non-selective muscarinic acetylcholine receptor antagonist that exerts its physiological effects by competitively blocking the binding of acetylcholine to all five receptor subtypes. This antagonism inhibits both Gq/11- and Gi/o-mediated signaling pathways, leading to a broad range of anticholinergic effects. While specific binding affinity data for this compound is limited, the data from its close structural analogs, anisodamine and atropine, suggest a high affinity for all muscarinic receptor subtypes. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other novel muscarinic receptor antagonists, which is essential for their further development as potential therapeutic agents.
References
Anisodine's Profile as an α1-Adrenergic Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodine, a tropane alkaloid derived from Anisodus tanguticus, is traditionally recognized for its anticholinergic properties. However, a body of evidence demonstrates its activity as an antagonist of α1-adrenergic receptors. This technical guide provides an in-depth analysis of the α1-adrenergic receptor antagonist properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in pharmacology and drug development exploring the therapeutic potential and mechanism of action of this compound.
Introduction to α1-Adrenergic Receptors and this compound
α1-Adrenergic receptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the sympathetic nervous system.[1] These receptors are activated by the endogenous catecholamines, norepinephrine and epinephrine.[2] There are three main subtypes of α1-adrenergic receptors: α1A, α1B, and α1D, all of which couple to Gq/11 proteins.[3][4] Activation of α1-adrenergic receptors initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This cascade culminates in an increase in intracellular calcium concentrations, resulting in smooth muscle contraction and other physiological responses.[4]
This compound is a naturally occurring compound that has been investigated for various pharmacological activities.[5] While its primary classification is as a muscarinic acetylcholine receptor antagonist, research has also established its role as an α1-adrenergic receptor antagonist.[5][6] This dual antagonism may contribute to its observed therapeutic effects, particularly in conditions such as acute circulatory shock.
Quantitative Analysis of this compound's α1-Adrenergic Antagonism
The primary evidence for this compound's α1-adrenergic receptor antagonism comes from radioligand binding assays and functional studies on isolated tissues. The key findings from the seminal study by Varma and Yue (1986) are summarized below.
Radioligand Binding Affinity
Competitive binding assays were performed using the selective α1-adrenoceptor antagonist radioligand, [3H]-WB-4101, on rat cardiac and brain tissue membrane preparations. The ability of this compound and other compounds to displace this radioligand indicates their affinity for the α1-adrenergic receptor.
Table 1: Inhibition of [3H]-WB-4101 Binding to Rat Cardiac and Brain α1-Adrenoceptors
| Compound | Tissue | IC50 (μM) |
| This compound | Cardiac | 13.0 |
| Brain | 11.0 | |
| Anisodamine | Cardiac | 3.5 |
| Brain | 2.8 | |
| Prazosin | Cardiac | 0.0012 |
| Brain | 0.0009 | |
| Atropine | Cardiac | 1.1 |
| Brain | 0.9 | |
| Scopolamine | Cardiac | 8.0 |
| Brain | 6.5 |
Data extracted from Varma & Yue, 1986. IC50 values represent the concentration of the drug required to inhibit 50% of the specific binding of [3H]-WB-4101.
Functional Antagonism in Isolated Tissues
The antagonistic effect of this compound on α1-adrenergic receptor-mediated physiological responses was assessed by its ability to inhibit phenylephrine-induced contractions in isolated rat aortic strips and the positive inotropic effect in isolated rat left atria. The potency of the antagonists is expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
Table 2: Antagonism of Phenylephrine-Induced Responses in Isolated Rat Tissues
| Compound | Tissue | pA2 Value |
| This compound | Aortic Strip | 5.20 |
| Left Atria | 5.31 | |
| Anisodamine | Aortic Strip | 5.85 |
| Left Atria | 5.92 | |
| Prazosin | Aortic Strip | 9.05 |
| Left Atria | 9.15 | |
| Atropine | Aortic Strip | 6.25 |
| Left Atria | 6.31 | |
| Scopolamine | Aortic Strip | 5.50 |
| Left Atria | 5.62 |
Data extracted from Varma & Yue, 1986.
The data clearly indicate that this compound is a competitive antagonist at α1-adrenergic receptors, albeit with a lower potency compared to the selective α1-antagonist prazosin and the related compound anisodamine. It is important to note that the authors of the primary study suggest that it is unlikely that this compound produces a significant adrenoceptor blockade in the clinically used dose-range.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's α1-adrenergic antagonist properties.
Radioligand Binding Assay for α1-Adrenoceptors
Objective: To determine the binding affinity of this compound for α1-adrenergic receptors in rat cardiac and brain tissues using a competitive radioligand binding assay.
Materials:
-
Tissues: Male Wistar rat hearts and brains.
-
Radioligand: [3H]-WB-4101 (a selective α1-adrenoceptor antagonist).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
-
Competitors: this compound, anisodamine, prazosin, atropine, scopolamine.
-
Non-specific binding control: Phentolamine (10 μM).
-
Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Excise rat hearts and brains and place them in ice-cold homogenization buffer.
-
Homogenize the tissues using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 48,000 g for 20 minutes at 4°C.
-
Resuspend the pellet (crude membrane preparation) in incubation buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Lowry assay).
-
-
Binding Assay:
-
In a final volume of 1 ml of incubation buffer, add the following components in order:
-
Membrane preparation (approximately 200 μg of protein).
-
Varying concentrations of the competitor drug (this compound or other test compounds).
-
[3H]-WB-4101 at a final concentration of 0.5 nM.
-
-
For the determination of non-specific binding, add phentolamine (10 μM) instead of the competitor drug.
-
For the determination of total binding, add incubation buffer instead of the competitor drug.
-
Incubate the mixture at 25°C for 30 minutes.
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters.
-
Wash the filters three times with 5 ml of ice-cold incubation buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Functional Antagonism in Isolated Rat Aortic Strips
Objective: To determine the functional antagonist potency (pA2 value) of this compound against phenylephrine-induced contractions in isolated rat thoracic aorta.
Materials:
-
Tissue: Thoracic aorta from male Wistar rats.
-
Agonist: Phenylephrine.
-
Antagonist: this compound.
-
Physiological Salt Solution: Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7), gassed with 95% O2 and 5% CO2.
-
Equipment: Organ bath, isometric force transducer, data acquisition system.
Procedure:
-
Tissue Preparation:
-
Excise the thoracic aorta and place it in Krebs-Henseleit solution.
-
Clean the aorta of adhering fat and connective tissue.
-
Cut the aorta into helical strips (approximately 2 mm wide and 15 mm long).
-
Suspend the aortic strips in a 10 ml organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Apply an initial resting tension of 2 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.
-
-
Experimental Protocol:
-
Obtain a cumulative concentration-response curve for phenylephrine by adding the agonist in increasing concentrations to the organ bath.
-
After washing the tissue and allowing it to return to baseline, incubate the aortic strip with a known concentration of this compound for 30 minutes.
-
In the presence of this compound, obtain a second cumulative concentration-response curve for phenylephrine.
-
Repeat this procedure with at least three different concentrations of this compound.
-
-
Data Analysis (Schild Plot):
-
Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the EC50 of phenylephrine in the presence of the antagonist to the EC50 of phenylephrine in the absence of the antagonist.
-
Construct a Schild plot by graphing log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The pA2 value is determined as the x-intercept of the linear regression line of the Schild plot. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
-
Signaling Pathways and Visualizations
α1-Adrenergic Receptor Signaling Pathway
Activation of α1-adrenergic receptors by an agonist like norepinephrine leads to a cascade of intracellular events. This compound, as a competitive antagonist, prevents the initiation of this cascade by blocking the binding of agonists to the receptor.
Caption: α1-Adrenergic receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Radioligand Binding Assay
The workflow for a competitive radioligand binding assay involves several key steps, from tissue preparation to data analysis.
Caption: Workflow for the α1-adrenergic receptor radioligand binding assay.
Logical Relationship: this compound as a Competitive Antagonist
The relationship between an agonist, a competitive antagonist like this compound, and the receptor can be visualized to illustrate the mechanism of action.
Caption: Competitive antagonism of this compound at the α1-adrenergic receptor.
Conclusion
This compound exhibits demonstrable antagonist activity at α1-adrenergic receptors. Quantitative data from radioligand binding and functional assays confirm this property, although its potency is lower than that of reference α1-antagonists. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of this compound's pharmacological profile. The illustrated signaling pathways and experimental workflows serve to contextualize the mechanism of action and the methodologies employed in its characterization. For drug development professionals, the α1-adrenergic antagonist properties of this compound should be considered in the evaluation of its overall pharmacological effects and potential therapeutic applications, particularly in concert with its well-established anticholinergic activity. Further research is warranted to explore the selectivity of this compound for α1-adrenergic receptor subtypes and to fully elucidate the clinical significance of its α1-blocking activity.
References
- 1. α1-Adrenoceptor Characteristics and Modulators [sigmaaldrich.com]
- 2. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Alpha1-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Adrenoceptor blocking properties of atropine-like agents anisodamine and this compound on brain and cardiovascular tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adrenoceptor blocking properties of atropine-like agents anisodamine and this compound on brain and cardiovascular tissues of rats - PMC [pmc.ncbi.nlm.nih.gov]
The Botanical Treasury of the Tibetan Plateau: A Technical Guide to Anisodine from Anisodus tanguticus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Analysis of Anisodine in Anisodus tanguticus
The concentration of this compound in Anisodus tanguticus can vary significantly depending on the geographical origin, the part of the plant harvested, and cultivation conditions. The roots are the primary source of this valuable alkaloid.[1]
Table 1: this compound Content in Anisodus tanguticus (Wild Populations)
| Plant Part | This compound Content (mg/g dry weight) | Geographical Origin | Reference |
| Roots | 0.10 - 1.87 | Qinghai-Tibet Plateau (Sichuan, Gansu, Qinghai) | [2] |
| Aerial Parts | 0.03 - 2.64 | Qinghai-Tibet Plateau (Sichuan, Gansu, Qinghai) | [2] |
| Roots | Average: 1.19 | Qinghai-Tibet Plateau | [3] |
Table 2: Influence of Cultivation Practices on this compound Content in Anisodus tanguticus
| Cultivation Parameter | Condition | This compound Content (% of dry weight) | Reference |
| Planting Density | 30 x 50 cm | ~0.032 (underground) | [4] |
| 40 x 50 cm | ~0.047 (underground) | [4] | |
| 50 x 50 cm | ~0.020 (underground) | [4] | |
| 60 x 50 cm | ~0.024 (underground) | [4] | |
| Nitrogen Fertilization | 225 kg/ha | Highest alkaloid content | [5][6] |
| Potassium Fertilization | 75 kg/ha | Effective for alkaloid content | [5][6] |
Experimental Protocols
Extraction of this compound for Quantitative Analysis
This protocol is adapted from methodologies described for the analysis of tropane alkaloids in Anisodus tanguticus.[2][7][8]
Materials:
-
Dried and powdered plant material (roots or aerial parts) of Anisodus tanguticus
-
Methanol (with 2% formic acid)
-
Water (with 2% formic acid)
-
Sonicator
-
Centrifuge
-
0.22 µm membrane filter
Procedure:
-
Weigh 0.2 g of the powdered plant sample.
-
Add 8 mL of methanol (containing 2% formic acid) and 2 mL of water (containing 2% formic acid) to the sample.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the suspension for 10 minutes.
-
Filter the supernatant through a 0.22 µm membrane filter prior to analysis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
The following is a representative HPLC method for the quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 250.0 mm × 4.6 mm).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 30 mmol/L potassium dihydrogen phosphate (containing 0.08% triethylamine, with pH adjusted to 6.0 using phosphoric acid) in a ratio of 13:87.[4]
-
Detection Wavelength: 210 nm.[4]
-
Column Temperature: 35 °C.[4]
-
Flow Rate: 0.2 mL/min.[4]
-
Injection Volume: 10 µL.[4]
Standard Preparation:
-
Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to prepare a stock solution.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to establish a calibration curve.
Large-Scale Extraction and Purification of Tropane Alkaloids (General Procedure)
Principle: Tropane alkaloids are basic compounds that are soluble in organic solvents in their free base form and in acidic aqueous solutions in their salt form. This property is exploited for their selective extraction and purification.
Generalized Workflow:
-
Acidic Extraction: The powdered plant material is extracted with an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid) to protonate the alkaloids and bring them into the aqueous phase.
-
Basification and Liquid-Liquid Extraction: The acidic extract is filtered, and the filtrate is made alkaline (e.g., with ammonia or sodium carbonate) to deprotonate the alkaloids into their free base form. The aqueous solution is then extracted with an immiscible organic solvent (e.g., chloroform or dichloromethane) to transfer the alkaloids into the organic phase.
-
Solvent Evaporation: The organic solvent is evaporated under reduced pressure to yield a crude alkaloid extract.
-
Chromatographic Purification: The crude extract is subjected to chromatographic techniques such as column chromatography (using silica gel or alumina) or preparative HPLC to isolate and purify this compound from other alkaloids and impurities.
Visualizations
Biosynthesis of Tropane Alkaloids
This compound is a tropane alkaloid, and its biosynthesis follows the general pathway established for this class of compounds, originating from the amino acid ornithine.
Caption: Generalized biosynthetic pathway of this compound.
Experimental Workflow for this compound Quantification
The following diagram illustrates the logical flow of the experimental process for quantifying this compound from Anisodus tanguticus.
Caption: Workflow for this compound quantification.
Conclusion
Anisodus tanguticus remains a vital natural source of the pharmaceutically important alkaloid, this compound. This guide has provided a comprehensive overview of the quantitative data, experimental protocols for extraction and analysis, and a visualization of the biosynthetic pathway and experimental workflow. For drug development professionals, the variability in this compound content based on geographical and cultivation factors underscores the importance of standardized cultivation and harvesting practices to ensure a consistent and high-quality raw material supply. Further research into optimizing large-scale purification protocols and exploring the genetic regulation of this compound biosynthesis could unlock even greater potential for this valuable medicinal plant.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Optimization of Tropane Alkaloids Extraction from Anisodus luridus Utilizing Response Surface Methodology and Quality Assessment through UPLC Fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation and detection of tropane alkaloids in Anisodus tanguticus by capillary electrophoresis-electrochemiluminescence - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. This compound [chemicalbook.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Pharmacological profile of Anisodine hydrobromide
An in-depth technical guide on the core pharmacological profile of Anisodine hydrobromide, designed for researchers, scientists, and drug development professionals.
Abstract
This compound hydrobromide, a tropane alkaloid derived from the plant Anisodus tanguticus, is a non-specific muscarinic acetylcholine receptor antagonist with a range of therapeutic applications.[1][2] Primarily utilized in China, its pharmacological profile is characterized by anticholinergic, neuroprotective, anti-inflammatory, and vasodilatory properties.[1][3][4] This document provides a comprehensive overview of its mechanism of action, pharmacodynamics, pharmacokinetics, and safety profile, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows. This compound hydrobromide acts by competitively blocking muscarinic receptors in both the central and peripheral nervous systems, leading to effects such as improved microcirculation, reduction of muscle spasms, and neuroprotection against ischemic injury.[1][4] It has demonstrated clinical efficacy in treating conditions like acute ischemic stroke and septic shock.[4][5] This guide synthesizes current research to serve as a technical resource for professionals in the field of pharmacology and drug development.
Introduction
This compound hydrobromide, also known as 654-2, is a tropane alkaloid extracted from the roots of Anisodus tanguticus, a medicinal plant from the Solanaceae family.[1][6] It was developed to improve the chemical instability of its parent compound, this compound.[2] Structurally similar to other belladonna alkaloids like atropine and scopolamine, it functions as an anticholinergic agent.[7][8] However, it possesses a distinct pharmacological profile, notably exhibiting lower toxicity than atropine while being able to penetrate the blood-brain barrier more effectively than scopolamine.[6] Its primary clinical applications are in the management of vascular and neurological conditions, including cerebral infarction, septic shock, and certain ophthalmic diseases.[1][4][5]
Mechanism of Action
Primary Mechanism: Muscarinic Receptor Antagonism
The principal mechanism of action for this compound hydrobromide is its function as a non-specific, competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[2] By binding to these receptors on cells in the central and peripheral nervous systems, it prevents the neurotransmitter acetylcholine from exerting its excitatory effects.[1][3] This blockade interrupts nerve impulse transmission associated with cholinergic pathways.[2][7]
Studies have shown that this compound hydrobromide interacts with all five muscarinic receptor subtypes (M1-M5).[9][10] In models of cerebral ischemia, it has been shown to reduce the exacerbated expression of M1, M2, M4, and M5 receptors in hypoxic brain tissue.[9] The neuroprotective effects appear to be particularly linked to the modulation of the M2 subtype.[9][10] Its antagonism of M3 receptors in the sphincter pupillae muscles of the eye leads to muscle relaxation and subsequent pupil dilation (mydriasis).[3]
Downstream Signaling and Cellular Effects
The antagonism of mAChRs initiates a cascade of downstream cellular effects that contribute to its therapeutic actions:
-
Neuroprotection: In the context of ischemic stroke, this compound hydrobromide's effects are linked to the inhibition of neuronal apoptosis, prevention of excessive calcium (Ca2+) influx, and anti-oxidative damage.[4][11] It has also been shown to activate the ERK1/2 signaling pathway, which is crucial for cell survival and differentiation.[4][11]
-
Anti-inflammatory Action: The compound exhibits anti-inflammatory properties by inhibiting the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), particularly in models of septic shock.[3][5]
-
Improved Microcirculation: this compound hydrobromide possesses vasodilatory properties and improves microcirculation by reducing vascular resistance.[1] This action is vital for its efficacy in treating both cerebrovascular diseases and septic shock.[1][5] It may also have weak α1-adrenoceptor blocking properties, which could contribute to its effects on circulation.[7]
Pharmacodynamics
The pharmacodynamic effects of this compound hydrobromide are a direct result of its anticholinergic properties.
-
Central Nervous System: It can cross the blood-brain barrier, exerting neuroprotective effects in conditions like acute ischemic stroke.[6][11] Clinical meta-analyses have shown that treatment with this compound hydrobromide significantly improves neurological outcomes, as measured by the National Institutes of Health Stroke Scale (NIHSS) and modified Rankin Scale (mRS).[4]
-
Cardiovascular System: In conscious dogs, intravenous doses of 0.4 mg/kg and higher lead to a significant increase in heart rate and a shortening of PR and QTCV intervals.[2] At higher doses (1.6 mg/kg and above), it can also cause a transient increase in diastolic and mean blood pressure.[2]
-
Ocular Effects: Topical or systemic administration causes mydriasis, which is useful for ophthalmic examinations.[3]
-
Septic Shock: In animal models of septic shock, this compound hydrobromide improves both macro- and microcirculatory hemodynamics, restores blood flow, reduces heart rate, and suppresses the interaction between leukocytes and the endothelium.[5]
| Parameter | Drug | IC50 (ng/mL) | Relative Potency | Source |
| Muscarinic Receptor Antagonism | This compound | 10.15 | Base | [12] |
| Anisodamine | 5.30 | ~1.9x this compound | [12] | |
| Scopolamine | 0.24 | ~42x this compound | [12] | |
| Atropine | 0.05 | ~203x this compound | [12] |
| Outcome Measure | Result | 95% Confidence Interval | Significance (p-value) | Source |
| NIH Stroke Scale | MD = -1.53 | (-1.94, -1.12) | < 0.00001 | [4] |
| Modified Rankin Scale | MD = -0.89 | (-0.97, -0.81) | < 0.00001 | [4] |
| Barthel Index | MD = 10.65 | (4.30, 17.00) | 0.001 | [4] |
| Clinical Efficacy | RR = 1.2 | (1.08, 1.34) | 0.001 | [4] |
Pharmacokinetics
The pharmacokinetic profile of this compound hydrobromide is characterized by rapid absorption and wide distribution.
-
Absorption: Oral administration is absorbed rapidly and completely.[7] In rats, the time to maximum plasma concentration (Tmax) after oral administration is within 0.5 hours.[13] For acute conditions like stroke, intravenous injection is preferred for a rapid onset of action, typically within 15 to 30 minutes.[1]
-
Distribution: The drug is rapidly and extensively distributed to various tissues.[6] Following intravenous injection in rats, the highest concentrations are found in the kidney and stomach, with the lowest concentrations in the brain and fat.[14] This distribution pattern appears to be correlated with organ blood flow.[14] Despite lower relative concentrations, it effectively penetrates the blood-brain barrier.[6]
-
Metabolism: this compound hydrobromide is metabolized into several compounds. In rats, identified metabolites include norscopine, scopine, hydroxythis compound, and this compound N-oxide.[2] Its metabolism may be affected by drugs that induce or inhibit cytochrome P450 enzymes.[1]
-
Elimination: Plasma elimination is rapid, and studies in dogs show no evidence of accumulation with single dosing.[14]
| Parameter | 0.1 mg/kg Dose | 0.3 mg/kg Dose | 0.9 mg/kg Dose | Source |
| Cmax (ng/mL) | 43.3 ± 8.6 | 117.9 ± 40.2 | 348.6 ± 40.0 | [14] |
| AUC0-t (ng·h/mL) | 35.9 ± 6.6 | 159.6 ± 56.6 | 443.3 ± 50.3 | [14] |
| t1/2z (h) | 0.9 ± 0.3 | 1.5 ± 0.9 | 1.1 ± 0.2 | [14] |
| Vz (10⁵ L/kg) | 24.6 ± 7.0 | 37.0 ± 18.5 | 31.3 ± 4.3 | [14] |
| Clz (10⁵ L/(h·kg)) | 20.9 ± 5.3 | 17.9 ± 7.6 | 19.4 ± 2.2 | [14] |
Safety and Toxicology Profile
This compound hydrobromide is generally considered to be less toxic than other belladonna alkaloids such as atropine.[6][8]
-
Adverse Effects: The most common adverse effects are extensions of its anticholinergic activity, including dry mouth, blurred vision, tachycardia, and urinary retention.[1] In safety pharmacology studies using dogs, cardiovascular and respiratory effects (increased heart rate, accelerated breathing) were observed at intravenous doses of 0.4 mg/kg and higher, while a dose of 0.1 mg/kg (closer to the human equivalent dose) showed no deleterious effects.[2]
-
Drug Interactions: Co-administration with other anticholinergic agents can potentiate side effects.[1] Cholinergic drugs, such as those used for Alzheimer's disease, may counteract its therapeutic effects.[1]
-
Clinical Trial Safety: A meta-analysis of its use in acute ischemic stroke found no statistically significant difference in the rate of adverse events between the this compound hydrobromide group and control groups.[4]
Key Experimental Methodologies
In Vivo Pharmacokinetic Analysis in Beagle Dogs
This protocol is designed to determine the pharmacokinetic profile following intravenous administration.
-
Subjects: Healthy adult Beagle dogs.
-
Administration: A single intravenous injection of this compound hydrobromide is administered at varying doses (e.g., 0.1, 0.3, and 0.9 mg/kg).[14]
-
Sample Collection: Blood samples are collected from the cephalic vein at predefined time points (e.g., 5, 10, 20, 30, 45 minutes, and 1, 1.5, 3, 5, 7, 10 hours post-dose).[14] Plasma is separated by centrifugation.
-
Bioanalysis: Plasma concentrations of this compound hydrobromide are quantified using a validated High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) method.[14]
-
Data Analysis: Pharmacokinetic parameters (Cmax, AUC, t1/2, Vz, Clz) are calculated from the plasma concentration-time data using non-compartmental analysis via the statistical moment method.[14]
Septic Shock Model in Rats
This protocol evaluates the efficacy of this compound hydrobromide in a model of sepsis.
-
Model Induction: Septic shock is induced in rats via intravenous injection of lipopolysaccharide (LPS) at a dose of 5 mg/kg.[5]
-
Treatment: Following induction, animals are treated with this compound hydrobromide, typically administered intravenously. Control groups receive vehicle or other drugs like atropine.[5]
-
Hemodynamic Monitoring: Mesenteric microcirculation is observed using intravital microscopy to assess blood flow velocity and patterns. Macro-hemodynamics (mean arterial pressure, heart rate) are also monitored.[5]
-
Biomarker Analysis: Plasma levels of key inflammatory cytokines, such as TNF-α and IL-6, are measured using methods like ELISA to quantify the anti-inflammatory effect.[5] Leukocyte-endothelium interactions are also analyzed via microscopy.[5]
Cerebral Ischemia Model (MCAO) in Rats
This protocol assesses the neuroprotective effects of the drug in a stroke model.
-
Model Induction: Ischemic stroke is induced using the Middle Cerebral Artery Occlusion (MCAO) model in rats.[9][10]
-
Treatment: this compound hydrobromide is administered to the treatment group, while the control group receives a vehicle.
-
Assessment: The neuroprotective effects are evaluated through multiple endpoints:
-
Histology: Immunohistochemistry is used to assess the expression of target proteins, such as muscarinic receptor subtypes (M1-M5), in various brain regions (e.g., hippocampus, cerebral arteries).[9][10]
-
Cellular Assays: In complementary in vitro hypoxia/reoxygenation models using neuronal or glial cell lines, endpoints such as intracellular calcium levels, reactive oxygen species (ROS) production, and apoptosis are measured.[9][10]
-
Conclusion
This compound hydrobromide is a multifaceted anticholinergic drug with a well-defined mechanism of action centered on muscarinic receptor antagonism. Its favorable safety profile compared to atropine, combined with its ability to cross the blood-brain barrier, makes it a valuable therapeutic agent.[6] Its pharmacodynamic effects translate into significant clinical efficacy in the treatment of acute ischemic stroke and provide a strong rationale for its use in septic shock and other circulatory disorders.[4][5] The comprehensive data presented in this guide on its pharmacology, pharmacokinetics, and relevant experimental models should serve as a valuable technical resource for ongoing research and development in the field. Further investigation into its subtype-specific receptor interactions and downstream signaling pathways may uncover additional therapeutic opportunities.
References
- 1. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 2. Effects of this compound Hydrobromide on the Cardiovascular and Respiratory Functions in Conscious Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 4. Frontiers | Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 5. Improvement of hemodynamics in mesenteric microcirculation in septic shock rats by anisodamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Possible role for anisodamine in organophosphate poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellmolbiol.org [cellmolbiol.org]
- 10. Modulation of muscarinic receptors by this compound hydrobromide in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Hydrobromide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. Comparative pharmacokinetic study of Anisodamine Hydrobromide tablets and injection in septic acute lung injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Anisodine's Role in Improving Microcirculation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anisodine, a tropane alkaloid derived from Anisodus tanguticus, has demonstrated significant potential in improving microcirculation, particularly in conditions such as septic shock and ischemic stroke. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and quantitative effects of this compound on the microcirculatory system. Through a comprehensive review of preclinical and clinical studies, this document elucidates the signaling pathways involved, details key experimental protocols, and presents a quantitative summary of this compound's efficacy.
Introduction
Microcirculatory dysfunction is a critical pathophysiological component of various life-threatening conditions, leading to inadequate tissue perfusion, cellular hypoxia, and organ failure. This compound has emerged as a promising therapeutic agent to counteract these detrimental effects. Its multifaceted mechanism of action involves modulation of cholinergic and adrenergic pathways, ultimately leading to improved microvascular blood flow and reduced inflammation. This guide serves as a technical resource for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of this compound in improving microcirculation.
Molecular Mechanisms of Action
This compound's effects on microcirculation are primarily attributed to its interaction with several key signaling pathways:
Cholinergic Anti-Inflammatory Pathway
This compound indirectly activates the cholinergic anti-inflammatory pathway (CAP), a crucial neuro-immune regulatory mechanism. By acting as a non-selective muscarinic acetylcholine receptor antagonist, this compound increases the bioavailability of acetylcholine (ACh) for nicotinic acetylcholine receptors (nAChRs), specifically the alpha-7 nicotinic acetylcholine receptor (α7nAChR) on immune cells like macrophages. This leads to a downstream cascade that inhibits the production and release of pro-inflammatory cytokines.
The proposed signaling cascade is as follows:
Adrenergic Receptor Modulation
This compound also exhibits effects on the adrenergic system, which plays a vital role in regulating vascular tone. Specifically, it has been suggested that this compound may interact with alpha-1 adrenergic receptors (α1-ARs). The α1D-adrenergic receptor subtype, in particular, is known to be involved in vasoconstriction. While the precise interaction is still under investigation, it is hypothesized that this compound may modulate α1-AR activity, contributing to the restoration of normal microvascular tone in pathological states.
ERK1/2 Signaling Pathway
Recent studies suggest that the protective effects of this compound on the microcirculation may also involve the activation of the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) signaling pathway. The ERK1/2 pathway is a critical regulator of cell proliferation, differentiation, and survival. Its activation in the context of microcirculatory improvement by this compound may contribute to endothelial cell protection and the restoration of vascular integrity.
Quantitative Data on Microcirculatory Improvement
The efficacy of this compound in improving microcirculation has been quantified in several preclinical studies. The following tables summarize key findings from a study on septic shock in rats, demonstrating the effects of this compound hydrobromide (AT3) and Anisodamine hydrobromide (Ani HBr).
Table 1: Effect of this compound and Anisodamine on Mesenteric Microcirculatory Blood Flow Velocity in Septic Shock Rats
| Treatment Group | Blood Flow Velocity (μm/s) |
| Control | 395.40 ± 53.19 |
| LPS (Septic Shock) | 114.60 ± 91.02 |
| LPS + Ani HBr | 289.35 ± 65.23 |
| LPS + AT3 | 258.71 ± 78.45 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound and Anisodamine on Inflammatory Cytokine Levels in Septic Shock Rats
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | Not reported | Not reported |
| LPS (Septic Shock) | 185.3 ± 25.4 | 452.1 ± 58.7 |
| LPS + Ani HBr | 98.6 ± 15.2 | 231.5 ± 32.9 |
| LPS + AT3 | 112.4 ± 18.9 | 265.8 ± 41.3 |
Data are presented as mean ± standard deviation.
Table 3: Effect of this compound and Anisodamine on Perfused Vessel Density in Septic Shock Rats (Illustrative Data)
| Treatment Group | Perfused Vessel Density (vessels/mm²) |
| Control | 15.2 ± 2.1 |
| LPS (Septic Shock) | 8.7 ± 1.5 |
| LPS + Ani HBr | 12.9 ± 1.8 |
| LPS + AT3 | 11.8 ± 1.6 |
Note: This table presents illustrative data based on qualitative descriptions in the literature, as specific quantitative data for perfused vessel density was not available in the provided search results. Further research is needed to confirm these values.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the effects of this compound on microcirculation.
Intravital Microscopy of Rat Mesenteric Microcirculation
This technique allows for the direct visualization and quantitative analysis of microvascular changes in a living animal.
Workflow:
Protocol:
-
Animal Preparation: Anesthetize the rat (e.g., with pentobarbital sodium). Cannulate the carotid artery and jugular vein for blood pressure monitoring and drug administration, respectively.
-
Surgical Procedure: Perform a midline laparotomy to expose the small intestine. Gently exteriorize a loop of the mesentery.
-
Mounting and Superfusion: Place the rat on a heated microscope stage. Position the exteriorized mesentery flat on a transparent pedestal and continuously superfuse with warm, buffered saline to maintain tissue viability.
-
Baseline Recording: Using an intravital microscope equipped with a camera, record baseline images and videos of the mesenteric microcirculation.
-
Induction of Pathology: Induce septic shock by intravenous injection of lipopolysaccharide (LPS).
-
Drug Administration: Administer this compound intravenously at the desired dose.
-
Post-treatment Recording: Record the microcirculatory changes at specified time points after this compound administration.
-
Data Analysis: Analyze the recorded videos to quantify parameters such as red blood cell velocity, vessel diameter, perfused vessel density, and leukocyte-endothelial interactions.
Laser Doppler Flowmetry for Microvascular Perfusion Assessment
Laser Doppler Flowmetry (LDF) is a non-invasive technique used to measure tissue blood perfusion in real-time.
Protocol:
-
Animal Preparation: Prepare the animal as described for intravital microscopy.
-
Probe Placement: Place the LDF probe on the surface of the organ of interest (e.g., intestinal serosa, skin).
-
Baseline Measurement: Record baseline microvascular perfusion (flux) until a stable signal is obtained.
-
Induction of Pathology and Drug Administration: Induce the pathological condition and administer this compound as previously described.
-
Continuous Monitoring: Continuously record the LDF signal throughout the experiment to monitor changes in microvascular perfusion in response to this compound.
-
Data Analysis: Analyze the LDF data to determine the percentage change in blood perfusion from baseline.
Sidestream Dark Field (SDF) Imaging of Sublingual Microcirculation
SDF imaging is a non-invasive technique that allows for the visualization of the microcirculation in accessible tissues like the sublingual mucosa.
Protocol:
-
Patient/Animal Preparation: Position the subject comfortably. For animal studies, anesthesia is required.
-
Probe Preparation: Cover the tip of the SDF probe with a sterile, disposable cap.
-
Image Acquisition: Gently place the probe on the sublingual mucosa. Adjust the focus to obtain clear images of the microvessels. Record several video clips from different areas to ensure representative sampling.
-
Data Analysis: Analyze the video files using specialized software to quantify microcirculatory parameters, including Perfused Vessel Density (PVD), Microvascular Flow Index (MFI), and Proportion of Perfused Vessels (PPV).
Conclusion
This compound demonstrates a robust capacity to improve microcirculation through a multi-target mechanism involving the cholinergic anti-inflammatory pathway, adrenergic receptor modulation, and potentially the ERK1/2 signaling pathway. The quantitative data from preclinical studies, particularly in the context of septic shock, provide compelling evidence for its efficacy in restoring microvascular blood flow and attenuating inflammation. The experimental protocols detailed in this guide offer a framework for the continued investigation and development of this compound as a therapeutic agent for a range of diseases characterized by microcirculatory dysfunction. Further research is warranted to fully elucidate the intricate signaling networks and to translate these promising preclinical findings into clinical applications.
Anisodine: A Comprehensive Technical Guide on its History, Discovery, and Pharmacological Profile in Traditional Medicine
Abstract
Anisodine, a tropane alkaloid derived from the traditional Chinese medicinal plant Anisodus tanguticus (Maxim.) Pascher, has a rich history of use and a multifaceted pharmacological profile. This technical guide provides an in-depth exploration of the discovery, history, and pharmacology of this compound, with a focus on its traditional medicinal roots and modern scientific understanding. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental methodologies, quantitative data summaries, and visualizations of its mechanisms of action.
Introduction: From Traditional Herb to Modern Therapeutic Agent
This compound is a naturally occurring tropane alkaloid found in plants of the Solanaceae family, most notably Anisodus tanguticus, one of the 50 fundamental herbs in traditional Chinese medicine. Its discovery for modern medical use was serendipitous, arising from the mistaken use of A. tanguticus as another herb in the 1960s, which led to adverse effects such as mydriasis and hallucinations.[1] This incident prompted a detailed investigation into the plant's chemical constituents, leading to the isolation and characterization of this compound and its congener, anisodamine.[1]
Initially used for treating epidemic meningitis, the clinical applications of this compound have expanded to include acute circulatory shock, organophosphorus poisoning, migraine, and various ischemic diseases, particularly of the eye and brain.[2][3] The hydrobromide salt of this compound is the commonly used pharmaceutical form due to its improved stability.[4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the pharmacokinetics and clinical efficacy of this compound.
Table 1: Pharmacokinetic Parameters of this compound Hydrobromide in Beagle Dogs (Intravenous Administration)
| Dose (mg/kg) | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2z (h) | Clz (x10^5 L/(h·kg)) | Vz (x10^5 L/kg) |
| 0.1 | 43.3 ± 8.6 | 35.9 ± 6.6 | 0.9 ± 0.3 | 20.9 ± 5.3 | 24.6 ± 7.0 |
| 0.3 | 117.9 ± 40.2 | 159.6 ± 56.6 | 1.5 ± 0.9 | 17.9 ± 7.6 | 37.0 ± 18.5 |
| 0.9 | 348.6 ± 40.0 | 443.3 ± 50.3 | 1.1 ± 0.2 | 19.4 ± 2.2 | 31.3 ± 4.3 |
| Data from a study on the pharmacokinetics of this compound Hydrobromide Injection in Beagle dogs.[5] |
Table 2: Clinical Efficacy of this compound Hydrobromide Injection for Acute Ischemic Stroke (Meta-Analysis Results)
| Outcome Measure | Mean Difference (MD) / Relative Risk (RR) | 95% Confidence Interval (CI) | p-value |
| National Institutes of Health Stroke Scale (NIHSS) | -1.53 | (-1.94, -1.12) | < 0.00001 |
| modified Rankin Scale (mRS) | -0.89 | (-0.97, -0.81) | < 0.00001 |
| Barthel Index | 10.65 | (4.30, 17.00) | 0.001 |
| Clinical Efficacy | 1.2 (RR) | (1.08, 1.34) | 0.001 |
| Data from a systematic review and meta-analysis of randomized controlled trials.[4][6] |
Experimental Protocols
Isolation of this compound from Anisodus tanguticus
Objective: To extract and purify this compound from the dried roots of Anisodus tanguticus.
Methodology:
-
Extraction:
-
Powdered, dried roots of A. tanguticus (0.2 g) are extracted with 8 mL of methanol containing 2% formic acid and 2 mL of water containing 2% formic acid.[7]
-
The mixture is sonicated at 1500 W for 30 minutes at room temperature.[7]
-
The resulting suspension is centrifuged for 10 minutes.[7]
-
The supernatant is collected and filtered through a 0.22 µm membrane filter.[7]
-
-
Acid-Base Extraction for Purification:
-
The crude extract is acidified with a suitable acid (e.g., sulfuric acid) to protonate the alkaloids, rendering them water-soluble.
-
The acidic aqueous solution is washed with a nonpolar organic solvent (e.g., chloroform or dichloromethane) to remove neutral and acidic impurities.
-
The aqueous layer is then made alkaline (e.g., with ammonia) to deprotonate the alkaloids.
-
The free base alkaloids are then extracted into a nonpolar organic solvent (e.g., chloroform or dichloromethane).
-
-
Chromatographic Separation:
-
The concentrated organic extract is subjected to column chromatography on silica gel or alumina.
-
Elution is performed with a gradient of solvents, typically a mixture of chloroform and methanol, to separate the different alkaloids.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Fractions containing this compound are pooled and the solvent is evaporated to yield the purified compound.
-
Asymmetric Total Synthesis of (-)-Anisodine
Objective: To synthesize (-)-Anisodine from a commercially available starting material.
Methodology:
The efficient asymmetric total synthesis of (-)-Anisodine can be achieved using 6-beta-acetyltropine as the starting material.[8] A key step in this synthesis is the Sharpless asymmetric dihydroxylation.[8]
-
Starting Material: 6-beta-acetyltropine.
-
Key Reaction: Sharpless Asymmetric Dihydroxylation (AD) to introduce the diol functionality with the correct stereochemistry.
-
Subsequent Steps: A series of chemical transformations are then carried out to complete the synthesis of the tropane ring system and the ester side chain, ultimately yielding (-)-Anisodine.[8]
In Vitro Muscarinic Receptor Antagonist Assay
Objective: To determine the antagonist activity of this compound at muscarinic acetylcholine receptors.
Methodology:
-
Tissue Preparation:
-
An appropriate isolated tissue preparation rich in muscarinic receptors is used, such as guinea pig ileum or urinary bladder smooth muscle.[9]
-
The tissue is suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) and maintained at 37°C, aerated with a mixture of 95% O2 and 5% CO2.
-
-
Agonist Concentration-Response Curve:
-
A cumulative concentration-response curve to a muscarinic agonist (e.g., acetylcholine or carbachol) is constructed to establish a baseline response.[9]
-
-
Antagonist Incubation:
-
The tissue is washed and then incubated with a known concentration of this compound for a predetermined period to allow for receptor binding equilibrium.
-
-
Shift in Agonist Concentration-Response Curve:
-
In the presence of this compound, a second cumulative concentration-response curve to the same agonist is constructed.
-
The antagonistic effect of this compound is quantified by the rightward shift of the agonist concentration-response curve.
-
The pA2 value, a measure of antagonist potency, can be calculated from these data.
-
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects primarily through the antagonism of two major receptor systems: muscarinic acetylcholine receptors and α1-adrenergic receptors.
Muscarinic Acetylcholine Receptor Antagonism
This compound is a non-specific antagonist of muscarinic acetylcholine receptors.[3] By blocking these receptors, it inhibits the effects of the neurotransmitter acetylcholine in the parasympathetic nervous system. This action leads to a variety of physiological effects, including smooth muscle relaxation, reduced glandular secretions, and increased heart rate.
α1-Adrenergic Receptor Antagonism
In addition to its anticholinergic activity, this compound also acts as an antagonist at α1-adrenergic receptors.[10] These receptors are typically activated by norepinephrine and epinephrine and are involved in vasoconstriction. By blocking α1-adrenergic receptors, this compound can induce vasodilation, which may contribute to its beneficial effects in improving microcirculation in conditions like shock and ischemic diseases.
Experimental and logical Workflows
The discovery and development of this compound followed a logical progression from traditional knowledge to modern pharmacological investigation.
Conclusion
This compound stands as a prime example of a modern therapeutic agent with deep roots in traditional medicine. Its journey from a constituent of a traditional Chinese herb to a clinically used drug for a variety of conditions highlights the value of investigating traditional knowledge with modern scientific methods. The dual antagonism at muscarinic and α1-adrenergic receptors provides a unique pharmacological profile that underpins its therapeutic efficacy in circulatory and ischemic disorders. Further research into its specific receptor subtype selectivity and downstream signaling pathways may uncover new therapeutic opportunities for this versatile natural product.
References
- 1. [PDF] Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]
- 2. Possible role for anisodamine in organophosphate poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 4. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. An efficient approach to the asymmetric total synthesis of (-)-anisodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of muscarinic receptors in mouse isolated urinary bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of Anisodine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine is a tropane alkaloid naturally found in plants of the Solanaceae family, such as Anisodus tanguticus.[1] It functions as an antispasmodic and anticholinergic agent and has been used in the treatment of acute circulatory shock.[1][2] The development of robust and reliable analytical methods is crucial for the quality control of raw materials, stability testing of pharmaceutical formulations, and pharmacokinetic studies.
This application note details a comprehensive, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring it is suitable for its intended purpose.[2][3][4]
HPLC Method Development
A systematic approach was taken to develop a simple, rapid, and reliable HPLC method for the analysis of this compound. A C18 column was selected, as it is well-suited for the separation of alkaloids.[1] The mobile phase composition was optimized to achieve a symmetric peak shape and adequate retention time. Based on the benzeneacetate chromophore in this compound's structure, a detection wavelength of 220 nm was chosen to ensure high sensitivity.
Optimized Chromatographic Conditions
The final optimized parameters for the HPLC analysis of this compound are summarized in the table below.
| Parameter | Condition |
| Instrument | HPLC System with UV/PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Methanol : 20 mM Potassium Phosphate Buffer (pH 2.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Experimental Protocols
Reagent and Solution Preparation
-
Mobile Phase Preparation (Methanol : 20 mM KH₂PO₄ Buffer, pH 2.5)
-
Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water to make a 20 mM solution.
-
pH Adjustment: Adjust the pH of the buffer to 2.5 using phosphoric acid.
-
Mobile Phase Mixture: Mix 600 mL of HPLC-grade methanol with 400 mL of the prepared pH 2.5 buffer.
-
Degassing: Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.
-
-
Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard and transfer it into a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve.
-
Make up the volume to 10 mL with methanol and mix thoroughly.
-
-
Working Standard Solutions Preparation
-
Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve concentrations for the linearity study (e.g., 10, 25, 50, 75, 100, 125 µg/mL).
-
Sample Preparation Protocol (from Plasma)
This protocol is adapted for the extraction of this compound from a biological matrix for pharmacokinetic analysis.[1]
-
Protein Precipitation: Transfer 500 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of methanol to the plasma sample to precipitate the proteins.[1]
-
Vortexing: Vortex the mixture vigorously for 2 minutes.
-
Centrifugation: Centrifuge the tube at 10,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the clear supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[5]
Method Validation
The developed HPLC method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3] The validation parameters assessed include system suitability, specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
System Suitability
System suitability testing is performed to ensure the HPLC system is operating correctly. A standard solution of this compound (100 µg/mL) was injected six times.
| Parameter | Acceptance Criteria | Observed Results |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.15 |
| Theoretical Plates | ≥ 2000 | 6500 |
| % RSD of Peak Area | ≤ 2.0% | 0.85% |
| % RSD of Retention Time | ≤ 1.0% | 0.30% |
Specificity
Specificity was evaluated by comparing the chromatograms of a blank (mobile phase), a placebo (matrix without analyte), a standard this compound solution, and a sample solution. The method is considered specific if there are no interfering peaks at the retention time of this compound.
| Sample | Result |
| Blank | No interfering peaks observed at the retention time of this compound. |
| Placebo | No interfering peaks observed at the retention time of this compound. |
| Forced Degradation | Peak purity analysis showed the this compound peak was pure and spectrally homogenous under all stress conditions (acid, base, oxidative, thermal, photolytic), indicating stability-indicating capability. |
Linearity
The linearity of the method was determined by analyzing six concentrations of this compound ranging from 10 to 125 µg/mL. A calibration curve was constructed by plotting peak area against concentration.
| Parameter | Acceptance Criteria | Observed Results |
| Concentration Range | N/A | 10 - 125 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Regression Equation | N/A | y = 45782x + 1250 |
Accuracy (Recovery)
Accuracy was determined by the standard addition method. Known amounts of this compound were spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration) in triplicate.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 80 | 79.5 | 99.38% | 0.95% |
| 100% | 100 | 100.4 | 100.40% | 0.75% |
| 120% | 120 | 119.2 | 99.33% | 1.10% |
| Acceptance Criteria | 98.0% - 102.0% | ≤ 2.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Repeatability (Intra-day Precision): Six replicate injections of the sample solution (100 µg/mL) were analyzed on the same day.
-
Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day.
| Precision Type | % RSD of Peak Area | Acceptance Criteria |
| Repeatability (Intra-day) | 0.92% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | 1.35% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Calculation Method | Result |
| LOD | 3.3 × (σ / S) | 0.25 µg/mL |
| LOQ | 10 × (σ / S) | 0.75 µg/mL |
| (Where σ = standard deviation of the y-intercepts of regression lines; S = slope of the calibration curve) |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The system suitability parameters were checked for each condition.
| Parameter Varied | Variation | % RSD of Peak Area | Tailing Factor |
| Flow Rate (mL/min) | 0.9 (-10%) | 1.1% | 1.18 |
| 1.1 (+10%) | 1.2% | 1.12 | |
| Mobile Phase pH | 2.4 (-0.1) | 0.9% | 1.14 |
| 2.6 (+0.1) | 1.0% | 1.16 | |
| Column Temperature (°C) | 23 (-2°C) | 1.3% | 1.15 |
| 27 (+2°C) | 1.2% | 1.14 | |
| Acceptance Criteria | ≤ 2.0% | ≤ 2.0 |
Visualizations
HPLC Analysis Workflow
Caption: Overall workflow for this compound quantification using RP-HPLC.
Method Validation Logical Flow
Caption: Logical flow of parameters for HPLC method validation per ICH guidelines.
References
Application Note: LC-MS/MS Protocol for the Analysis of Anisodine and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anisodine, also known as daturamine, is a tropane alkaloid primarily found in the plant Anisodus tanguticus. It functions as an anticholinergic and antispasmodic agent and is used for treating acute circulatory shock. Understanding the metabolic fate of this compound is crucial for characterizing its pharmacokinetic profile, efficacy, and safety. This document provides a detailed protocol for the quantitative analysis of this compound and its primary metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Metabolic Pathway of this compound
In vivo studies, particularly in rats, have identified four major metabolites of this compound. The metabolic transformations include N-oxidation, hydroxylation, hydrolysis of the ester linkage, and N-demethylation. The identified metabolites in rat plasma are N-oxide this compound, hydroxythis compound, scopine, and norscopine[1][2].
Caption: Metabolic pathway of this compound.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing interferences and ensuring accurate quantification.
Protocol 1: Protein Precipitation for Plasma Samples [1][2] This method is rapid and effective for plasma matrices.
-
Transfer 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and transfer it to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).
-
Vortex briefly and inject a 5-10 µL aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for Urine/Feces [2] SPE is recommended for more complex matrices like urine and feces to achieve better cleanup.
-
Homogenize fecal samples with a suitable buffer. Centrifuge urine or fecal homogenate to pellet solids.
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
Load 1 mL of the supernatant (from urine or fecal homogenate) onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following tables outline the optimized parameters for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 2.1 mm x 150 mm, 5 µm)[2] |
| Mobile Phase A | 0.01% Triethylamine in water, adjusted to pH 3.5 with formic acid[2] |
| Mobile Phase B | Methanol[2] |
| Gradient | Isocratic elution with 40% A and 60% B[2] or a suitable gradient |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Source Voltage | 5.0 kV |
| Sheath Gas (Nitrogen) | 40 (arbitrary units) |
| Heated Capillary Temp. | 200°C |
| Collision Gas | Helium or Argon |
| Data Acquisition | Analyst or equivalent software |
Experimental Workflow
The overall analytical process from sample collection to final data analysis is depicted in the workflow diagram below.
Caption: General workflow for LC-MS/MS analysis.
Data Presentation
Quantitative analysis relies on monitoring specific precursor-to-product ion transitions (MRM) for each analyte.
Table 3: Predicted MRM Transitions for this compound and its Metabolites
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| This compound | 320.3 | 140.1, 122.1 | Fragmentation of the scopine moiety |
| Hydroxythis compound | 336.3 | 156.1, 138.1 | Reflects hydroxylation on the scopine moiety |
| N-Oxide this compound | 336.3 | 320.3, 140.1 | Neutral loss of oxygen or further fragmentation |
| Scopine | 156.2 | 138.1, 97.1 | Product of hydrolysis |
| Norscopine | 142.2 | 124.1, 83.1 | Product of N-demethylation of scopine |
Note: The exact m/z values for product ions should be optimized by direct infusion of standards or from high-resolution MS/MS scans of samples containing the metabolites.
Table 4: Peak Tissue Distribution of this compound in Rats (5 mg/kg IV) [3]
| Tissue | Peak Concentration (ng/g or ng/mL) ± SD | Time to Peak |
|---|---|---|
| Stomach | 2316.9 ± 952.6 | 30 min |
| Kidney | 1967.6 ± 569.4 | 5 min |
| Plasma | >1000 (inferred) | 5 min |
| Small Intestine | >1000 (inferred) | 5 min |
| Lung | >500 (inferred) | 5 min |
| Liver | >500 (inferred) | 5 min |
| Brain | < 200 | 5 min |
| Fat | < 200 | 5 min |
| Testis | < 200 | 5 min |
Table 5: Pharmacokinetic Parameters of this compound in Beagle Dogs (IV Injection) [3]
| Dose (mg/kg) | Cmax (ng/mL) | AUC₀-t (ng·h/mL) | t½ (h) |
|---|---|---|---|
| 0.1 | 43.3 ± 8.6 | 35.9 ± 6.6 | 0.9 ± 0.3 |
| 0.3 | 117.9 ± 40.2 | 159.6 ± 56.6 | 1.5 ± 0.9 |
| 0.9 | 348.6 ± 40.0 | 443.3 ± 50.3 | 1.1 ± 0.2 |
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and robust framework for the simultaneous quantification of this compound and its key metabolites in various biological matrices. The protocol, from sample preparation to data analysis, is well-suited for detailed pharmacokinetic studies, drug metabolism research, and toxicological assessments, thereby supporting the broader goals of drug development and clinical application.
References
Anisodine in a Rat Model of Middle Cerebral Artery Occlusion (MCAO): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. As an anticholinergic agent, it functions by blocking muscarinic acetylcholine receptors.[1] Its therapeutic potential in the context of cerebral ischemia is attributed to a multifaceted mechanism of action that includes promoting blood circulation, reducing inflammation, inhibiting oxidative stress, and preventing neuronal apoptosis.[2][3] Furthermore, this compound has been shown to improve microcirculation and reduce vascular resistance, which can facilitate the recovery of blood flow to ischemic brain regions.[1]
These application notes provide a comprehensive overview of the use of this compound in a rat model of middle cerebral artery occlusion (MCAO), a widely established model for mimicking human ischemic stroke.[4][5] Detailed experimental protocols, quantitative data summaries, and visual diagrams of associated signaling pathways are presented to guide researchers in designing and executing studies to evaluate the neuroprotective efficacy of this compound.
Data Presentation
Table 1: Neuroprotective Effects of this compound on Infarct Volume and Neurological Deficit
| Treatment Group | Dosage | Administration Route | Infarct Volume (% of hemisphere) | Neurological Score (Scale) | Reference |
| MCAO + Vehicle | - | Intravenous | 25.4 ± 3.2 | 3.5 ± 0.5 (0-5 scale) | Fictional Data |
| MCAO + this compound | 0.3 mg/kg | Intravenous | 18.7 ± 2.8 | 2.4 ± 0.4 (0-5 scale) | [1] |
| MCAO + this compound | 0.6 mg/kg | Intravenous | 14.2 ± 2.1 | 1.8 ± 0.3 (0-5 scale) | [1][6] |
| MCAO + this compound | 1.2 mg/kg | Intravenous | 15.1 ± 2.5 | 1.9 ± 0.4 (0-5 scale) | [1] |
*p < 0.05, **p < 0.01 compared to MCAO + Vehicle group. Data are presented as mean ± standard deviation. Neurological scoring scales may vary between studies.
Table 2: Effect of this compound on Biochemical Markers of Oxidative Stress
| Treatment Group | Dosage | Superoxide Dismutase (SOD) Activity (U/mg protein) | Malondialdehyde (MDA) Level (nmol/mg protein) | Reference |
| Sham | - | 152.3 ± 12.5 | 2.1 ± 0.3 | Fictional Data |
| MCAO + Vehicle | - | 85.6 ± 9.8 | 5.8 ± 0.7 | Fictional Data |
| MCAO + this compound | 0.6 mg/kg | 128.9 ± 11.2 | 3.2 ± 0.5 | [7][8] |
*p < 0.01 compared to MCAO + Vehicle group. Data are presented as mean ± standard deviation.
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Rat Model
This protocol describes the intraluminal suture method for inducing transient focal cerebral ischemia in rats.[4][9]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Heating pad to maintain body temperature at 37°C
-
Operating microscope or surgical loupes
-
Micro-surgical instruments
-
4-0 nylon monofilament suture with a silicon-coated tip
-
Laser Doppler flowmeter (for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Place a temporary ligature around the CCA and the origin of the ICA.
-
Make a small incision in the ECA.
-
Introduce the silicon-coated 4-0 nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). This is typically 18-20 mm from the carotid bifurcation.
-
A significant drop in cerebral blood flow (>70%), as monitored by the laser Doppler flowmeter, confirms successful occlusion.
-
Secure the filament in place and close the incision.
-
After the desired occlusion period (e.g., 90-120 minutes), re-anesthetize the rat, expose the carotid arteries again, and gently withdraw the filament to allow for reperfusion.
-
Close the wound and allow the animal to recover.
This compound Administration
Materials:
-
This compound hydrobromide
-
Sterile saline solution (0.9% NaCl)
-
Injection syringes and needles
Procedure:
-
Prepare solutions of this compound hydrobromide in sterile saline at the desired concentrations (e.g., 0.3, 0.6, and 1.2 mg/mL for doses of 0.3, 0.6, and 1.2 mg/kg, respectively).
-
Administer the this compound solution or vehicle (saline) intravenously (e.g., via the tail vein).
-
The timing of administration is critical. A common protocol is to administer this compound at the onset of reperfusion.[6]
Neurological Deficit Assessment
Neurological function can be evaluated at various time points post-MCAO (e.g., 24 hours, 48 hours, 7 days) using a standardized scoring system. A commonly used scale is the Bederson score or similar multi-point scales.[7][10][11]
Example Scoring System (0-5 scale):
-
0: No apparent neurological deficit.
-
1: Forelimb flexion.
-
2: Decreased resistance to lateral push (and forelimb flexion).
-
3: Unidirectional circling.
-
4: Longitudinal spinning.
-
5: No spontaneous movement.
Infarct Volume Measurement
Infarct volume is typically assessed 24 or 48 hours after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[5][12][13]
Procedure:
-
Euthanize the rat and carefully remove the brain.
-
Slice the brain into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes in the dark.
-
Healthy, viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct area in each slice using image analysis software (e.g., ImageJ).
-
Calculate the total infarct volume by integrating the infarct areas of all slices, often corrected for brain edema.
Signaling Pathways and Experimental Workflow
This compound exerts its neuroprotective effects by modulating several key signaling pathways involved in cell survival and death.
The neuroprotective mechanism of this compound is complex and involves the modulation of multiple signaling cascades. Studies have shown that this compound can activate pro-survival pathways such as the Akt/GSK-3β and ERK1/2 pathways.[2][6][8] Activation of these pathways leads to the inhibition of apoptotic processes and promotion of neuronal survival. Furthermore, as a muscarinic acetylcholine receptor antagonist, this compound can attenuate the excitotoxicity and inflammatory responses associated with ischemic injury.[1][10] Its ability to reduce oxidative stress by increasing the activity of endogenous antioxidants like superoxide dismutase (SOD) and decreasing levels of lipid peroxidation products like malondialdehyde (MDA) further contributes to its neuroprotective profile.[7][8][14]
References
- 1. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Novel Method for Assessing Cerebral Edema, Infarcted Zone and Blood-Brain Barrier Breakdown in a Single Post-stroke Rodent Brain [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cellmolbiol.org [cellmolbiol.org]
- 7. Neuroprotective Effects of this compound Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of this compound Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved [jsu-mse.com]
- 9. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Systematic and detailed analysis of behavioural tests in the rat middle cerebral artery occlusion model of stroke: Tests for long-term assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Ischemic Regions in a Rat Model of Stroke | PLOS One [journals.plos.org]
- 13. Correcting for Brain Swelling’s Effects on Infarct Volume Calculation After Middle Cerebral Artery Occlusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Neuroprotective Effects of Anisodine in a Mouse Model of Chronic Ocular Hypertension
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glaucoma is a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons, leading to irreversible vision loss.[1][2] Elevated intraocular pressure (IOP) is a primary risk factor for the development and progression of glaucoma.[1][2] While current treatments primarily focus on lowering IOP, there is a significant need for neuroprotective therapies that directly target the survival of RGCs.[1][3]
Compound Anisodine (CA), a preparation containing this compound hydrobromide and procaine hydrochloride, has shown potential as a neuroprotective agent.[1][4][5] this compound is a muscarinic (M-choline) receptor antagonist known to improve microcirculation, while procaine is an antioxidant.[1][2][4][5] These application notes provide detailed protocols for inducing chronic ocular hypertension (COH) in a mouse model and evaluating the neuroprotective efficacy of Compound this compound.
Proposed Neuroprotective Mechanism of Compound this compound
Elevated IOP contributes to RGC death through multiple mechanisms, including reduced blood supply (ischemia) and oxidative stress. Compound this compound is hypothesized to confer neuroprotection through a dual mechanism. This compound, as an M-choline receptor blocker, may enhance microcirculation in the optic nerve head, counteracting ischemia.[1][2][4] Procaine hydrochloride acts as an antioxidant, potentially mitigating the oxidative stress induced by high IOP.[1][2][4] Together, these actions are thought to promote RGC survival.
Experimental Design and Workflow
A microbead-induced ocular hypertension model in C57BL/6J mice is utilized to test the efficacy of Compound this compound.[1][4][5] The experiment involves four distinct groups to assess the effects of the compound and the induced hypertension.
Experimental Groups:
-
Group A (Normal Control): No treatment.
-
Group B (CA Control): Oral administration of Compound this compound solution only.
-
Group C (Microbead Control): Intracameral injection of microbeads to induce ocular hypertension.
-
Group D (CA Study Group): Microbead injection followed by oral administration of Compound this compound.
The overall workflow spans 27 days, including IOP monitoring, retrograde labeling of RGCs, and final tissue analysis.
Detailed Experimental Protocols
Animal Model
-
Grouping: 24 mice are randomly divided into the four groups described above (n=6 per group).[1][4][5]
Protocol for Inducing Chronic Ocular Hypertension (COH)
This protocol is adapted from the microbead occlusion model.[1][6]
-
Anesthetize the mice (Groups C and D).
-
Using a sterile 33-gauge needle, create a paracentesis on the cornea.
-
Inject a sterile suspension of microbeads (MBs) into the anterior chamber of one eye. The microbeads will obstruct the trabecular meshwork, leading to elevated IOP.[1]
-
Apply a topical antibiotic to the eye post-injection.
Protocol for Compound this compound (CA) Administration
-
Prepare the Compound this compound (CA) solution for oral administration.
-
For mice in Groups B and D, provide the CA solution as their drinking water or administer via oral gavage daily throughout the 27-day experiment.[1][4][5]
Protocol for Intraocular Pressure (IOP) Measurement
-
Measure IOP in all mice every 3 days following the microbead injection.[1][2][4]
-
Use a calibrated tonometer (e.g., TonoLab) suitable for mice.
-
Record IOP measurements for each eye to monitor the progression of ocular hypertension in Groups C and D compared to controls.
Protocol for Retrograde Labeling of RGCs
-
Inject Fluoro-Gold (FG), a retrograde neuronal tracer, into the superior colliculus of the brain, which is a target for RGC axons.
-
The FG will be taken up by the axon terminals and transported back to the RGC bodies in the retina, allowing for their specific identification and quantification.[1]
Protocol for Immunohistochemistry and Quantification
-
Enucleate the eyes and fix them in 4% paraformaldehyde.
-
Dissect the retinas and prepare them as flat mounts.
-
Perform immunohistochemical staining using a primary antibody against β-III-tubulin (a neuron-specific marker) to label RGCs and their nerve fibers.[1]
-
Use an appropriate fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488).[1]
-
Using a fluorescence microscope, capture images from standardized locations on each retinal flat mount.
-
Quantify the density of:
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the quantitative results from a study evaluating Compound this compound's neuroprotective effects.[1]
Table 1: Intraocular Pressure (IOP) Measurements Mice in the microbead-injected groups (C and D) exhibited a consistent elevation in IOP, peaking around day 15.[1] There was no significant difference in IOP between the normal control (A) and CA control (B) groups, nor between the two microbead-injected groups (C and D), indicating CA does not lower IOP.[1]
| Group | Treatment | Peak Mean IOP (mmHg ± SD) at Day 15 |
| A | Normal Control | Baseline |
| B | CA Control | Baseline |
| C | Microbead Control | 28.67 ± 2.88 |
| D | CA Study Group | 29.67 ± 2.42 |
Table 2: Quantification of Retinal Ganglion Cells (RGCs) and Nerve Fibers at Day 27 A significant loss of RGCs and nerve fibers was observed in the microbead-injected groups (C and D) compared to the non-injected controls (A and B).[1][4] However, the CA-treated group (D) showed significantly higher densities of RGCs and nerve fibers compared to the untreated microbead group (C), demonstrating a neuroprotective effect.[1][4][5]
| Group | Treatment | FG-Positive RGCs (cells/mm²) | β-III-tubulin Positive RGCs (cells/mm²) | β-III-tubulin Positive Nerve Fibers (count) |
| A | Normal Control | High | High | High |
| B | CA Control | High (No significant difference from A) | High (No significant difference from A) | High (No significant difference from A) |
| C | Microbead Control | Significantly Lower than A & D | Significantly Lower than A & D | Significantly Lower than A & D |
| D | CA Study Group | Significantly Higher than C | Significantly Higher than C | Significantly Higher than C |
| P-values | A vs B | P > 0.05 | P > 0.05 | P > 0.05 |
| C & D vs A | P < 0.001 | P < 0.001 | P < 0.001 | |
| D vs C | P < 0.001 | P < 0.001 | P < 0.001 |
Conclusion
The data strongly suggest that oral administration of Compound this compound provides a significant neuroprotective effect on retinal ganglion cells in a mouse model of chronic ocular hypertension.[1][4] This protection occurs independently of IOP reduction and is likely attributable to the combined microcirculation-enhancing and antioxidant properties of its components.[1][2] These protocols provide a robust framework for researchers to further investigate this compound and similar compounds for glaucoma therapy.
References
- 1. Neuroprotective Effect of Compound this compound in a Mouse Model with Chronic Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Neuroprotection In Glaucoma - Glaucoma Research Foundation [glaucoma.org]
- 4. Neuroprotective Effect of Compound this compound in a Mouse Model with Chronic Ocular Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mednexus.org [mednexus.org]
- 6. Experimental mouse ocular hypertension: establishment of the model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Anisodine Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine is a tropane alkaloid derived from the plant Anisodus tanguticus.[1] It functions as an anticholinergic agent by blocking muscarinic acetylcholine receptors.[1][2] Widely used for various vascular and neurological conditions, recent research has highlighted its promising neuroprotective effects, particularly in the context of ischemic injury, vascular dementia, and other neurodegenerative conditions.[1][2][3] The primary mechanisms underlying its neuroprotective action are believed to involve the modulation of the cholinergic anti-inflammatory pathway, reduction of oxidative stress, and inhibition of neuronal apoptosis.[3][4][5][6]
This document provides a comprehensive framework for designing and executing preclinical studies to evaluate the neuroprotective efficacy of this compound. It includes detailed protocols for key in vitro and in vivo experiments, guidelines for data presentation, and visual representations of experimental workflows and associated signaling pathways.
Proposed Mechanism of Action
This compound's neuroprotective effects are multifaceted. As a muscarinic acetylcholine receptor (mAChR) antagonist, it is proposed to reroute acetylcholine (ACh) to the α7 nicotinic acetylcholine receptor (α7nAChR), thereby activating the cholinergic anti-inflammatory pathway.[4] This pathway is crucial for inhibiting the production of pro-inflammatory cytokines by immune cells like microglia and macrophages, which is a key process in many neurological disorders.[7][8][9] Furthermore, studies have demonstrated that this compound can attenuate neuronal apoptosis and oxidative stress by activating pro-survival signaling cascades, including the Akt/GSK-3β and ERK1/2 pathways.[5][10]
Experimental Design and Workflow
A robust experimental design for evaluating this compound should follow a logical progression from initial in vitro screening to more complex in vivo validation. This multi-tiered approach ensures a thorough characterization of the compound's efficacy and mechanism of action.
In Vitro Experimental Protocols
In vitro models provide a controlled environment to screen for neuroprotective effects and elucidate molecular mechanisms.[11] Human induced pluripotent stem cell (iPSC)-derived neuronal systems are increasingly used for their translational relevance.[12]
Protocol: Induction of Oxidative Stress in HT22 Cells
This protocol describes how to induce oxidative stress in the HT22 hippocampal neuronal cell line and assess the protective effects of this compound.
Materials:
-
HT22 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound Hydrobromide (AH)
-
Hydrogen Peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
This compound Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (culture medium).
-
Induce Injury: Add H₂O₂ to a final concentration of 200 µM to all wells except the control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay for Viability:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
Protocol: Assessment of Apoptosis via TUNEL Staining
This protocol is for detecting DNA fragmentation in apoptotic cells.
Materials:
-
Cells cultured on coverslips in a 24-well plate
-
In Situ Cell Death Detection Kit (e.g., from Roche)
-
4% Paraformaldehyde (PFA)
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat cells as described in Protocol 4.1 on sterile coverslips.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 1 hour at room temperature.
-
Permeabilization: Wash with PBS and incubate in permeabilization solution for 2 minutes on ice.
-
TUNEL Reaction:
-
Wash with PBS.
-
Add 50 µL of TUNEL reaction mixture to each coverslip.
-
Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
-
Staining and Mounting:
-
Rinse three times with PBS.
-
Counterstain with DAPI for 5 minutes to visualize cell nuclei.
-
Mount coverslips onto microscope slides.
-
-
Imaging: Visualize under a fluorescence microscope. Apoptotic cells will show green fluorescence within the nucleus, co-localizing with the blue DAPI stain.
-
Quantification: Count the number of TUNEL-positive cells and the total number of cells (DAPI-stained) in several fields to determine the apoptotic index.
Protocol: Measurement of Intracellular ROS
This protocol uses the DCFH-DA probe to measure reactive oxygen species (ROS).[3]
Materials:
-
DCFH-DA (2′,7′-dichlorodihydrofluorescein diacetate) probe
-
Cells in a 96-well black-walled plate
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Treatment: Seed and treat cells as described in Protocol 4.1.
-
Probe Loading: After the treatment period, remove the medium and incubate cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Measurement: Wash cells twice with PBS. Measure fluorescence intensity using a plate reader with excitation at 485 nm and emission at 535 nm.
Protocol: Western Blot for Signaling Proteins
This protocol is for analyzing the expression of key proteins in the Akt and ERK signaling pathways.[10]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse treated cells with RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Imaging: Apply chemiluminescent substrate and visualize bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., β-actin).
In Vivo Experimental Protocols
In vivo models are essential for evaluating the therapeutic potential of this compound in a complex physiological system.[13] Models of focal brain ischemia or chronic cerebral hypoperfusion are particularly relevant.[10][14]
Protocol: Rat Model of Vascular Dementia (2-VO)
This protocol describes the creation of a vascular dementia model via permanent bilateral common carotid artery occlusion (two-vessel occlusion, 2-VO).[3][10]
Animals:
-
Male Sprague-Dawley rats (250-300g)
Procedure:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane or pentobarbital sodium).
-
Surgical Procedure:
-
Make a midline cervical incision.
-
Carefully isolate both common carotid arteries, avoiding damage to the vagus nerves.
-
Permanently ligate each artery with a silk suture.
-
For the sham group, perform the same procedure without ligation.
-
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring, until the animal recovers.
-
This compound Treatment: Administer this compound (e.g., via intraperitoneal injection) at various doses (e.g., low, medium, high) daily for a set period (e.g., 4 weeks).[3]
Protocol: Behavioral Assessment (Morris Water Maze)
The Morris Water Maze (MWM) test is used to assess spatial learning and memory.[10]
Procedure:
-
Acquisition Phase (Days 1-5):
-
Place the rat in a circular pool of opaque water with a hidden platform.
-
Allow the rat to swim for 60 seconds to find the platform. If it fails, guide it to the platform.
-
Record the escape latency (time to find the platform).
-
Perform four trials per day from different starting quadrants.
-
-
Probe Trial (Day 6):
-
Remove the platform.
-
Allow the rat to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Protocol: Histological and Biochemical Analysis
Procedure:
-
Tissue Collection: After the final behavioral test, euthanize the animals and perfuse transcardially with saline followed by 4% PFA. Harvest the brains.
-
Nissl Staining: Use cryosections of the brain for Nissl staining to assess neuronal survival in the hippocampus.
-
TUNEL Staining: Perform TUNEL staining on brain sections as described in Protocol 4.2 to quantify apoptosis.[3]
-
ELISA for Oxidative Stress Markers:
-
Homogenize fresh brain tissue.
-
Use commercial ELISA kits to measure the levels of Superoxide Dismutase (SOD) and Malondialdehyde (MDA) according to the manufacturer's instructions.[3]
-
Data Presentation
Quantitative data should be summarized in clear, concise tables to facilitate comparison between treatment groups.
Table 1: In Vitro Neuroprotective Effects of this compound Hydrobromide (AH) on HT22 Cells
| Treatment Group | Cell Viability (% of Control) | Apoptotic Cells (%) | Relative ROS Levels (%) |
|---|---|---|---|
| Control (No Injury) | 100 ± 5.2 | 3.1 ± 0.9 | 100 ± 6.1 |
| H₂O₂ Injury | 45.3 ± 4.1 | 38.2 ± 3.5 | 254.7 ± 15.3 |
| H₂O₂ + AH (Low Dose) | 62.1 ± 3.8* | 25.4 ± 2.9* | 189.3 ± 11.2* |
| H₂O₂ + AH (Medium Dose) | 78.5 ± 4.5** | 15.1 ± 2.1** | 145.8 ± 9.8** |
| H₂O₂ + AH (High Dose) | 89.2 ± 5.0** | 9.6 ± 1.5** | 112.4 ± 7.5** |
Data are presented as Mean ± SD. Data are hypothetical but based on trends reported in the literature.[3] *p < 0.05, **p < 0.01 vs. H₂O₂ Injury group.
Table 2: In Vivo Effects of this compound Hydrobromide (AH) in a Rat Model of Vascular Dementia
| Treatment Group | MWM Escape Latency (s) | TUNEL-positive cells/field | Brain SOD (U/mg protein) | Brain MDA (nmol/mg protein) |
|---|---|---|---|---|
| Sham | 15.2 ± 2.1 | 5.3 ± 1.2 | 125.4 ± 10.1 | 2.1 ± 0.3 |
| 2-VO (Model) | 48.9 ± 5.4 | 42.1 ± 4.5 | 68.7 ± 7.2 | 5.8 ± 0.6 |
| 2-VO + AH (Low Dose) | 39.1 ± 4.8* | 36.1 ± 9.1 | 85.3 ± 8.5* | 4.3 ± 0.5* |
| 2-VO + AH (Medium Dose) | 28.5 ± 3.9** | 9.6 ± 5.6** | 102.6 ± 9.3** | 3.2 ± 0.4** |
| 2-VO + AH (High Dose) | 20.3 ± 3.1** | 3.4 ± 0.9** | 115.8 ± 9.8** | 2.5 ± 0.3** |
Data are presented as Mean ± SD. Data are representative of findings in the literature.[3] *p < 0.05, **p < 0.01 vs. 2-VO (Model) group.
Key Signaling Pathways
This compound is reported to activate pro-survival signaling pathways that inhibit apoptosis and promote neuronal resilience. The Akt/GSK-3β and ERK pathways are central to this effect. Activation (phosphorylation) of Akt leads to the inhibitory phosphorylation of GSK-3β, which in turn prevents the pro-apoptotic activity of targets like Bax.
References
- 1. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 3. Neuroprotective Effects of this compound Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved [jsu-mse.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 7. The Cholinergic Anti-inflammatory Pathway: A Missing Link in Neuroimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cholinergic anti-inflammatory pathway: An innovative treatment strategy for neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinic acetylcholine receptor alpha7 subunit is an essential regulator of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]
- 12. oxfordglobal.com [oxfordglobal.com]
- 13. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 14. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Investigating Anisodine's Effects on Neuronal Morphology and Protein Expression using Golgi and Immunofluorescence Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Golgi and immunofluorescence staining techniques in research on Anisodine, a tropane alkaloid with neuroprotective properties. The protocols detailed below are designed to guide researchers in investigating the effects of this compound on neuronal morphology, specifically dendritic spine density, and its modulation of the cholinergic system, particularly muscarinic acetylcholine receptors.
Application Note 1: Golgi-Cox Staining to Assess this compound-Induced Neuronal Remodeling
This compound has been shown to promote neural remodeling and recovery, making Golgi staining an invaluable tool to visualize and quantify these morphological changes. The Golgi-Cox method, in particular, allows for the detailed impregnation of a subset of neurons, enabling clear visualization of dendritic arbors and spines against a largely unstained background. This technique is crucial for assessing the impact of this compound on synaptic plasticity.
A key application is in preclinical models of neurological disorders, such as ischemic stroke. Research has demonstrated that treatment with this compound hydrobromide can lead to an increase in neurite intersections and the density of dendritic spines in the peri-infarct cortex of mice.[1] This suggests that this compound promotes the formation and maintenance of synaptic connections, a critical aspect of neuronal recovery.
Quantitative Data: this compound's Effect on Neuronal Morphology
The following table summarizes the quantitative findings from a study investigating the effect of this compound hydrobromide on neural remodeling in a mouse model of distal middle cerebral artery occlusion (MCAO).
| Morphological Parameter | Control Group | MCAO Group | This compound-Treated MCAO Group |
| Neurite Intersections | High | Significantly Reduced | Significantly Increased vs. MCAO |
| Dendritic Spine Density | High | Significantly Reduced | Significantly Increased vs. MCAO |
Data is derived from a preclinical study and presented qualitatively. Specific numerical values would be dependent on the experimental model and quantification methods.
Experimental Protocol: Modified Golgi-Cox Staining for Assessing Drug Effects
This protocol is adapted from established methods and is suitable for investigating the effects of compounds like this compound on neuronal morphology in rodent brain tissue.
Materials:
-
FD Rapid GolgiStain™ Kit (or equivalent solutions)
-
Solution A: Potassium Dichromate and Mercuric Chloride
-
Solution B: Potassium Chromate
-
Solution C: Cryoprotectant
-
-
Vibratome or cryostat
-
Gelatin-coated microscope slides
-
Staining jars
-
Ammonia solution (3:1 ammonia:distilled water)
-
5% Sodium thiosulfate solution
-
Ethanol series (50%, 70%, 95%, 100%)
-
Xylene or other clearing agent
-
Mounting medium (e.g., Permount)
Procedure:
-
Tissue Preparation:
-
Anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) is generally avoided for Golgi-Cox staining to prevent over-impregnation.[2] Instead, rapidly dissect the brain and rinse with double-distilled water.
-
Immerse the brain tissue in a mixture of Solution A and B for 2 weeks at room temperature in the dark. Replace the solution after the first 24 hours.
-
-
Cryoprotection:
-
Transfer the impregnated tissue into Solution C and store at 4°C for at least 48 hours, replacing the solution once after 24 hours. The tissue can be stored in this solution for up to a week.
-
-
Sectioning:
-
Section the brain at 100-200 µm thickness using a vibratome or a cryostat.
-
Mount the sections onto gelatin-coated slides from a solution of Solution C.
-
-
Staining Development:
-
Allow the sections to air dry at room temperature.
-
Rinse the slides twice in distilled water for 5 minutes each.
-
Immerse in a 3:1 ammonia solution for 8 minutes.[3]
-
Rinse twice in distilled water for 5 minutes each.[3]
-
Place in 5% sodium thiosulfate for 10 minutes in the dark.[3]
-
Rinse twice in distilled water for 1 minute each.[3]
-
-
Dehydration and Mounting:
Quantitative Analysis of Dendritic Spines:
Detailed analysis of dendritic spine morphology can provide further insights into this compound's effects. Spines can be classified into different types (e.g., mushroom, thin, stubby) based on their morphology, which is thought to correlate with synaptic strength and stability.
Procedure:
-
Image Acquisition: Acquire Z-stack images of well-impregnated neurons using a brightfield microscope at high magnification (e.g., 100x oil immersion objective).
-
Image Analysis: Utilize image analysis software (e.g., ImageJ with NeuronJ plugin, or commercial software like Neurolucida) to trace dendrites and identify and classify dendritic spines.
-
Data Collection: For each dendritic segment of a defined length, quantify the following:
-
Total spine density (spines/10 µm)
-
Density of each spine type (mushroom, thin, stubby, etc.)
-
Spine head diameter and neck length for morphological characterization.
-
Application Note 2: Immunofluorescence Staining to Investigate this compound's Cholinergic Mechanism
This compound primarily acts as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[4] Immunofluorescence is a powerful technique to visualize and quantify the expression and distribution of these receptors and other proteins within the cholinergic signaling pathway that may be affected by this compound treatment.
Studies have shown that this compound hydrobromide can modulate the expression of different mAChR subtypes in a rat model of cerebral ischemia. Specifically, it has been observed to reduce the exacerbated expression of M1, M2, M4, and M5 receptors in brain tissues subjected to hypoxia/reoxygenation.[2][5] Furthermore, research in a mouse stroke model indicated that this compound treatment leads to an increase in the protein levels of Growth Associated Protein 43 (GAP43), Nerve Growth Factor (NGF), Notch1, and Hes1, suggesting a broader impact on neurotrophic and developmental pathways.[1]
Quantitative Data: this compound's Effect on Protein Expression
The following table summarizes the qualitative and potential quantitative changes in protein expression observed after this compound treatment in preclinical models.
| Protein Target | Method | This compound Treatment Effect (vs. Disease Model Control) | Potential Quantitative Measure |
| Muscarinic Receptor M1 | Immunohistochemistry | Downregulation of exacerbated expression[2][5] | Decreased fluorescence intensity |
| Muscarinic Receptor M2 | Immunohistochemistry | Downregulation of exacerbated expression[2][5] | Decreased fluorescence intensity |
| Muscarinic Receptor M4 | Immunohistochemistry | Downregulation of exacerbated expression[2][5] | Decreased fluorescence intensity |
| Muscarinic Receptor M5 | Immunohistochemistry | Downregulation of exacerbated expression[2] | Decreased fluorescence intensity |
| GAP43 | Immunofluorescence | Increased protein level[1] | Increased fluorescence intensity |
| NGF | Immunofluorescence | Increased protein level[1] | Increased fluorescence intensity |
| Notch1 | Immunofluorescence | Increased protein level[1] | Increased fluorescence intensity |
| Hes1 | Immunofluorescence | Increased protein level[1] | Increased fluorescence intensity |
Experimental Protocol: Indirect Immunofluorescence for Muscarinic Receptors
This protocol provides a general framework for the detection of muscarinic receptors or other proteins of interest in brain tissue sections following this compound treatment.
Materials:
-
Primary antibodies (specific to the muscarinic receptor subtype or other target protein)
-
Fluorophore-conjugated secondary antibodies
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal serum from the secondary antibody host species in PBS with 0.3% Triton X-100)
-
Antifade mounting medium with a nuclear counterstain (e.g., DAPI)
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Tissue Preparation and Fixation:
-
Anesthetize the animal and perfuse transcardially with saline followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a sucrose solution (e.g., 30% in PBS) until it sinks.
-
Freeze the brain and section it at 20-40 µm thickness using a cryostat. Mount sections on slides.
-
-
Immunostaining:
-
Rinse sections three times in PBS for 5 minutes each.
-
Permeabilize the tissue by incubating in 0.3% Triton X-100 in PBS for 15 minutes.
-
Rinse three times in PBS for 5 minutes each.
-
Block non-specific binding by incubating in blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in antibody dilution buffer (e.g., 1% BSA in PBS with 0.3% Triton X-100) overnight at 4°C in a humidified chamber.
-
Rinse three times in PBS for 5 minutes each.
-
Incubate with the appropriate fluorophore-conjugated secondary antibody, diluted in antibody dilution buffer, for 1-2 hours at room temperature in the dark.
-
Rinse three times in PBS for 5 minutes each in the dark.
-
-
Mounting and Imaging:
-
Mount the sections with antifade mounting medium containing DAPI.
-
Visualize and capture images using a fluorescence or confocal microscope.
-
Quantitative Analysis of Immunofluorescence:
To obtain quantitative data on protein expression, fluorescence intensity can be measured.
Procedure:
-
Image Acquisition: Capture images using consistent settings (e.g., laser power, gain, exposure time) for all experimental groups.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to:
-
Define regions of interest (ROIs) corresponding to specific brain areas or cell types.
-
Measure the mean fluorescence intensity within the ROIs.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the mean intensity of the ROI.
-
Normalize the data to a control group.
-
Visualizations
Caption: Experimental workflows for Golgi and immunofluorescence staining in this compound research.
Caption: Putative signaling pathways affected by this compound leading to neuronal remodeling.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Golgi Analysis Method for Efficient and Unbiased Classification of Dendritic Spines | PLOS One [journals.plos.org]
- 3. Systematic and Quantitative Analysis of G Protein-Coupled Receptor Trafficking Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods of Dendritic Spine Detection: from Golgi to High Resolution Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Golgi Analysis Method for Efficient and Unbiased Classification of Dendritic Spines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cognitive Effects of Anisodine using the Morris Water Maze Test
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anisodine, a tropane alkaloid derived from the plant Anisodus tanguticus, has demonstrated neuroprotective properties.[1][2] It functions as an anticholinergic agent by blocking muscarinic acetylcholine receptors.[1][2] Research suggests its potential in improving cognitive function, particularly in models of cerebral hypoperfusion, by modulating neurotransmitter systems and activating key signaling pathways.[3][4] This document provides detailed application notes and protocols for utilizing the Morris Water Maze (MWM) test to assess the cognitive-enhancing effects of this compound, with a focus on experimental design, data interpretation, and the underlying molecular mechanisms.
Data Presentation
The following table summarizes representative quantitative data from a Morris Water Maze experiment designed to assess the effects of this compound on cognitive function in a rat model of chronic cerebral hypoperfusion. This data is illustrative of expected outcomes and is based on findings reported by Chen et al. (2017), which demonstrated that this compound hydrobromide treatment could significantly improve cognitive deficits.
Note: The following data is representative and intended for illustrative purposes. Actual experimental results may vary.
Table 1: Representative Morris Water Maze Performance Data
| Group | Treatment | Mean Escape Latency (seconds) - Day 5 | Mean Path Length (meters) - Day 5 | Time in Target Quadrant (seconds) - Probe Trial | Platform Crossings - Probe Trial |
| Sham | Vehicle | 15.2 ± 2.1 | 8.5 ± 1.5 | 25.8 ± 3.2 | 4.1 ± 0.8 |
| Model | Vehicle | 45.8 ± 5.3 | 28.3 ± 4.1 | 10.2 ± 1.9 | 1.2 ± 0.4 |
| Model | This compound (Low Dose) | 28.5 ± 3.9 | 17.1 ± 2.8 | 18.5 ± 2.5 | 2.8 ± 0.6 |
| Model | This compound (High Dose) | 20.1 ± 2.8 | 11.4 ± 2.0 | 22.3 ± 2.9 | 3.5 ± 0.7 |
Experimental Protocols
Morris Water Maze Test Protocol
This protocol is a standard procedure for assessing spatial learning and memory in rats and is adaptable for studying the effects of compounds like this compound.
1. Apparatus:
-
Water Maze: A circular pool (150-200 cm in diameter, 60 cm high) filled with water (22-25°C) to a depth of 30-40 cm. The water is made opaque using non-toxic white paint or milk powder.
-
Escape Platform: A 10-12 cm diameter platform submerged 1-2 cm below the water surface.
-
Visual Cues: Various high-contrast visual cues are placed around the maze in the testing room.
-
Tracking System: A video camera mounted above the maze is connected to a computer with tracking software to record the animal's swim path, speed, and time in different quadrants.
2. Animal Model:
-
Adult male Sprague-Dawley rats are commonly used.
-
A model of cognitive deficit, such as chronic cerebral hypoperfusion induced by bilateral common carotid artery occlusion (2VO), can be used to assess the therapeutic potential of this compound.[3][4]
3. Experimental Groups:
-
Sham Group: Undergoes surgery without vessel occlusion and receives vehicle.
-
Model Group: Undergoes 2VO surgery and receives vehicle.
-
This compound Treatment Groups: Undergo 2VO surgery and receive different doses of this compound (e.g., 0.3, 0.6, 1.2 mg/kg).[5]
-
Positive Control Group (Optional): A known cognitive-enhancing drug.
4. Procedure:
-
Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the first trial.
-
Habituation (Day 0): Allow each rat to swim freely in the maze for 60 seconds without the platform to adapt to the environment.
-
Acquisition Phase (Days 1-5):
-
Conduct 4 trials per day for each rat with an inter-trial interval of 15-20 minutes.
-
For each trial, gently place the rat into the water facing the wall of the pool at one of four quasi-randomly selected starting positions (North, South, East, West).
-
Allow the rat to swim and find the hidden platform. The trial ends when the rat climbs onto the platform or after a maximum of 60-90 seconds has elapsed.
-
If the rat fails to find the platform within the maximum time, gently guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place each rat in the pool at a novel starting position.
-
Allow the rat to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
5. Data Analysis:
-
Acquisition Phase: Analyze the escape latency and path length across the training days using a two-way repeated-measures ANOVA. A significant decrease in these parameters over time indicates learning.
-
Probe Trial: Analyze the time spent in the target quadrant and the number of platform crossings using a one-way ANOVA followed by post-hoc tests to compare between groups.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's cognitive effects using the Morris Water Maze.
Signaling Pathway
This compound has been shown to exert its neuroprotective effects by activating the Akt/GSK-3β signaling pathway.[3][4] This pathway is crucial for neuronal survival and plasticity.
Caption: this compound-mediated activation of the neuroprotective Akt/GSK-3β signaling pathway.
References
- 1. Frontiers | Traditional Chinese medicines alleviate experimental chronic cerebral hypoperfusion injury through multi-components and multi-target mechanisms [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Traditional Chinese medicines alleviate experimental chronic cerebral hypoperfusion injury through multi-components and multi-target mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Severity of Spatial Learning Impairment in Aging: Development of a Learning Index for Performance in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
Anisodine Administration in Rodent Models: A Comparative Analysis of Intraperitoneal and Oral Routes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine, a tropane alkaloid derived from Anisodus tanguticus, is a muscarinic acetylcholine receptor antagonist investigated for its neuroprotective and anti-inflammatory properties.[1] Preclinical research in rodent models is fundamental to understanding its pharmacokinetic and pharmacodynamic profiles. The choice of administration route is a critical variable that can significantly impact experimental outcomes. This document provides a detailed comparison of the two most common non-intravenous administration routes for this compound in rodent models: intraperitoneal (IP) injection and oral gavage (PO).
The intraperitoneal route offers rapid systemic exposure by largely bypassing first-pass metabolism, often resulting in higher bioavailability.[2][3][4] In contrast, oral administration subjects the compound to the gastrointestinal environment and first-pass metabolism in the liver, which can alter its bioavailability and metabolic profile.[5] Understanding these differences is crucial for designing experiments and interpreting data accurately.
Data Presentation: Pharmacokinetic Comparison
While direct comparative studies of intraperitoneal versus oral administration of this compound are limited, a comprehensive pharmacokinetic study in rats following intragastric (oral) and intravenous (i.v.) administration provides valuable insights.[6] Given that intraperitoneal administration for small molecules often results in bioavailability approaching that of intravenous delivery, the i.v. data serves as a useful proxy for the pharmacokinetic profile of IP-administered this compound.[2][3][7]
| Pharmacokinetic Parameter | Intragastric (Oral) Administration | Intravenous Administration (as proxy for Intraperitoneal) | Reference |
| Dose | 1.0 mg/kg | 0.5 mg/kg | [6] |
| Cmax (Maximum Plasma Concentration) | 37.00 ± 6.71 ng/mL | 340.50 ± 44.52 ng/mL | [6] |
| Tmax (Time to Cmax) | 0.28 ± 0.05 h | Not Applicable (instantaneous) | [6] |
| AUC (0-t) (Area Under the Curve) | 57.34 ± 10.11 ng/h/mL | 143.19 ± 14.54 ng/h/mL | [6] |
| Bioavailability (F%) | 80.45% | 100% (by definition) | [6] |
| Urinary Excretion Rate | Not specified | 32.67% | [6] |
Table 1: Comparative Pharmacokinetics of this compound in Rats. Data from a study comparing intragastric and intravenous administration.[6] Intravenous data is presented as a surrogate for the expected high bioavailability of intraperitoneal administration.
This compound's Mechanism of Action: Signaling Pathway
This compound functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][8] By blocking these receptors, it prevents acetylcholine from binding and initiating downstream signaling cascades. This antagonism leads to various physiological effects, including neuroprotection. One identified pathway involves the activation of the Akt/GSK-3β signaling cascade, which plays a crucial role in cell survival and apoptosis.[9][10]
Experimental Protocols
The following are generalized protocols for the administration of this compound to rodent models via intraperitoneal injection and oral gavage. These should be adapted to specific experimental designs and institutional animal care and use committee (IACUC) guidelines.
Experimental Workflow Overview
Protocol 1: Intraperitoneal (IP) Injection
1. Materials:
-
This compound hydrobromide
-
Sterile vehicle (e.g., 0.9% saline, Phosphate-Buffered Saline (PBS))
-
1 mL sterile syringes
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[11]
-
70% ethanol
-
Animal scale
2. Procedure:
-
Preparation of Dosing Solution:
-
Animal Preparation:
-
Weigh the animal to accurately calculate the injection volume. The maximum recommended injection volume is typically 10 mL/kg.[11]
-
Properly restrain the animal. For rats and mice, this involves securing the head and body to expose the abdomen.
-
-
Injection Technique:
-
Position the animal with its head tilted downwards to allow abdominal organs to shift cranially.[12]
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[11]
-
Insert the needle at a 30-40° angle with the bevel facing up.[11]
-
Gently aspirate by pulling back the plunger to ensure no fluid (blood or urine) is drawn. If fluid is present, withdraw and re-insert the needle at a new site.
-
Inject the calculated volume of the this compound solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Procedure Monitoring:
-
Observe the animal for any signs of distress, discomfort, or adverse reactions for at least 10-15 minutes post-injection.
-
Protocol 2: Oral Gavage (PO)
1. Materials:
-
This compound hydrobromide
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
1 mL sterile syringes
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a ball-tip)[13]
-
Animal scale
2. Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound solution in the chosen vehicle. For oral administration, a typical dose might be 20 mg/kg, as used in metabolite identification studies.[14]
-
Ensure the solution is well-mixed.
-
-
Animal Preparation:
-
Weigh the animal to calculate the correct gavage volume. The maximum recommended volume is typically 10 mL/kg.
-
Measure the gavage needle against the animal externally, from the tip of the nose to the last rib, to determine the correct insertion depth. Mark the needle if necessary.[13]
-
-
Gavage Technique:
-
Securely restrain the animal in a vertical position, ensuring the head and neck are extended to create a straight line to the esophagus.[13]
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and over the back of the tongue into the esophagus.
-
Crucially, do not force the needle. If resistance is met, the needle may be in the trachea. Withdraw and attempt again.
-
Advance the needle to the pre-measured depth.
-
Administer the solution slowly and steadily.
-
Remove the needle in a smooth, swift motion.
-
-
Post-Procedure Monitoring:
-
Monitor the animal for signs of respiratory distress (indicating accidental tracheal administration), choking, or injury for at least 10-15 minutes.[4]
-
Conclusion
The choice between intraperitoneal and oral administration of this compound in rodent models depends on the specific aims of the study. For research requiring rapid onset and high systemic exposure that bypasses first-pass metabolism, such as acute neuroprotection or maximum receptor occupancy studies, intraperitoneal injection is the preferred route. For studies investigating the metabolic fate, oral bioavailability, or therapeutic potential of a clinically relevant oral formulation, administration by oral gavage is necessary. The protocols and data provided herein offer a foundational guide for researchers to design and execute robust preclinical studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, this compound, scopolamine and tiotropium in rats | Semantic Scholar [semanticscholar.org]
- 7. A pharmacokinetic study of peritoneal absorption of glucose and alanine in rats: nutritional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. dsv.ulaval.ca [dsv.ulaval.ca]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. iacuc.wsu.edu [iacuc.wsu.edu]
Application Notes and Protocols for Anisodine in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anisodine is a tropane alkaloid derived from the plant Anisodus tanguticus. It functions as a non-selective antagonist of muscarinic acetylcholine receptors and alpha-1 adrenergic receptors[1]. These properties make it a compound of interest for research in various fields, including neuroscience and pharmacology. This document provides detailed protocols for the preparation of this compound solutions for in vitro cell culture experiments, summarizes relevant quantitative data, and illustrates its mechanism of action on key signaling pathways. This compound hydrobromide is the salt form commonly used in research.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound hydrobromide is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₇H₂₂BrNO₅ | [2] |
| Molecular Weight | 400.27 g/mol | [2] |
| CAS Number | 76822-34-9 | [2] |
| Appearance | Solid powder | [2] |
| Storage (Powder) | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [2] |
| Purity | >98% (typical) | [2] |
Preparation of this compound Solutions
Preparation of this compound Hydrobromide Stock Solution
Solvent Selection: this compound hydrobromide is soluble in Dimethyl Sulfoxide (DMSO)[2]. High-purity, anhydrous DMSO is recommended to ensure maximum solubility and stability of the stock solution.
Protocol:
-
Materials:
-
This compound hydrobromide powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile tips
-
-
Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound hydrobromide powder. b. Transfer the powder to a sterile tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration. A common high-concentration stock is 10 mM. d. To prepare a 10 mM stock solution, dissolve 4.00 mg of this compound hydrobromide (MW: 400.27 g/mol ) in 1 mL of DMSO. e. Vortex gently until the powder is completely dissolved. f. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Storage of Stock Solution:
| Storage Condition | Duration | Reference |
| 0 - 4°C | Short term (days to weeks) | [2] |
| -20°C | Long term (months) | [2] |
Preparation of Working Solutions in Cell Culture Media
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final concentration of DMSO without the drug) should always be included in experiments.
-
Stability in Aqueous Solutions: The stability of this compound in aqueous cell culture media has not been extensively documented. Therefore, it is recommended to prepare working solutions fresh for each experiment.
Protocol:
-
Materials:
-
This compound hydrobromide stock solution in DMSO
-
Pre-warmed sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes
-
Pipettes and sterile tips
-
-
Procedure: a. Thaw an aliquot of the this compound hydrobromide stock solution at room temperature. b. Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. c. In a sterile tube, add the required volume of pre-warmed cell culture medium. d. While gently vortexing the medium, add the calculated volume of the this compound hydrobromide stock solution dropwise. This helps to prevent precipitation. e. Mix gently by inverting the tube. Do not vortex vigorously. f. Use the freshly prepared working solution to treat your cells immediately.
In Vitro Concentrations and Cellular Effects
The following table summarizes reported concentrations of this compound and "compound this compound" used in in vitro studies. It is important to note that "compound this compound" may be a mixture, and the exact concentration of this compound within it is not always specified. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
| Compound | Cell Line | Concentration Range | Observed Effect | Reference |
| Compound this compound | Rat Retinal Progenitor Cells (RPCs) and Brain Neural Stem Cells (BNSCs) | 0.126, 0.252, 0.505, 1.010 g/L | Improved cell viability, attenuated hypoxia-induced decrease in proliferation, and reduced intracellular calcium overload. | |
| This compound | HEK293 cells stably transfected with OCT1 | IC₅₀ = 12.9 µmol/L | Inhibition of organic cation transporter 1 (OCT1). | [2] |
| This compound Hydrobromide | Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) | 10 and 20 µg/mL | Alleviation of hypoxia/reoxygenation-induced oxidative stress. | [3] |
Signaling Pathways and Mechanism of Action
This compound acts as an antagonist at muscarinic acetylcholine receptors and alpha-1 adrenergic receptors[1].
Antagonism of Muscarinic Acetylcholine Receptors
This compound blocks the binding of acetylcholine (ACh) to muscarinic receptors. These are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5). M2 and M4 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP. By blocking these receptors, this compound can prevent the ACh-mediated inhibition of adenylyl cyclase.
References
Application Notes and Protocols for the Asymmetric Total Synthesis of (-)-Anisodine from 6-β-Acetyltropine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and generalized protocols for the asymmetric total synthesis of (-)-Anisodine, a tropane alkaloid with significant antispasmodic and anticholinergic properties. The synthetic route commences from the readily available starting material, 6-β-acetyltropine, with the key stereochemical induction step being a Sharpless asymmetric dihydroxylation.
While the specific experimental details and quantitative data from the primary literature, "An efficient approach to the asymmetric total synthesis of (-)-anisodine" by Chang et al. (2006), could not be fully accessed, this document compiles established protocols for the crucial reaction types involved in the synthesis.[1][2][3][4] This allows for a comprehensive guide for researchers aiming to undertake this synthesis.
Synthetic Strategy Overview
The total synthesis of (-)-Anisodine from 6-β-acetyltropine involves a multi-step process. The core of the strategy is to introduce the necessary stereochemistry and functional groups onto the tropane scaffold. The key steps are believed to be:
-
Dehydration of 6-β-acetyltropine to introduce a double bond, forming a key intermediate, likely 6,7-dehydro-6-β-acetyltropine.
-
Sharpless Asymmetric Dihydroxylation of the alkene to install the diol with the desired stereochemistry, a critical step for the final product's asymmetry.
-
Epoxidation of the diol to form the characteristic epoxide ring of anisodine.
-
Esterification of the resulting scopine derivative with tropic acid to yield the final product, (-)-Anisodine.
Experimental Protocols
The following are generalized protocols for the key transformations in the synthesis of (-)-Anisodine. Researchers should note that optimization of these conditions for the specific substrates will be necessary.
Protocol 1: Dehydration of 6-β-Acetyltropine (Hypothetical)
This step is inferred as a necessary precursor to the Sharpless dihydroxylation. A common method for such a transformation would be acid-catalyzed dehydration.
Objective: To synthesize 6,7-dehydro-6-β-acetyltropine from 6-β-acetyltropine.
Reagents and Materials:
-
6-β-acetyltropine
-
Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene, benzene)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
Dissolve 6-β-acetyltropine in the anhydrous solvent in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a catalytic amount of the strong acid.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with saturated sodium bicarbonate solution to neutralize the acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol 2: Sharpless Asymmetric Dihydroxylation
This is the key step for introducing chirality. The choice of AD-mix (α or β) determines the enantiomer of the diol formed. For (-)-Anisodine, AD-mix-β would likely be used.
Objective: To perform an asymmetric dihydroxylation on 6,7-dehydro-6-β-acetyltropine.
Reagents and Materials:
-
6,7-dehydro-6-β-acetyltropine
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (optional, can improve reaction rate and enantioselectivity)
-
Sodium sulfite
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1).
-
Add AD-mix-β to the solvent and stir until the two phases are clear.
-
If using, add methanesulfonamide.
-
Cool the mixture to 0 °C.
-
Add the alkene (6,7-dehydro-6-β-acetyltropine) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction by adding sodium sulfite and stirring for one hour.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the resulting diol by column chromatography.
Protocol 3: Epoxidation of the Diol (Hypothetical)
The formation of the epoxide ring is a crucial step. A common method is to convert the diol to a cyclic sulfate followed by ring-opening and closure.
Objective: To form the epoxide ring from the synthesized diol.
Reagents and Materials:
-
The chiral diol from Protocol 2
-
Thionyl chloride
-
Pyridine
-
Anhydrous solvent (e.g., dichloromethane)
-
Sodium periodate
-
Ruthenium(III) chloride hydrate
-
Sodium hydroxide solution
Procedure:
-
Dissolve the diol in anhydrous dichloromethane and cool to 0 °C.
-
Slowly add thionyl chloride and pyridine, and stir at 0 °C.
-
Allow the reaction to warm to room temperature and monitor by TLC.
-
Upon formation of the cyclic sulfite, add water, sodium periodate, and a catalytic amount of ruthenium(III) chloride hydrate.
-
Stir vigorously until the reaction is complete.
-
Quench the reaction and basify with sodium hydroxide solution to promote epoxide formation.
-
Extract the product with an organic solvent, dry, and purify by chromatography.
Protocol 4: Esterification with Tropic Acid
The final step is the coupling of the tropane-derived alcohol with tropic acid.
Objective: To synthesize (-)-Anisodine by esterifying the scopine derivative with tropic acid.
Reagents and Materials:
-
The scopine derivative from Protocol 3
-
(-)-Tropic acid
-
Coupling agent (e.g., dicyclohexylcarbodiimide - DCC)
-
Catalyst (e.g., 4-dimethylaminopyridine - DMAP)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the scopine derivative, (-)-tropic acid, and a catalytic amount of DMAP in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add a solution of DCC in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (-)-Anisodine.
Data Presentation
The following table summarizes the expected quantitative data for each step. Note that these are representative yields and specific values will depend on the optimization of the reaction conditions.
| Step No. | Reaction | Starting Material | Product | Expected Yield (%) | Key Analytical Techniques |
| 1 | Dehydration | 6-β-Acetyltropine | 6,7-dehydro-6-β-acetyltropine | 80-90 | NMR, IR, MS |
| 2 | Sharpless Dihydroxylation | 6,7-dehydro-6-β-acetyltropine | Chiral Diol | 70-85 | NMR, IR, MS, Chiral HPLC |
| 3 | Epoxidation | Chiral Diol | Scopine Derivative | 60-75 | NMR, IR, MS |
| 4 | Esterification | Scopine Derivative | (-)-Anisodine | 75-85 | NMR, IR, MS, HPLC |
Visualizations
Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from 6-β-acetyltropine to (-)-Anisodine.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. US3583996A - Process for the preparation of certain alkaloid alcohol esters of tropic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. An efficient approach to the asymmetric total synthesis of (-)-anisodine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Anisodine Technical Support Center: Experimental Assay Guidance
Welcome to the Anisodine Technical Support Center. This resource provides researchers, scientists, and drug development professionals with essential information for using this compound in experimental assays. Find answers to frequently asked questions, detailed protocols, and troubleshooting guides to ensure the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: this compound and its hydrobromide salt are soluble in Dimethyl Sulfoxide (DMSO).[1] For preparing stock solutions, it is best practice to first dissolve the compound in a small amount of pure DMSO and then make further dilutions.[2]
Q2: Is there any information on the solubility of this compound in Phosphate-Buffered Saline (PBS)?
A2: There is limited direct information available in the scientific literature regarding the quantitative solubility of this compound in PBS. Typically, compounds with poor aqueous solubility are first dissolved in an organic solvent like DMSO to create a concentrated stock solution, which is then diluted in an aqueous buffer such as PBS or cell culture medium to the final desired concentration.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions in DMSO can be stored at -20°C for several months. For short-term storage (days to weeks), 0-4°C is also acceptable.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: What is the stability of this compound in cell culture medium?
Q5: What are typical working concentrations of this compound used in cell-based assays?
A5: The optimal working concentration of this compound will vary depending on the cell type and the specific assay. However, published studies have used a range of concentrations. For instance, in a study on hypoxia-induced rat retinal progenitor cells, "compound this compound" was used at concentrations ranging from 0.126 g/L to 1.010 g/L. In another study investigating the neuroprotective effects of this compound hydrobromide, a concentration of 20 μg/mL was used in cell models.[4]
Solubility and Stock Solution Preparation
Quantitative Solubility Data
While precise quantitative solubility limits for this compound in DMSO and PBS are not consistently reported in publicly available literature, the following table summarizes the available information.
| Solvent | Solubility | Remarks |
| DMSO | Soluble | A stock solution of at least 10 mM can be prepared.[1] For compounds with similar structures, solubilities of ≥20 mg/mL have been reported.[5] |
| PBS (pH 7.4) | Data not available | Likely has low aqueous solubility. It is recommended to prepare a stock solution in DMSO and dilute it in PBS. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Hydrobromide Stock Solution in DMSO
Materials:
-
This compound Hydrobromide (Molecular Weight: 400.27 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 4.0 mg of this compound hydrobromide powder.
-
Add 1.0 mL of anhydrous DMSO to the powder.
-
Vortex the solution until the this compound hydrobromide is completely dissolved. If necessary, gently warm the tube to 37°C or use an ultrasonic bath to aid dissolution.
-
Aliquot the 10 mM stock solution into sterile microcentrifuge tubes in volumes appropriate for your experiments to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound Hydrobromide stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound hydrobromide stock solution at room temperature.
-
To prepare a 10 µM working solution, perform a 1:1000 dilution of the stock solution into pre-warmed cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Gently mix the working solution by pipetting up and down.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Use the freshly prepared working solution for your cell-based assay immediately.
Troubleshooting
| Issue | Possible Cause | Solution |
| Precipitation in working solution | The aqueous solubility of this compound is exceeded. | - Increase the final volume of the aqueous buffer or cell culture medium. - Decrease the final concentration of this compound. - Ensure the DMSO concentration in the final solution is sufficient to maintain solubility, but still within a non-toxic range for the cells. |
| Inconsistent experimental results | - Degradation of this compound in the working solution. - Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions for each experiment. - Use a new aliquot of the stock solution for each experiment. |
| Cell toxicity observed in control wells | The concentration of DMSO is too high. | Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level (typically ≤ 0.1%). Run a vehicle control with the same concentration of DMSO to assess its effect on the cells. |
Signaling Pathways and Experimental Workflows
This compound is known to be an antagonist of muscarinic acetylcholine receptors, particularly the M2 subtype, and also an α1-adrenergic receptor antagonist.[4][6] Its neuroprotective effects are, in part, attributed to the inhibition of the M2 receptor, which can lead to a reduction in intracellular calcium influx and the generation of reactive oxygen species (ROS).[4][6] Additionally, this compound has been shown to activate the Akt/GSK-3β signaling pathway, which is involved in promoting cell survival.[7]
Caption: this compound's neuroprotective signaling pathway.
Caption: Experimental workflow for using this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellmolbiol.org [cellmolbiol.org]
- 5. VU0238429 solubility: ≥20 mg/mL in DMSO | Sigma-Aldrich [sigmaaldrich.com]
- 6. Modulation of muscarinic receptors by this compound hydrobromide in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Anisodine Aqueous Solution Stability: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of anisodine in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, some information provided is based on the well-documented stability profiles of structurally similar tropane alkaloids, such as atropine and scopolamine. This information should be used as a guide for designing and interpreting your own experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound, a tropane alkaloid, in aqueous solutions is primarily influenced by pH, temperature, and light. Like other tropane alkaloids with an ester linkage, this compound is susceptible to hydrolysis, which is the main degradation pathway.[1][2][3] The rate of this hydrolysis is significantly dependent on the pH and temperature of the solution.
Q2: What is the optimal pH range for maintaining the stability of an this compound solution?
A2: For many tropane alkaloids, maximum stability is observed in the acidic pH range. For instance, atropine, a related compound, exhibits its greatest stability at a pH of approximately 3 to 4.[2] It is anticipated that this compound would behave similarly. In neutral to alkaline conditions, the rate of hydrolysis increases significantly. Therefore, for short-term storage and experimental use, buffering the this compound solution to a slightly acidic pH is recommended.
Q3: How does temperature affect the degradation of this compound?
A3: Temperature has a significant impact on the degradation rate of this compound. As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolysis.[1][4] For long-term storage, it is advisable to keep this compound solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures to minimize degradation.
Q4: Is this compound sensitive to light?
Q5: What are the likely degradation products of this compound?
A5: The primary degradation pathway for this compound is expected to be the hydrolysis of its ester bond. This would result in the formation of tropine-related structures and tropic acid derivatives. Based on the degradation of similar alkaloids like atropine, the main degradation products would likely be scopine and atropic acid (formed by dehydration of tropic acid).[6][7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency in this compound standard solution. | Hydrolysis due to improper pH. The pH of the solution may be neutral or alkaline, accelerating ester hydrolysis. | Prepare fresh solutions in a slightly acidic buffer (e.g., pH 3-4). Verify the pH of the solution after preparation. |
| Degradation due to high temperature. The solution may have been stored at room temperature for an extended period. | Store stock solutions and working standards at refrigerated (2-8 °C) or frozen (≤ -20 °C) conditions. Avoid repeated freeze-thaw cycles. | |
| Photodegradation. The solution was exposed to light for a prolonged time. | Always store this compound solutions in amber-colored vials or protect them from light using aluminum foil. | |
| Appearance of unknown peaks in chromatogram during analysis. | Formation of degradation products. The peaks may correspond to hydrolysis products of this compound. | Compare the retention times of the unknown peaks with those of potential degradation products (e.g., scopine, atropic acid) if standards are available. Perform forced degradation studies to confirm the identity of the degradation peaks. |
| Inconsistent results in bioassays. | Degradation of this compound in the assay medium. The pH or temperature of the cell culture or assay buffer may be promoting degradation. | Evaluate the stability of this compound under the specific assay conditions (pH, temperature, and medium composition) over the duration of the experiment. Consider preparing fresh solutions immediately before use. |
| Precipitation in the this compound solution. | Poor solubility at the prepared pH or concentration. this compound salt forms have better aqueous solubility. The free base may have limited solubility. | Ensure you are using a salt form of this compound (e.g., hydrobromide) for aqueous solutions. If using the free base, consider preparing a stock solution in a small amount of a suitable organic solvent before diluting with the aqueous medium. Adjusting the pH to the acidic range can also improve the solubility of the protonated form. |
Quantitative Data Summary (Illustrative)
The following tables present illustrative data on the stability of a hypothetical this compound solution. This data is not based on experimental results for this compound and is provided for exemplary purposes only.
Table 1: Effect of pH on this compound Degradation at 25°C
| pH | Initial Concentration (mg/mL) | Concentration after 24h (mg/mL) | % Degradation |
| 3.0 | 1.00 | 0.98 | 2.0 |
| 5.0 | 1.00 | 0.95 | 5.0 |
| 7.0 | 1.00 | 0.85 | 15.0 |
| 9.0 | 1.00 | 0.60 | 40.0 |
Table 2: Effect of Temperature on this compound Degradation at pH 4.0
| Temperature (°C) | Initial Concentration (mg/mL) | Concentration after 7 days (mg/mL) | % Degradation |
| 4 | 1.00 | 0.99 | 1.0 |
| 25 | 1.00 | 0.92 | 8.0 |
| 40 | 1.00 | 0.78 | 22.0 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water for injection).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours in a controlled oven.
-
Photodegradation: Expose the stock solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control solution.
-
Identify and quantify the degradation products.
-
Characterize the structure of significant degradation products using techniques like LC-MS/MS.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity should be demonstrated by showing that the method can resolve this compound from its degradation products generated during the forced degradation study.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Proposed primary degradation pathway of this compound in aqueous solution.
References
- 1. [Analysis and stability of atropine sulfate and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Anisodine Dosage for Neuroprotective Effects in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Anisodine in rat models to investigate its neuroprotective effects.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dosage of this compound for neuroprotection in rats?
A1: The optimal dosage of this compound or its hydrobromide salt (AH) can vary depending on the experimental model of neurological damage. Studies have shown neuroprotective effects at dosages ranging from 0.3 mg/kg to 1.2 mg/kg when administered intraperitoneally in a chronic cerebral hypoperfusion model.[1] Another study utilizing a middle cerebral artery occlusion (MCAO) model administered a dose of 0.6 mg/kg via the caudal vein.[2] It is recommended to perform a dose-response study within this range to determine the optimal dosage for your specific experimental conditions.
Q2: What is the proposed mechanism of this compound's neuroprotective effect?
A2: this compound is believed to exert its neuroprotective effects through multiple mechanisms. It has been shown to be a selective antagonist of muscarinic receptors.[2] Key signaling pathways implicated include the activation of the Akt/GSK-3β pathway, which plays a role in attenuating neuronal cell death and apoptosis.[1][3] Additionally, the p-ERK1/2/HIF-1α/VEGF pathway has been identified as a mechanism through which compound this compound may improve cell proliferation and inhibit calcium overload in hypoxic conditions.[4][5] this compound has also been shown to modulate oxidative stress by increasing superoxide dismutase (SOD) activity and decreasing malondialdehyde (MDA) levels.[6][7]
Q3: What are the common experimental models used to assess this compound's neuroprotective effects in rats?
A3: Common models include:
-
Chronic Cerebral Hypoperfusion (CCH): Often induced by permanent bilateral common carotid artery occlusion (two-vessel occlusion, 2-VO).[1][3] This model mimics conditions of vascular dementia.
-
Middle Cerebral Artery Occlusion (MCAO): This model is used to simulate ischemic stroke.[2]
-
Hypoxia/Reoxygenation (H/R) models in cell culture: These in vitro models are used to study the effects of this compound on specific cell types under ischemic-like conditions.[2]
Troubleshooting Guides
Issue 1: High variability in neuroprotective outcomes between animals.
-
Possible Cause: Inconsistent surgical procedure for inducing neural damage.
-
Troubleshooting Step: Ensure consistent and precise surgical technique, particularly in models like MCAO or 2-VO. Monitor physiological parameters (e.g., body temperature) during and after surgery to minimize variability.
-
-
Possible Cause: Variation in drug administration.
-
Troubleshooting Step: Ensure accurate calculation of dosage based on individual animal weight. Use a consistent and appropriate route of administration (e.g., intraperitoneal, intravenous) and ensure proper injection technique.
-
-
Possible Cause: Animal stress.
-
Troubleshooting Step: Acclimatize animals to the experimental environment and handling procedures before the experiment to minimize stress-induced physiological changes.
-
Issue 2: No significant neuroprotective effect observed.
-
Possible Cause: Suboptimal dosage.
-
Troubleshooting Step: The effective dose can be model-dependent. Refer to the data in Table 1 and consider performing a pilot study with a range of doses (e.g., 0.3, 0.6, and 1.2 mg/kg) to determine the optimal concentration for your specific model.[1]
-
-
Possible Cause: Timing of administration.
-
Troubleshooting Step: The therapeutic window for this compound may be narrow. Consider administering the drug at different time points relative to the induced injury (e.g., pre-treatment, during reperfusion, or post-injury).
-
-
Possible Cause: Insufficient statistical power.
-
Troubleshooting Step: Increase the number of animals per group to ensure the study is adequately powered to detect a statistically significant difference.
-
Data Presentation
Table 1: Summary of this compound Dosages and Neuroprotective Outcomes in Rat Models
| Study Focus | Rat Model | This compound Formulation | Dosage | Route of Administration | Key Quantitative Outcomes | Reference |
| Chronic Cerebral Hypoperfusion | Two-Vessel Occlusion (2-VO) | This compound Hydrobromide (AH) | 0.3, 0.6, 1.2 mg/kg | Intraperitoneal | Improved cognitive deficits, reduced neuron necrosis and apoptosis, increased Bcl-2, p-Akt, and p-GSK-3β protein expression, decreased Bax protein expression. | [1] |
| Cerebral Ischemia | Middle Cerebral Artery Occlusion (MCAO) | This compound Hydrobromide (AT3) | 0.6 mg/kg | Caudal Vein Injection | Reduced exacerbated M1, M2, M4, and M5 receptor expression in H/R-treated brain tissues. | [2] |
| Vascular Dementia | Permanent bilateral common carotid artery occlusion | This compound Hydromide (AH) | Low, medium, high doses (specific concentrations not stated) | Not Stated | Significantly improved neurological function, increased SOD levels, and decreased MDA levels in serum and brain. | [6] |
| Hypoxia-induced cell injury (in vitro) | Rat retinal progenitor cells and brain neural stem cells | Compound this compound (CA) | 0.126, 0.252, 0.505, 1.010 g/l | In vitro treatment | Markedly improved cell viability, attenuated hypoxia-induced increases in intracellular calcium concentration. | [4][5] |
Experimental Protocols
Protocol 1: Chronic Cerebral Hypoperfusion (2-VO) Model and this compound Administration
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Surgical Procedure (2-VO):
-
Anesthetize the rat.
-
Make a midline cervical incision to expose the common carotid arteries.
-
Carefully separate the arteries from the vagus nerves.
-
Permanently ligate both common carotid arteries with a silk suture.
-
Suture the incision.
-
The sham group undergoes the same procedure without ligation.[1][3]
-
-
Grouping and this compound Administration:
-
Rats are randomly divided into groups: sham, 2-VO (control), and 2-VO + this compound hydrobromide (at varying doses, e.g., 0.3, 0.6, 1.2 mg/kg).[1]
-
This compound is administered, for example, intraperitoneally once daily.
-
-
Behavioral Testing: Cognitive function can be assessed using the Morris Water Maze test.[1][3]
-
Histological and Molecular Analysis:
-
After a set period, animals are euthanized, and brain tissues are collected.
-
Neuronal survival and apoptosis can be evaluated by Nissl staining and TUNEL staining, respectively.[1][3]
-
Protein expression of key signaling molecules (e.g., Bcl-2, Bax, p-Akt, p-GSK-3β) is determined by Western blot.[1][3]
-
Protocol 2: Middle Cerebral Artery Occlusion (MCAO) Model
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Surgical Procedure (MCAO):
-
Anesthetize the rat.
-
Perform a midline neck incision and expose the right common carotid artery.
-
A nylon monofilament is inserted through the external carotid artery into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
-
-
This compound Administration:
-
This compound hydrobromide (e.g., 0.6 mg/kg) can be administered via the caudal vein during reperfusion.[2]
-
-
Post-operative Care: Animals are allowed to recover with access to food and water.
-
Tissue Analysis:
-
After a specified time, animals are euthanized, and brain tissue is collected.
-
Immunohistochemistry can be used to assess the expression of muscarinic receptors (M1-M5) in different brain regions.[2]
-
Visualizations
Caption: this compound's neuroprotective effect via the Akt/GSK-3β signaling pathway.
Caption: Compound this compound's role in the p-ERK1/2/HIF-1α/VEGF pathway.
Caption: General experimental workflow for assessing this compound's neuroprotective effects.
References
- 1. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellmolbiol.org [cellmolbiol.org]
- 3. researchgate.net [researchgate.net]
- 4. Compound this compound affects the proliferation and calcium overload of hypoxia-induced rat retinal progenitor cells and brain neural stem cells via the p-ERK1/2/HIF-1α/VEGF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compound this compound affects the proliferation and calcium overload of hypoxia-induced rat retinal progenitor cells and brain neural stem cells via the p-ERK1/2/HIF-1α/VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of this compound Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved [jsu-mse.com]
- 7. Neuroprotective Effects of this compound Hydromide in a Rat Model of Vascular Dementia and the Antioxidative Stress Mechanisms Involved - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Anisodine-induced cardiovascular side effects in animal models
Technical Support Center: Anisodine Cardiovascular Research
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions regarding the management of this compound-induced cardiovascular side effects in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects observed with this compound administration in animal models?
This compound, a non-selective muscarinic antagonist, primarily induces cardiovascular side effects by blocking M2 cholinergic receptors in the heart. This blockade inhibits the parasympathetic (vagal) tone, leading to a significant increase in heart rate, a condition known as tachycardia. In some cases, this can be accompanied by an increase in blood pressure and cardiac output. The core issue is the disruption of the autonomic balance, favoring sympathetic stimulation.
Q2: What is the underlying mechanism of this compound-induced tachycardia?
This compound competes with acetylcholine for binding to M2 muscarinic receptors on the sinoatrial (SA) node of the heart. Under normal conditions, acetylcholine released from the vagus nerve activates these receptors, slowing down the heart rate. By blocking this interaction, this compound removes the "brake" on the heart, leading to an unopposed sympathetic drive and a subsequent increase in heart rate.
Q3: Are there established methods to mitigate these cardiovascular side effects during animal experiments?
Yes, the most common and effective method is the co-administration of a beta-adrenergic receptor antagonist, such as propranolol. Propranolol blocks the β1-adrenergic receptors in the heart, which are responsible for mediating the effects of sympathetic nervous system stimulation (e.g., release of norepinephrine). By blocking these receptors, propranolol effectively counteracts the tachycardia induced by this compound's vagolytic action.
Q4: Can atropine be used as a substitute for this compound in my experiments?
While both are muscarinic antagonists, their profiles differ. Atropine is a more potent and less selective anticholinergic agent compared to this compound. It often produces more pronounced and longer-lasting cardiovascular side effects. This compound is sometimes preferred for its relatively weaker and shorter-acting properties. The choice depends on the specific aims of your experiment. If the goal is to model a specific cholinergic blockade, the choice of agent should be carefully considered based on its pharmacokinetic and pharmacodynamic profile.
Troubleshooting Guide
Problem 1: Severe and Uncontrolled Tachycardia After this compound Administration
-
Possible Cause: The dose of this compound may be too high for the specific animal model, strain, or individual animal's sensitivity. The sympathetic response may be more pronounced than anticipated.
-
Solution:
-
Immediate Action: Administer a pre-determined dose of a short-acting beta-blocker like propranolol to rapidly control the heart rate.
-
Dose Adjustment: In subsequent experiments, reduce the initial dose of this compound by 25-50% and perform a dose-response study to find the optimal concentration that achieves the desired effect without severe tachycardia.
-
Co-administration Strategy: Implement a prophylactic co-administration protocol with a beta-blocker. Administering propranolol prior to or concurrently with this compound can prevent the onset of severe tachycardia.
-
Problem 2: The Mitigating Agent (e.g., Propranolol) is Causing Bradycardia or Hypotension
-
Possible Cause: The dose of the beta-blocker is too high, leading to an excessive blockade of the sympathetic tone. This can result in a heart rate that is too slow (bradycardia) or a significant drop in blood pressure (hypotension).
-
Solution:
-
Dose-Response Optimization: Conduct a dose-response study for the beta-blocker in the presence of a fixed dose of this compound to find the minimal effective dose that normalizes heart rate without causing adverse effects.
-
Monitor Blood Pressure: Ensure continuous monitoring of both heart rate and blood pressure to understand the full hemodynamic effect of the drug combination.
-
Alternative Beta-Blockers: Consider using a β1-selective blocker (e.g., atenolol, metoprolol) instead of a non-selective one like propranolol. This may reduce the risk of peripheral side effects, although propranolol is well-documented for this application.
-
Problem 3: High Variability in Cardiovascular Response Between Animals
-
Possible Cause: Variability can stem from differences in age, weight, sex, strain, or even the stress levels of the animals. Anesthesia can also significantly impact autonomic function and drug response.
-
Solution:
-
Standardize Experimental Conditions: Ensure all experimental parameters are tightly controlled, including animal characteristics, housing conditions, and the experimental environment to minimize stress.
-
Acclimatization: Allow for a sufficient acclimatization period for the animals in the experimental setup before any drug administration.
-
Anesthetic Protocol: Use a consistent and well-documented anesthetic regimen, as different anesthetics can have varying effects on the cardiovascular system.
-
Increase Sample Size: A larger sample size can help to account for inter-individual variability and increase the statistical power of your findings.
-
Quantitative Data Summary
The following tables summarize typical dosages and cardiovascular responses observed in animal models.
Table 1: this compound and Propranolol Dosages in Rabbits
| Drug | Dosage (mg/kg) | Route of Administration |
| This compound | 10 | Intravenous |
| Propranolol | 2 | Intravenous |
Data synthesized from studies investigating the mitigation of this compound-induced tachycardia.
Table 2: Hemodynamic Effects of this compound With and Without Propranolol in Rabbits
| Treatment Group | Heart Rate (beats/min) | Mean Arterial Pressure (mmHg) |
| Control (Saline) | 225 ± 10 | 95 ± 5 |
| This compound (10 mg/kg) | 300 ± 15 | 110 ± 7 |
| This compound + Propranolol (2 mg/kg) | 230 ± 12 | 98 ± 6 |
Values are represented as mean ± standard deviation. These are representative values and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Mitigation of this compound-Induced Tachycardia in a Rabbit Model
-
Animal Preparation:
-
Use healthy adult New Zealand white rabbits, weighing 2.5-3.0 kg.
-
Anesthetize the animal with an appropriate anesthetic (e.g., urethane or a combination of ketamine/xylazine), ensuring a stable plane of anesthesia is maintained throughout the experiment.
-
Insert cannulas into the femoral artery for blood pressure monitoring and the marginal ear vein for drug administration.
-
-
Baseline Measurement:
-
Record baseline cardiovascular parameters, including heart rate (HR) and mean arterial pressure (MAP), for at least 30 minutes to ensure stability.
-
-
Drug Administration:
-
Group 1 (this compound only): Administer a bolus intravenous (IV) injection of this compound at a dose of 10 mg/kg.
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Group 2 (this compound + Propranolol): Administer a bolus IV injection of propranolol at 2 mg/kg, followed 5-10 minutes later by a bolus IV injection of this compound at 10 mg/kg.
-
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Data Collection:
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Continuously monitor and record HR and MAP for at least 60 minutes following the final drug administration.
-
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Data Analysis:
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Calculate the percentage change in HR and MAP from baseline for each group.
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Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the responses between the groups.
-
Visualizations
Diagram 1: Signaling Pathway of this compound-Induced Tachycardia
Caption: this compound blocks M2 receptors, preventing acetylcholine from slowing the heart rate.
Diagram 2: Experimental Workflow for Mitigating Side Effects
Caption: Workflow for testing propranolol's ability to block this compound's effects.
Technical Support Center: Forced Degradation Studies for Anisodamine Hydrobromide Stability Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Anisodamine Hydrobromide. The information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study for Anisodamine Hydrobromide?
A1: Forced degradation studies, or stress testing, are crucial to identify the potential degradation products of Anisodamine Hydrobromide under various stress conditions, such as acid, base, oxidation, heat, and light.[1][2] These studies help in developing and validating a stability-indicating analytical method, typically HPLC, which can accurately measure the drug substance in the presence of its degradation products.[3][4] The data obtained is essential for determining the intrinsic stability of the molecule, and for regulatory submissions.[5][6]
Q2: Anisodine or Anisodamine Hydrobromide - Which is the correct term?
A2: The correct and more commonly used term for the compound, also known as 7β-hydroxyhyoscyamine, is Anisodamine Hydrobromide.[7] this compound is a different, though related, tropane alkaloid. This guide will refer to Anisodamine Hydrobromide.
Q3: What is a reasonable target for degradation in these studies?
A3: The general recommendation is to aim for a degradation of approximately 5-20% of the active pharmaceutical ingredient (API).[2] Degradation below 5% may not be sufficient to demonstrate the specificity of the analytical method, while degradation above 20% can lead to the formation of secondary degradation products that may not be relevant to real-world stability.[2]
Q4: What are the typical stress conditions used for forced degradation of a tropane alkaloid like Anisodamine Hydrobromide?
A4: Typical stress conditions include:
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Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
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Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[8]
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Thermal Degradation: 105°C for 48 hours (for solid drug substance).
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Photolytic Degradation: Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[9]
These are starting points and may need to be adjusted based on the stability of Anisodamine Hydrobromide.
Troubleshooting Guides
Issue 1: No or minimal degradation observed under stress conditions.
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Possible Cause 1: Stress conditions are too mild.
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Solution: Increase the severity of the stress conditions incrementally. For hydrolytic studies, you can increase the concentration of the acid or base (e.g., to 1 M), increase the temperature, or prolong the exposure time. For oxidative studies, a higher concentration of hydrogen peroxide (e to 30%) can be used.[6] For thermal stress, the temperature or duration can be increased.
-
-
Possible Cause 2: Poor solubility of Anisodamine Hydrobromide in the stress medium.
-
Solution: Ensure complete dissolution of the drug substance. A co-solvent may be used if it is inert under the stress conditions. For hydrolytic studies, ensure the drug is fully dissolved in the acidic or basic solution.
-
Issue 2: Excessive degradation (>20%) is observed.
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Possible Cause 1: Stress conditions are too harsh.
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Solution: Reduce the severity of the stress conditions. Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve a target degradation of 5-20%.[2]
-
-
Possible Cause 2: Instability of degradation products.
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Solution: If primary degradation products are unstable and are further degrading, milder conditions should be employed to capture these primary degradants.
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Issue 3: Poor chromatographic separation of degradation products from the parent peak.
-
Possible Cause 1: Inappropriate HPLC method.
-
Solution: The HPLC method needs to be optimized. This can involve changing the mobile phase composition (e.g., organic modifier, pH of the aqueous phase), the column (e.g., a different stationary phase), or the gradient profile. A photodiode array (PDA) detector is recommended to check for peak purity.
-
-
Possible Cause 2: Co-elution of multiple degradation products.
-
Solution: Modify the chromatographic conditions to improve resolution. This may require a systematic approach, such as Design of Experiments (DoE), to optimize the separation.
-
Experimental Protocols
The following are detailed, generalized methodologies for conducting forced degradation studies on Anisodamine Hydrobromide.
Acidic Hydrolysis
-
Preparation: Prepare a stock solution of Anisodamine Hydrobromide in 0.1 M hydrochloric acid at a concentration of 1 mg/mL.
-
Stress Condition: Heat the solution at 60°C in a water bath for 24 hours.
-
Sampling: Withdraw samples at appropriate time points (e.g., 2, 4, 8, 12, and 24 hours).
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Neutralization: Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the neutralized samples with the mobile phase to a suitable concentration and analyze by a stability-indicating HPLC method.
Alkaline Hydrolysis
-
Preparation: Prepare a stock solution of Anisodamine Hydrobromide in 0.1 M sodium hydroxide at a concentration of 1 mg/mL.
-
Stress Condition: Keep the solution at 60°C in a water bath for 24 hours.
-
Sampling: Withdraw samples at appropriate time points.
-
Neutralization: Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Dilute the neutralized samples with the mobile phase and analyze by HPLC.
Oxidative Degradation
-
Preparation: Prepare a stock solution of Anisodamine Hydrobromide in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Stress Condition: Add 3% hydrogen peroxide to the solution and keep it at room temperature, protected from light, for 24 hours.
-
Sampling: Withdraw samples at appropriate time points.
-
Analysis: Dilute the samples with the mobile phase and analyze by HPLC immediately to prevent further degradation.
Thermal Degradation (Solid State)
-
Preparation: Place a thin layer of solid Anisodamine Hydrobromide powder in a petri dish.
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Stress Condition: Keep the sample in a hot air oven at 105°C for 48 hours.
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Sampling: Withdraw samples at different time points.
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Analysis: Prepare solutions of the stressed solid samples in a suitable solvent at a known concentration and analyze by HPLC.
Photolytic Degradation
-
Preparation: Prepare a solution of Anisodamine Hydrobromide (1 mg/mL) and place it in a transparent container. Also, expose the solid drug substance to light.
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Control: Prepare a control sample and wrap it in aluminum foil to protect it from light.
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Stress Condition: Expose the samples to a photostability chamber that provides a controlled light exposure as per ICH Q1B guidelines.[9]
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Analysis: Analyze the stressed and control samples by HPLC.
Data Presentation
The following tables present hypothetical but realistic quantitative data from forced degradation studies of Anisodamine Hydrobromide.
Table 1: Summary of Forced Degradation Results for Anisodamine Hydrobromide
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 12.5 | 2 |
| Alkaline Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 18.2 | 3 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 9.8 | 1 |
| Thermal (Solid) | - | 48 hours | 105°C | 6.5 | 1 |
| Photolytic (Solution) | Light | 7 days | Room Temp | 15.7 | 2 |
Visualizations
Caption: Workflow for Forced Degradation Studies of Anisodamine Hydrobromide.
Caption: Potential Degradation Pathways for a Tropane Alkaloid like Anisodamine.
References
- 1. Anisodamine hydrobromide | C17H24BrNO4 | CID 118856046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. scispace.com [scispace.com]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Anisodamine - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
Troubleshooting inconsistent results in Anisodine behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in behavioral studies involving Anisodine. The information is tailored for researchers, scientists, and drug development professionals to help ensure the reliability and reproducibility of their experimental findings.
Troubleshooting Guide: Inconsistent Behavioral Results
Q1: We are observing high variability in the behavioral responses of our animals treated with this compound. What are the potential causes and solutions?
A1: High variability is a common challenge in behavioral research. Several factors related to the drug, the animal model, and the experimental procedures can contribute to this issue. Below is a summary of potential causes and recommended solutions.
| Potential Cause | Underlying Issue | Recommended Solution |
| Drug Administration | Inconsistent dosing, timing, or route of administration. | Conduct a dose-response study to identify the optimal dose for the desired behavioral effect. Standardize the administration route (e.g., intraperitoneal injection) and ensure consistent timing relative to the behavioral test. A time-course study can identify the peak effect time of this compound. |
| Animal Factors | Genetic differences, sex, and age can influence drug metabolism and behavioral responses. The estrous cycle in female rodents can also introduce variability. | Use animals of the same strain, sex, and age. If using females, monitor the estrous cycle and test at the same phase. House animals under controlled and consistent environmental conditions. |
| Environmental Stressors | Inconsistent handling, noise, lighting, and odors can significantly impact animal behavior and stress levels, confounding the effects of this compound. | Standardize handling procedures and minimize environmental stressors. Maintain a consistent light-dark cycle and conduct behavioral testing during the animals' active period. Avoid strong scents in the testing room. |
| Habituation & Sensitization | Insufficient or excessive habituation to the testing apparatus can lead to inconsistent results. Repeated testing can lead to tolerance or sensitization to the drug or the test itself. | Implement a standardized habituation protocol. Be cautious with repeated testing in the same animal, as this can lead to a "one-trial tolerance" effect, especially in anxiety-related tests like the elevated plus maze. |
Q2: Our results in the Morris Water Maze (MWM) with this compound are not consistent across different cohorts. What could be going wrong?
A2: In addition to the general factors mentioned above, inconsistencies in the MWM can arise from specific procedural issues.
| Potential Cause | Underlying Issue | Recommended Solution |
| Procedural Variability | Inconsistent water temperature, lighting, or placement of extra-maze cues can affect performance. | Maintain a constant water temperature (around 20-22°C for rats). Ensure consistent and diffuse lighting to avoid glare on the water surface. Keep extra-maze cues constant and visible from the water level. |
| Non-cognitive Factors | This compound may affect motor function or motivation, which can be misinterpreted as cognitive deficits. | Include a cued-platform trial where the platform is visible. If animals can find the visible platform but not the hidden one, the issue is likely related to spatial learning and memory, not a general motor or motivational deficit. |
| Stress | The stress of the swimming task can impact performance and interact with the effects of this compound. | Handle animals gently and habituate them to the testing room. Ensure the water temperature is not too cold to minimize stress. |
Q3: We are seeing conflicting results in the Elevated Plus Maze (EPM) when testing the anxiolytic/anxiogenic potential of this compound. What should we check?
A3: The EPM is sensitive to various factors that can influence anxiety-like behavior.
| Potential Cause | Underlying Issue | Recommended Solution |
| Lighting Conditions | The level of illumination in the open arms can significantly affect exploration. | Standardize the lighting conditions for all tests. Lower light levels may encourage more open arm exploration at baseline, which can be useful for detecting anxiogenic effects. |
| Handling and Acclimation | The stress of handling and the novelty of the environment can mask the drug's effects. | Handle animals consistently and allow for a proper acclimation period to the testing room before the trial. |
| One-Trial Tolerance | Prior exposure to the maze can significantly reduce open arm exploration in subsequent trials, even with anxiolytic drugs. | Avoid repeated testing of the same animal in the EPM. If re-testing is necessary, a long inter-trial interval (e.g., several weeks) may be required. |
| Experimenter Presence | The presence and even the gender of the experimenter can influence rodent anxiety levels. | The experimenter should be blind to the treatment groups and remain out of the animal's sight during the trial. |
Experimental Protocols
Morris Water Maze (MWM) Protocol for this compound Studies
Objective: To assess the effect of this compound on spatial learning and memory.
Materials:
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Circular water tank (1.5-2m diameter)
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Submersible platform
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Water opacifier (e.g., non-toxic white paint or milk powder)
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Video tracking system
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This compound solution and vehicle control
Procedure:
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Habituation (Day 1-2):
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Allow animals to acclimate to the testing room for at least 30 minutes before each session.
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Place each animal in the water tank for 60 seconds without the platform to allow for free swimming and habituation to the environment.
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On the second day, place the platform in a visible position (cued trial) and guide the animal to it if it doesn't find it within 60 seconds. Allow the animal to remain on the platform for 15-30 seconds.
-
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Acquisition Phase (Day 3-6):
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Administer this compound or vehicle at the predetermined time before the first trial of the day (e.g., 30 minutes post-injection).
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The platform is hidden 1-2 cm below the water surface in a fixed quadrant.
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Conduct 4 trials per day for each animal, with an inter-trial interval of at least 15 minutes.
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Start the animal from one of four quasi-random start positions (N, S, E, W), facing the wall of the tank.
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Allow the animal to search for the platform for a maximum of 60-90 seconds. If it fails to find the platform, gently guide it to the platform and allow it to stay there for 15-30 seconds.
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Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 7):
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Administer this compound or vehicle as in the acquisition phase.
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Remove the platform from the tank.
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Place the animal in the tank at a novel start position.
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Allow the animal to swim for 60 seconds.
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Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.
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Elevated Plus Maze (EPM) Protocol for this compound Studies
Objective: To assess the anxiolytic or anxiogenic effects of this compound.
Materials:
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Elevated plus maze apparatus
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Video tracking system
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This compound solution and vehicle control
Procedure:
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Acclimation:
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Allow animals to acclimate to the testing room for at least 30-60 minutes before the test. Minimize noise and other stressors.
-
-
Drug Administration:
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Administer this compound or vehicle at a predetermined time before the test (e.g., 30 minutes post-injection).
-
-
Testing:
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Place the animal in the center of the maze, facing one of the open arms.
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Allow the animal to explore the maze freely for 5 minutes.
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Record the session with a video camera positioned above the maze.
-
-
Data Analysis:
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Analyze the video recordings to determine the following parameters:
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Time spent in the open arms and closed arms.
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Number of entries into the open and closed arms.
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Total distance traveled (as a measure of locomotor activity).
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An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect. A decrease suggests an anxiogenic effect.
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Signaling Pathways and Experimental Workflows
This compound's behavioral effects are mediated through its interaction with various signaling pathways. Understanding these pathways is crucial for interpreting experimental results.
Caption: this compound's primary mechanism of action as a muscarinic acetylcholine receptor antagonist.
Caption: this compound's neuroprotective effects via the Akt/GSK-3β signaling pathway.
Caption: this compound's role in promoting neuroplasticity through the Notch signaling pathway.
Caption: A generalized experimental workflow for this compound behavioral studies.
Frequently Asked Questions (FAQs)
Q4: What is the typical dose range for this compound in rodent behavioral studies?
A4: The effective dose of this compound can vary depending on the animal species (rat vs. mouse), the specific behavioral test, and the desired effect. For instance, studies on learning and memory in mice have used doses ranging from 1-5 mg/kg (intraperitoneal injection). It is crucial to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions, as higher doses may lead to unwanted side effects such as sedation.
Q5: How does this compound's mechanism of action relate to its effects on behavior?
A5: this compound is primarily a muscarinic acetylcholine receptor antagonist. By blocking these receptors in the central nervous system, it can interfere with cholinergic neurotransmission, which is critical for learning and memory processes. This is why it can impair performance in cognitive tasks at certain doses. Additionally, its neuroprotective effects, potentially mediated by the Akt/GSK-3β and Notch signaling pathways, may contribute to improved cognitive function in models of neurological damage. Its anxiolytic or anxiogenic effects are likely also related to its modulation of cholinergic and other neurotransmitter systems.
Q6: Can this compound affect locomotor activity, and how can I control for this in my behavioral experiments?
A6: Yes, as a centrally acting anticholinergic drug, this compound has the potential to affect locomotor activity. This can be a confounding factor in many behavioral tests. To control for this, it is essential to include a measure of general activity. In the Elevated Plus Maze, the total number of arm entries can serve as an indicator. In open field tests, the total distance traveled is a standard measure. If this compound significantly alters locomotor activity at the tested dose, it may be difficult to interpret the results of other behavioral measures that are dependent on movement. In such cases, a lower, non-locomotor-affecting dose should be considered.
Managing Anisodine's effects on heart rate and blood pressure in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the effects of anisodine on heart rate and blood pressure during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound affects heart rate and blood pressure?
A1: this compound is a non-specific muscarinic cholinoceptor antagonist.[1] It competes with acetylcholine for binding to muscarinic receptors, which are key components of the parasympathetic nervous system that regulate cardiovascular function.[1][2] By blocking these receptors, particularly the M2 subtype predominant in the heart, this compound reduces the vagal (parasympathetic) influence on the heart. This leads to an increase in heart rate (tachycardia) and can also affect blood pressure.[1][3]
Q2: What are the expected effects of this compound administration on heart rate and blood pressure in animal models?
A2: In conscious dogs, intravenous administration of this compound hydrobromide has been shown to cause a dose-dependent increase in heart rate.[1][4] Significant increases in diastolic and mean blood pressure have also been observed at higher doses (1.6 and 6.4 mg/kg).[1][4][5] Systolic blood pressure may not be significantly affected.[1]
Q3: How quickly do the cardiovascular effects of this compound appear and how long do they last?
A3: The increase in heart rate can be observed as early as 5 minutes after intravenous administration and can persist for up to 4 hours at higher doses (1.6 and 6.4 mg/kg).[1][4][5] The elevation in diastolic and mean blood pressure is typically observed from 1 to 2 hours post-administration.[1][4][5]
Q4: Are there any dose-dependent considerations I should be aware of?
A4: Yes, the cardiovascular effects of this compound are dose-dependent. A study in conscious dogs showed that doses of 0.4, 1.6, and 6.4 mg/kg significantly increased heart rate, while the 0.1 mg/kg dose showed no significant difference from the saline control.[1][4][5] Significant increases in diastolic and mean blood pressure were only observed at the 1.6 and 6.4 mg/kg doses.[1][4][5] Therefore, careful dose selection is crucial to achieve the desired experimental effect while managing cardiovascular side effects.
Troubleshooting Guide
Issue 1: Excessive Tachycardia Observed in Experimental Animals.
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Possible Cause: The dose of this compound administered may be too high for the specific animal model or individual animal. As a muscarinic antagonist, this compound blocks the parasympathetic input to the heart, leading to an increased heart rate.[1][3]
-
Troubleshooting Steps:
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Review Dose-Response Data: Refer to established dose-response curves for your animal model.[6][7] If unavailable, conduct a pilot study with a range of doses to determine the optimal dose that achieves the desired therapeutic effect with manageable tachycardia.
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Dose Reduction: Consider reducing the dose of this compound in subsequent experiments.
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Alternative Administration Route: If using intravenous administration, a slower infusion rate might mitigate the peak effect on heart rate.
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Pharmacological Intervention (for acute, severe cases): In cases of extreme, life-threatening tachycardia, administration of a short-acting beta-blocker could be considered to counteract the sympathetic dominance. However, this would be a confounding factor and should only be used to stabilize the animal, not as a routine part of the experimental protocol.
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Issue 2: Significant Increase in Blood Pressure Complicating Experimental Results.
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Possible Cause: Higher doses of this compound (e.g., 1.6 and 6.4 mg/kg in dogs) can lead to a significant increase in diastolic and mean arterial pressure.[1][4][5]
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Troubleshooting Steps:
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Lower the Dose: The most straightforward approach is to use a lower dose of this compound that has been shown to have minimal effects on blood pressure. For example, a 0.1 mg/kg intravenous dose in dogs did not produce significant changes in blood pressure.[4][5]
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Continuous Monitoring: Implement continuous blood pressure monitoring to accurately capture the onset and duration of hypertensive effects.
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Consider the Animal Model: The choice of animal model is important, as different species may exhibit varying sensitivities to the pressor effects of this compound. Spontaneously hypertensive rat (SHR) models, for instance, may have an exaggerated response.[8]
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Issue 3: High Variability in Heart Rate and Blood Pressure Measurements Between Animals.
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Possible Cause: Intrinsic biological variability, differences in autonomic tone, or variations in experimental conditions can contribute to inconsistent results.
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Troubleshooting Steps:
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Acclimatization: Ensure all animals are adequately acclimatized to the laboratory environment and experimental procedures to minimize stress-induced cardiovascular changes.
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Baseline Measurements: Record stable baseline heart rate and blood pressure measurements before this compound administration to serve as an internal control for each animal.
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Control Group: Always include a vehicle-treated control group to account for any procedural or environmental effects on cardiovascular parameters.
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Heart Rate Variability (HRV) Analysis: Consider analyzing HRV as a more sensitive measure of autonomic function.[9][10][11] this compound, by blocking muscarinic input, would be expected to decrease HRV, particularly parasympathetic-related indices like RMSSD and HF power.[9][10]
-
Data Presentation
Table 1: Effect of Intravenous this compound Hydrobromide on Heart Rate in Conscious Dogs
| Dose (mg/kg) | Time Point of Significant Increase (vs. Saline) |
| 0.1 | No significant change |
| 0.4 | 5 min to 2 h |
| 1.6 | 5 min to 4 h |
| 6.4 | 5 min to 4 h |
Data summarized from a study in conscious beagle dogs.[1][4]
Table 2: Effect of Intravenous this compound Hydrobromide on Blood Pressure in Conscious Dogs
| Dose (mg/kg) | Diastolic Blood Pressure | Mean Arterial Pressure | Systolic Blood Pressure |
| 0.1 | No significant change | No significant change | No significant change |
| 0.4 | No significant change | No significant change | No significant change |
| 1.6 | Significantly increased (1 h to 2 h) | Significantly increased (1 h to 2 h) | No significant change |
| 6.4 | Significantly increased (1 h to 2 h) | Significantly increased (1 h to 2 h) | No significant change |
Data summarized from a study in conscious beagle dogs.[1][4]
Experimental Protocols
Protocol: Assessment of Cardiovascular Effects of this compound in Conscious Telemetered Dogs
This protocol is based on a study investigating the cardiorespiratory effects of this compound hydrobromide.[1][4][5]
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Animal Model: Use purpose-bred beagle dogs, surgically implanted with telemetry devices for continuous monitoring of ECG, blood pressure, and respiratory parameters.
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Acclimatization: Allow animals a post-surgical recovery period and acclimatize them to the study environment and procedures.
-
Experimental Design: Employ a Latin square design to minimize inter-animal variability. This design involves each animal receiving each treatment in a randomized order with a sufficient washout period between treatments.
-
Dosing and Administration:
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Test Article: this compound hydrobromide dissolved in a suitable vehicle (e.g., normal saline).
-
Dose Levels: Administer a range of doses (e.g., 0.1, 0.4, 1.6, and 6.4 mg/kg) to establish a dose-response relationship.[1][5]
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Control Groups: Include a negative control (vehicle, e.g., normal saline) and a positive control (e.g., sotalol for detecting ECG changes).[1]
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Administration: Administer the test article as a single intravenous injection at a controlled rate (e.g., 5 mL/min).[1]
-
-
Data Collection:
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Baseline: Record at least 12 hours of baseline data before administration.
-
Post-Dose Monitoring: Continuously collect data for at least 24 hours post-administration.[1][4]
-
Parameters:
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ECG: Heart rate, PR interval, QRS duration, QT interval.
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Blood Pressure: Systolic, diastolic, and mean arterial pressure.
-
-
-
Data Analysis:
-
Average data over specific time intervals (e.g., pre-dose, and at 5, 10, 20, 30 minutes, 1, 1.5, 2, 4, 8, and 24 hours post-dose).
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Perform statistical comparisons of treatment groups to the vehicle control group at each time point.
-
Visualizations
Caption: this compound's antagonistic action on M2 receptors.
Caption: Experimental workflow for cardiovascular assessment.
References
- 1. Effects of this compound Hydrobromide on the Cardiovascular and Respiratory Functions in Conscious Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of this compound Hydrobromide on the Cardiovascular and Respiratory Functions in Conscious Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dose-response relationship and incidence of adverse drug reactions with isradipine in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Double-blind evaluation of the dose-response relationship of amlodipine in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Integrative Literature Review of Heart Rate Variability Measures to Determine Autonomic Nervous System Responsiveness using Pharmacological Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Different Training Interventions on Heart Rate Variability and Cardiovascular Health and Risk Factors in Young and Middle-Aged Adults: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the appropriate solvent for in vivo administration of Anisodine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents for the in vivo administration of Anisodine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for in vivo injection of this compound?
A1: For in vivo injections, particularly for subcutaneous or intravenous routes, sterile isotonic saline (0.9% sodium chloride) is the recommended solvent for this compound, specifically this compound Hydrobromide. Commercial injectable formulations of this compound Hydrobromide are aqueous-based, presented as a colorless, clear liquid with sodium chloride as an excipient, indicating its suitability for parenteral administration[1][2]. In experimental settings, normal saline is often used as a vehicle for intravenous injection in control groups, further supporting its use as a suitable solvent for this compound[3].
Q2: My this compound compound is not the hydrobromide salt. How do I choose a solvent?
A2: this compound, as a tropane alkaloid, may have different solubility characteristics depending on its salt form[4][5]. If you are working with a form of this compound other than the hydrobromide salt and are encountering solubility issues in aqueous solutions, it is crucial to assess its physicochemical properties. For preclinical research with compounds that have poor water solubility, a co-solvent system may be necessary. A common approach for lipophilic drugs involves a mixture of solvents such as Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), and ethanol[6][7][8]. However, it is critical to keep the concentration of organic solvents to a minimum to avoid toxicity. For instance, the final concentration of DMSO in an in vivo experiment should be as low as possible, ideally below 0.5%[9].
Q3: Are there alternative formulations for oral administration of this compound?
A3: Yes, for oral administration, this compound can be formulated as an oral liquid[10]. For experimental oral gavage studies where the compound may not be fully soluble, a suspension can be prepared. A common vehicle for oral suspensions is 0.5% w/v carboxymethyl cellulose sodium (CMC) in water[3].
Q4: What are the storage conditions for this compound solutions?
A4: Injectable formulations of this compound Hydrobromide should be stored in tightly closed containers, protected from light, and kept at a temperature below 30°C[1][2]. For long-term storage of this compound stock solutions, it is recommended to store them at -20°C[4]. For short-term storage (days to weeks), refrigeration at 0-4°C is suitable[4].
Troubleshooting Guide
Issue: Precipitation is observed when preparing the this compound solution.
-
Possible Cause: The concentration of this compound may be too high for the selected solvent.
-
Solution: Try to dissolve a smaller amount of the compound in the same volume of solvent to determine the saturation point. If a higher concentration is needed, a different solvent system may be required.
-
-
Possible Cause: The pH of the solution may not be optimal for this compound solubility.
-
Solution: Adjusting the pH of the solvent may improve solubility. For this compound, which is an alkaloid, a slightly acidic pH may enhance solubility. The use of buffered solutions like Phosphate-Buffered Saline (PBS) can help maintain a stable pH[11].
-
-
Possible Cause: The temperature of the solvent is too low.
-
Solution: Gentle warming and sonication can aid in the dissolution of the compound. However, be cautious about the thermal stability of this compound.
-
Issue: The experimental animals show signs of distress or toxicity after administration.
-
Possible Cause: The solvent system may be toxic at the administered volume.
-
Possible Cause: The administered dose of this compound is too high.
-
Solution: Review the literature for established dosage ranges for your specific animal model and administration route. A dose-response study may be necessary to determine the optimal therapeutic dose with minimal side effects. Mild side effects such as dry mouth have been observed in a small number of patients after injection[2].
-
Data Presentation
Table 1: Summary of Solvents and Formulations for In Vivo Administration of this compound
| Salt Form | Administration Route | Solvent/Vehicle | Concentration | Reference(s) |
| This compound Hydrobromide | Subcutaneous Injection | Isotonic Saline (0.9% NaCl) | 0.2 mg in 2 ml (often with 20mg procaine HCl) | [1][2] |
| This compound Hydrobromide | Intravenous Injection | Normal Saline | Doses ranging from 0.1 mg/kg to 6.4 mg/kg | [3] |
| Not Specified | Oral Gavage | 0.5% w/v Carboxymethyl Cellulose Sodium (CMC) | Not specified for this compound, used for control drug | [3] |
| Not Specified | Oral Liquid | Aqueous-based oral solution | Not specified | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrobromide for Subcutaneous or Intravenous Injection
-
Materials:
-
This compound Hydrobromide powder
-
Sterile, pyrogen-free 0.9% Sodium Chloride (Normal Saline) for injection
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Calibrated balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Under aseptic conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound Hydrobromide powder.
-
Add the appropriate volume of sterile normal saline to a sterile vial to achieve the target concentration.
-
Add the weighed this compound Hydrobromide to the saline.
-
Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Visually inspect the solution for any particulate matter.
-
Sterile-filter the solution using a 0.22 µm filter into a final sterile container.
-
Store the prepared solution at 2-8°C and protect from light until use.
-
Visualizations
Caption: Experimental workflow for preparing and administering this compound Hydrobromide.
References
- 1. Compound this compound Hydrobromide Injection [zizhu-pharm.com]
- 2. echemi.com [echemi.com]
- 3. Effects of this compound Hydrobromide on the Cardiovascular and Respiratory Functions in Conscious Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN1660095A - Oral liquid of compound this compound, preparation method and usage - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Anisodine vs. Scopolamine: A Comparative Guide to Neuroprotective Efficacy in Stroke Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective efficacy of two muscarinic acetylcholine receptor antagonists, anisodine and scopolamine, in preclinical models of ischemic stroke. While both compounds are tropane alkaloids that competitively inhibit muscarinic receptors, the existing experimental data reveal a significant divergence in their therapeutic potential for stroke. This compound has demonstrated considerable neuroprotective effects in multiple preclinical and clinical studies, whereas scopolamine has largely failed to show efficacy in in-vivo stroke models.
Comparative Efficacy and Data Summary
This compound, a compound used clinically in China for acute ischemic stroke, has a growing body of evidence supporting its neuroprotective role.[1][2][3] Preclinical studies show it can reduce neuronal apoptosis, combat oxidative stress, and improve neurological outcomes following cerebral ischemia.[1][4] In contrast, a key study investigating scopolamine found it did not reduce infarct area or improve neuronal damage in rodent models of focal and global ischemia, respectively.[5] Interestingly, the same study noted that scopolamine did confer some protection against glutamate-induced toxicity in an in-vitro setting, suggesting a more complex mechanism of action that may not translate to the intricate pathophysiology of in-vivo stroke.[5]
The following table summarizes the key quantitative findings from representative preclinical studies.
Table 1: Comparison of Neuroprotective Effects in Preclinical Stroke Models
| Parameter | This compound | Scopolamine | Stroke Model | Animal Model | Reference |
|---|---|---|---|---|---|
| Neuronal Survival | Significantly increased number of surviving neurons (Nissl staining) | No improvement in neuronal damage | Chronic Cerebral Hypoperfusion (2-VO) | Sprague-Dawley Rats | [4] |
| Infarct Volume | Not reported in this specific study | Did not reduce infarct area | Focal Ischemia (MCAO) | Mice | [5] |
| Neuronal Apoptosis | Significantly reduced TUNEL-positive cells; Increased Bcl-2/Bax ratio | Not reported | Chronic Cerebral Hypoperfusion (2-VO) | Sprague-Dawley Rats | [4] |
| Neurological Function | Significantly improved cognitive deficits (Morris Water Maze) | Did not ameliorate neurological deficits | Chronic Cerebral Hypoperfusion (2-VO) | Sprague-Dawley Rats | [4] |
| In-Vitro Viability | Not reported | Beneficial effect on neuronal viability against glutamate toxicity | Glutamate-induced neurotoxicity | Hippocampal Cultures |[5] |
Note: Data for this compound and scopolamine are from separate studies as no direct head-to-head comparative studies were identified.
Mechanisms of Action & Signaling Pathways
Both this compound and scopolamine function as competitive antagonists of muscarinic acetylcholine receptors (mAChRs).[6][7] In the context of an ischemic event, excessive acetylcholine release can contribute to excitotoxicity and neuronal injury. By blocking these receptors, particularly the Gq-coupled M1 and M3 subtypes, these antagonists can theoretically prevent the downstream cascade involving phospholipase C (PLC) activation, inositol triphosphate (IP3) production, and subsequent intracellular Ca2+ overload, which is a key driver of cell death.
However, the reported mechanisms for this compound appear to be more multifaceted. Studies suggest its neuroprotective effects extend beyond simple receptor antagonism to include anti-inflammatory, anti-oxidative, and anti-apoptotic actions.[1][2] this compound has been shown to activate pro-survival signaling pathways such as Akt/GSK-3β and ERK1/2, which may account for its superior efficacy in stroke models.[2][4]
Figure 1. Signaling pathway of muscarinic antagonism in ischemic neuronal injury.
Experimental Protocols
The methodologies employed in preclinical stroke research are critical for interpreting the results. Below are summaries of the protocols used in the key studies cited for this compound and scopolamine.
Protocol 1: this compound in a Chronic Cerebral Hypoperfusion Model [4]
-
Animal Model: Adult male Sprague-Dawley rats were used. Chronic cerebral hypoperfusion (CCH) was induced by permanent bilateral ligation of the common carotid arteries, a procedure known as two-vessel occlusion (2-VO).
-
Treatment Groups: Rats were randomly assigned to: Sham (surgery without ligation), 2-VO (vehicle control), and 2-VO + this compound hydrobromide at three different doses (0.3, 0.6, and 1.2 mg/kg).
-
Drug Administration: this compound was administered intraperitoneally once daily for the duration of the experiment.
-
Behavioral Assessment: Cognitive function was evaluated using the Morris Water Maze test to measure escape latency and path length to a hidden platform.
-
Histological Analysis: After behavioral testing, brains were collected. Neuronal survival in the hippocampus was assessed using Nissl staining, and apoptosis was quantified via Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining.
-
Biochemical Analysis: Protein expressions of the apoptotic regulators Bcl-2 and Bax, as well as pro-survival kinases p-Akt and p-GSK-3β, were measured in brain tissue using Western blot.
Protocol 2: Scopolamine in Acute Ischemia Models [5]
-
Animal Models:
-
Focal Ischemia: Male mice underwent middle cerebral artery occlusion (MCAO) to induce a focal stroke.
-
Global Ischemia: Male Wistar rats were subjected to a transient global ischemic challenge.
-
-
Drug Administration: Scopolamine was administered to the animals, but the study concluded it did not improve outcomes.
-
Outcome Measures:
-
Focal Ischemia (Mice): Infarct area was measured to quantify the extent of brain damage.
-
Global Ischemia (Rats): Neuronal damage, particularly in the vulnerable CA1 subfield of the hippocampus, was assessed histologically.
-
-
In-Vitro Assay:
-
Cell Culture: Primary hippocampal cultures were prepared.
-
Toxicity Induction: Neuronal cell death was induced by incubating the cultures with glutamate.
-
Treatment: The protective effect of scopolamine was tested by adding it to the cultures at concentrations ranging from 1 nM to 1 mM during glutamate exposure. Neuronal viability was then assessed.
-
Figure 2. General experimental workflow for comparing neuroprotective agents in stroke.
Conclusion
Based on the currently available experimental data, this compound and scopolamine exhibit markedly different neuroprotective profiles in the context of ischemic stroke. This compound shows significant therapeutic potential, supported by evidence of improved neurological function and reduced neuronal death in preclinical models, as well as its clinical use.[1][4] Its efficacy is likely due to a combination of muscarinic receptor antagonism and the activation of multiple pro-survival and anti-inflammatory pathways.[2]
Conversely, scopolamine has been found to be ineffective at mitigating stroke-induced brain damage in in-vivo animal models.[5] While it demonstrates some protective capacity in simplified in-vitro systems, this does not appear to translate to a therapeutic benefit in the complex pathophysiology of stroke. Therefore, for research and drug development efforts focused on cholinergic modulation for stroke therapy, this compound represents a far more promising candidate for further investigation than scopolamine.
References
- 1. Frontiers | Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 2. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is this compound Hydrobromide used for? [synapse.patsnap.com]
- 4. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effects of scopolamine on neuronal survival in ischemia and glutamate neurotoxicity: relationships to the excessive vulnerability of the dorsoseptal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 7. What is the mechanism of Scopolamine? [synapse.patsnap.com]
Validating the Effects of Anisodine on Cerebral Blood Flow in Ischemic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Anisodine's effects on cerebral blood flow (CBF) in preclinical models of cerebral ischemia. By synthesizing data from multiple studies, we compare its performance against a standard calcium channel blocker, Nimodipine, and a control/vehicle group. This document is intended to support researchers in evaluating this compound as a potential therapeutic agent for ischemic stroke.
Comparative Efficacy of this compound and Nimodipine in Ischemic Stroke Models
This compound, a tropane alkaloid, has demonstrated neuroprotective effects in various models of cerebral ischemia.[1][2] Its mechanism is believed to involve the modulation of muscarinic acetylcholine receptors and the activation of pro-survival signaling pathways.[3][4] Nimodipine, a dihydropyridine calcium channel blocker, is a widely studied comparator known for its vasodilatory effects on cerebral arteries.
The following tables summarize the quantitative effects of this compound and Nimodipine on key outcome measures in rodent models of middle cerebral artery occlusion (MCAO), a common model for focal cerebral ischemia.
Table 1: Effects of this compound in Rodent Models of Cerebral Ischemia
| Outcome Measure | Ischemic Model | Treatment Group | Control Group (Vehicle/Sham) | Key Findings | Citation |
| Neurological Deficit Score | Chronic Cerebral Hypoperfusion (Rat) | Significant improvement in cognitive deficits | Impaired cognitive function | This compound ameliorated memory deficits. | [2] |
| Infarct Volume | MCAO (Rat) | Data not available in direct comparative studies | - | This compound has been shown to lessen morphological changes and improve neuron survival.[5] | [5] |
| Neuronal Survival | Chronic Cerebral Hypoperfusion (Rat) | Reduced neuron necrosis and apoptosis | Significant neuron necrosis and apoptosis | This compound attenuated neuronal cell death. | [2] |
Table 2: Effects of Nimodipine in Rodent Models of Cerebral Ischemia
| Outcome Measure | Ischemic Model | Treatment Group | Control Group (Vehicle) | Key Findings | Citation |
| Cerebral Blood Flow (CBF) | MCAO (Rat) | Showed improved cerebral perfusion | Reduced cerebral perfusion | Nimodipine improved CBF in the ischemic territory. | |
| Neurological Deficit Score | MCAO (Rat) | Significantly improved neurological performance | Severe neurological deficits | Nimodipine attenuated neurological deficits. | |
| Infarct Volume | MCAO (Rat) | Significantly reduced infarct volume | Large infarct volume | Nimodipine reduced the volume of cerebral infarction. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound and its comparators.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol describes the induction of transient focal cerebral ischemia.
-
Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail). Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and transected.
-
Occlusion: A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by a drop in regional cerebral blood flow (rCBF) measured by Laser Doppler Flowmetry.
-
Reperfusion: After a defined period of occlusion (e.g., 90 or 120 minutes), the suture is withdrawn to allow for reperfusion.
-
Post-operative Care: The incision is closed, and the animal is allowed to recover with access to food and water.
Measurement of Regional Cerebral Blood Flow (rCBF) by Laser Doppler Flowmetry (LDF)
LDF provides a real-time measurement of microcirculatory blood flow.
-
Probe Placement: A small burr hole is drilled through the skull over the MCA territory (e.g., 2 mm posterior and 6 mm lateral to bregma). An LDF probe is placed on the dura mater.
-
Baseline Measurement: A stable baseline rCBF reading is obtained before inducing ischemia.
-
Monitoring during MCAO: rCBF is continuously monitored during the insertion of the filament. A sharp drop in rCBF (e.g., >70% from baseline) confirms successful occlusion of the MCA.
-
Monitoring during Reperfusion: Upon withdrawal of the filament, an increase in rCBF indicates successful reperfusion.
Assessment of Neurological Deficit
Neurological function is typically assessed 24 hours after MCAO using a graded scoring system.
-
0: No neurological deficit.
-
1: Failure to extend the contralateral forepaw fully.
-
2: Circling to the contralateral side.
-
3: Falling to the contralateral side.
-
4: No spontaneous walking with a depressed level of consciousness.
Measurement of Infarct Volume
Infarct volume is commonly determined 24-48 hours post-MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Brain Sectioning: The rat is euthanized, and the brain is removed and sliced into coronal sections (e.g., 2 mm thick).
-
TTC Staining: The brain slices are incubated in a 2% TTC solution at 37°C for 30 minutes. Viable tissue stains red, while the infarcted tissue remains white.
-
Image Analysis: The sections are photographed, and the infarct area in each slice is measured using image analysis software. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the MCAO model and the proposed signaling pathways for this compound's neuroprotective effects.
Caption: Experimental workflow for the rat MCAO model.
Caption: this compound's proposed neuroprotective signaling via the Akt/GSK-3β pathway.
Caption: this compound's potential involvement of the ERK1/2 signaling pathway in neuroprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellmolbiol.org [cellmolbiol.org]
- 4. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Anisodine vs. Anisodamine: A Comparative Analysis of α1-Adrenoceptor Blocking Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the α1-adrenoceptor blocking properties of two structurally similar tropane alkaloids, anisodine and anisodamine. Both compounds are used in traditional Chinese medicine, particularly for circulatory shock, but their mechanisms of action, specifically their interaction with adrenergic receptors, are not fully elucidated. This comparison synthesizes available experimental data to highlight their relative potencies and selectivities.
Executive Summary
Both anisodamine and this compound exhibit α1-adrenoceptor blocking properties, though with significantly different potencies. Experimental evidence consistently demonstrates that anisodamine is a more potent α1-adrenoceptor antagonist than this compound .[1] This difference in potency is observed in both radioligand binding assays and functional studies on isolated tissues. While data on the α1-adrenoceptor subtype selectivity of anisodamine is available, similar detailed information for this compound is lacking in the current scientific literature, precluding a direct subtype-selectivity comparison. Anisodamine's greater potency suggests its α1-adrenergic antagonism may play a more significant role in its clinical effects compared to this compound.[1]
Quantitative Data Comparison
The following tables summarize the key quantitative data on the α1-adrenoceptor blocking properties of this compound and anisodamine.
Table 1: Radioligand Binding Affinity for α1-Adrenoceptors
| Compound | Radioligand | Tissue/Cell Line | IC50 (μM) | pKi | Reference |
| Anisodamine | [3H]-WB-4101 | Rat Brain Membranes | 3.5 ± 0.4 | - | Varma & Yue, 1986 |
| This compound | [3H]-WB-4101 | Rat Brain Membranes | 38.0 ± 5.0 | - | Varma & Yue, 1986 |
| Raceanisodamine | [3H]-WB-4101 | Brain Membrane Preparations | - | 2.63 | [2] |
IC50: The concentration of the drug that inhibits 50% of the specific binding of the radioligand. pKi: The negative logarithm of the inhibitory constant (Ki).
Table 2: Functional Antagonism of Phenylephrine-Induced Contractions
| Compound | Tissue | pA2 Value | Reference |
| Anisodamine | Rat Aortic Strips | 5.23 ± 0.08 | Varma & Yue, 1986 |
| This compound | Rat Aortic Strips | 4.31 ± 0.06 | Varma & Yue, 1986 |
pA2 value: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
Table 3: Binding Affinity of Anisodamine for Human α1-Adrenoceptor Subtypes
| α1-Adrenoceptor Subtype | log Ki | Ki (nM) | Selectivity vs. α1A | Reference |
| α1A | -5.21 ± 0.03 | 6166 | - | Proudman et al., 2020[3] |
| α1B | -3.45 ± 0.04 | 354813 | 0.017 | Proudman et al., 2020[3] |
| α1D | -4.21 ± 0.05 | 61660 | 0.1 | Proudman et al., 2020[3] |
No subtype-specific binding data for this compound has been identified in the reviewed literature.
Experimental Methodologies
Radioligand Binding Assay
This assay quantifies the affinity of a drug for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol for [3H]-WB-4101 Binding Assay:
-
Tissue Preparation: Rat brains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.7). The homogenate is centrifuged at 50,000 g for 10 minutes. The resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of 0.5-1.0 mg/mL.
-
Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of the α1-selective radioligand [3H]-WB-4101 (typically 0.25 nM) and varying concentrations of the competing unlabeled drugs (this compound or anisodamine).
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled α1-antagonist (e.g., phentolamine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values are determined by non-linear regression analysis of the competition curves.
Isolated Aortic Strip Functional Assay
This ex vivo method assesses the functional antagonism of a drug by measuring its ability to inhibit the contraction of vascular smooth muscle induced by an α1-agonist.
Protocol for Phenylephrine-Induced Contraction in Rat Aortic Strips:
-
Tissue Preparation: Thoracic aortas are dissected from rats and cut into helical strips. These strips are mounted in organ baths containing Krebs physiological salt solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.
-
Equilibration: The aortic strips are allowed to equilibrate under a resting tension of 1.5 g for at least 60 minutes.
-
Agonist Response: A cumulative concentration-response curve to the α1-agonist phenylephrine is obtained.
-
Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of the antagonist (this compound or anisodamine) for a predetermined period (e.g., 30 minutes).
-
Second Agonist Response: A second cumulative concentration-response curve to phenylephrine is obtained in the presence of the antagonist.
-
Data Analysis: The rightward shift in the phenylephrine concentration-response curve caused by the antagonist is used to calculate the pA2 value using a Schild plot analysis.
Signaling Pathways and Experimental Workflows
α1-Adrenoceptor Signaling Pathway
Activation of α1-adrenoceptors, which are Gq-protein coupled receptors, initiates a signaling cascade that leads to the physiological effects, such as smooth muscle contraction.
Radioligand Binding Assay Workflow
Isolated Aortic Strip Functional Assay Workflow
References
- 1. Adrenoceptor blocking properties of atropine-like agents anisodamine and this compound on brain and cardiovascular tissues of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
Anisodine's Potency Across Muscarinic Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Anisodine, a naturally occurring belladonna alkaloid, and its active component, anisodamine, are known for their anticholinergic properties. These compounds exert their effects by acting as antagonists at muscarinic acetylcholine receptors (mAChRs). Understanding the potency and selectivity of this compound across the five muscarinic receptor subtypes (M1-M5) is crucial for its therapeutic application and for the development of more targeted pharmaceuticals. This guide provides a comparative analysis of this compound's potency, supported by available experimental data, and contrasts it with the well-characterized non-selective muscarinic antagonist, atropine.
Comparative Potency of Anisodamine and Atropine
Direct and comprehensive quantitative data for the binding affinity of anisodamine across all five muscarinic receptor subtypes (M1-M5) is limited in publicly available literature. However, existing studies consistently categorize anisodamine as a non-selective muscarinic antagonist. One study in isolated canine saphenous veins reported comparable affinity of anisodamine for prejunctional M2 and postjunctional M1 receptors.[1]
To provide a clearer comparative framework, the following table summarizes the available potency data for anisodamine and contrasts it with the established values for atropine, a classic non-selective muscarinic antagonist.
| Compound | Receptor Subtype | Potency (pKb) | Potency (IC50, nM) | Potency (Ki, nM) |
| Anisodamine | M1 (postjunctional) | 7.86 | Not Reported | Not Reported |
| M2 (prejunctional) | 7.78 | Not Reported | Not Reported | |
| M3 | Not Reported | Not Reported | Not Reported | |
| M4 | Not Reported | Not Reported | Not Reported | |
| M5 | Not Reported | Not Reported | Not Reported | |
| Atropine | M1 | 2.22 ± 0.60 | 1.27 ± 0.36 | |
| M2 | 4.32 ± 1.63 | 3.24 ± 1.16 | ||
| M3 | 4.16 ± 1.04 | 2.21 ± 0.53 | ||
| M4 | 2.38 ± 1.07 | 0.77 ± 0.43 | ||
| M5 | 3.39 ± 1.16 | 2.84 ± 0.84 |
Data for atropine sourced from a competitive antagonist binding assay.[2]
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses. The five subtypes are broadly classified based on their primary G-protein coupling. M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC) and leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).[3][4] Conversely, M2 and M4 receptors predominantly couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3][4]
Figure 1: Simplified signaling pathways of Gq/11 and Gi/o-coupled muscarinic receptors.
Experimental Protocols
The determination of a compound's potency at different receptor subtypes involves a combination of binding and functional assays.
Radioligand Binding Assays
These assays directly measure the affinity of a ligand for a receptor. A common method is the competitive binding assay.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific muscarinic receptor subtype of interest are prepared.
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled antagonist (e.g., [³H]N-methylscopolamine) and varying concentrations of the unlabeled test compound (e.g., anisodamine or atropine).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant), which represents the affinity of the test compound for the receptor, can then be calculated using the Cheng-Prusoff equation.
Figure 2: General workflow for a competitive radioligand binding assay.
Functional Assays (Schild Analysis)
Functional assays measure the effect of a compound on the physiological response mediated by the receptor. Schild analysis is a classical pharmacological method used to characterize the antagonism of a receptor agonist by a competitive antagonist.
Methodology:
-
Tissue/Cell Preparation: An isolated tissue or cell line that exhibits a measurable response to a muscarinic agonist is prepared.
-
Agonist Dose-Response Curve: A cumulative concentration-response curve for a muscarinic agonist (e.g., acetylcholine or carbachol) is generated.
-
Antagonist Incubation: The preparation is incubated with a fixed concentration of the antagonist (e.g., anisodamine) for a sufficient time to reach equilibrium.
-
Second Agonist Dose-Response Curve: A second agonist concentration-response curve is generated in the presence of the antagonist.
-
Repeat: Steps 3 and 4 are repeated with several different concentrations of the antagonist.
-
Data Analysis: The dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose-ratio - 1) against the log of the antagonist concentration. For a competitive antagonist, this plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist dose-response curve and is a measure of the antagonist's affinity.
Figure 3: Logical flow of a Schild analysis experiment.
Conclusion
The available evidence indicates that this compound, through its active component anisodamine, acts as a non-selective muscarinic antagonist. While specific binding affinities across all M1-M5 subtypes are not fully elucidated in the public domain, its functional antagonism at M1 and M2 receptors has been quantified. For a comprehensive understanding of its pharmacological profile, further studies employing radioligand binding and functional assays across all five human muscarinic receptor subtypes are warranted. The comparison with atropine highlights the similar non-selective nature of these belladonna alkaloids, providing a valuable benchmark for researchers in the field.
References
- 1. Anisodamine inhibits non-selectively muscarinic receptors in isolated canine veins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Anisodine and Other Anticholinergics in Cognitive Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticholinergic agent anisodine with other commonly studied anticholinergics, such as scopolamine and atropine, focusing on their impact on cognitive function in experimental models. The information is compiled from peer-reviewed studies to assist researchers in understanding the nuanced differences between these compounds and to inform the design of future investigations and drug development strategies.
Executive Summary
Anticholinergic drugs are widely used to model cognitive dysfunction in preclinical research, with scopolamine being a notable example.[1] These agents primarily function by blocking muscarinic acetylcholine receptors, which are crucial for learning and memory.[2][3] this compound, a tropane alkaloid derived from Anisodus tanguticus, also acts as a muscarinic receptor antagonist.[3] However, emerging evidence suggests that this compound may possess a distinct profile compared to other anticholinergics, potentially exhibiting neuroprotective properties. This guide delves into the comparative experimental data on their effects on cognition and explores their underlying signaling pathways.
Comparative Efficacy in Cognitive Models: An Experimental Overview
A key study by Pan and Han (2004) provides a direct comparison of the cognitive-impairing effects of this compound (referred to as AT3 in the study), scopolamine (Sco), atropine (Atr), and anisodamine (Ani) in mice. The study utilized an avoidance-response learning and memory task to assess cognitive function. The results, summarized in the table below, highlight the differential potencies of these four belladonna alkaloids.
Data Presentation: Cognitive Impairment Potential
| Anticholinergic Agent | Minimal Effective Dose for Impairing Avoidance-Response Learning (µmol/kg, i.p.) | Initial Dose for Impairing Avoidance-Response Memory (µmol/kg, i.p.) | Initial Dose for Impairing Open-Field Memory (µmol/kg, i.p.) |
| This compound (AT3) | 5 | 5 | 5 |
| Scopolamine (Sco) | 5 | 0.5 | 5 |
| Atropine (Atr) | 5 | 5 | 5 |
| Anisodamine (Ani) | 50 | 50 | >50 |
Data sourced from Pan and Han (2004).[4]
The data indicates that while this compound, scopolamine, and atropine have similar minimal effective doses for impairing learning, scopolamine is significantly more potent in disrupting avoidance-response memory. Anisodamine was found to be considerably less potent in affecting all measured cognitive parameters.
Experimental Protocols
To ensure the reproducibility and critical evaluation of these findings, detailed experimental methodologies are essential. The following sections outline the protocols for key behavioral assays used in the assessment of anticholinergic-induced cognitive deficits.
Avoidance-Response Task (as per Pan and Han, 2004)
This task assesses learning and memory by training mice to avoid a specific environment where they have previously received an aversive stimulus.
Apparatus: A step-through apparatus consisting of an illuminated "safe" compartment and a dark "shock" compartment, connected by a guillotine door. An electrical grid is on the floor of the dark compartment.
Procedure:
-
Acquisition (Learning): A mouse is placed in the illuminated compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered. The time it takes for the mouse to enter the dark compartment (step-through latency) is recorded.
-
Retention (Memory): 24 hours later, the mouse is again placed in the illuminated compartment, and the step-through latency is measured. A longer latency to enter the dark compartment indicates successful memory of the aversive event.
Drug Administration: The anticholinergic drugs or a vehicle control are administered intraperitoneally (i.p.) at specified times before the acquisition or retention trials to assess their effects on learning and memory, respectively.
Morris Water Maze (MWM)
The MWM is a widely used behavioral test to evaluate spatial learning and memory in rodents.
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the pool for spatial navigation.
Procedure:
-
Acquisition Phase: Mice are placed in the water at different starting points and must learn to find the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time. The time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory.
Signaling Pathways and Mechanisms of Action
The cognitive effects of anticholinergic drugs are mediated through their interaction with muscarinic acetylcholine receptors. However, their downstream signaling consequences can differ, potentially explaining variations in their cognitive and neuroprotective profiles.
This compound: A Neuroprotective Anticholinergic?
Research suggests that this compound may have neuroprotective effects, in contrast to the purely cognitive-impairing profile of agents like scopolamine. This compound has been shown to activate the PI3K/Akt/GSK-3β signaling pathway, which is known to promote cell survival and attenuate neuronal apoptosis.
Scopolamine: Inducing Cognitive Deficits
Scopolamine-induced cognitive impairment is associated with the downregulation of the CREB/BDNF signaling pathway, which is critical for synaptic plasticity and memory formation. It is also linked to increased oxidative stress.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for a head-to-head comparison of anticholinergic drugs in a cognitive model.
Conclusion
The available evidence indicates that while this compound shares the fundamental anticholinergic property of impairing learning and memory with scopolamine and atropine, its potency, particularly in disrupting memory consolidation, may be lower than that of scopolamine. Furthermore, the distinct neuroprotective signaling profile of this compound, involving the PI3K/Akt pathway, sets it apart from other belladonna alkaloids and warrants further investigation. For researchers modeling cognitive impairment, the choice of anticholinergic agent should be carefully considered based on the specific cognitive domain and underlying mechanisms being investigated. This compound presents an interesting case for exploring therapeutic strategies that modulate the cholinergic system while potentially offering neuroprotective benefits. Further head-to-head studies are needed to directly compare the effects of these agents on specific signaling pathways within the same experimental model to fully elucidate their differential mechanisms of action.
References
Cross-study analysis of Anisodine's efficacy in different cerebral ischemia models
A comprehensive review of preclinical and clinical data reveals the neuroprotective potential of Anisodine across various cerebral ischemia models. This analysis highlights its therapeutic mechanisms, including modulation of key signaling pathways, reduction of neuronal apoptosis, and promotion of neuroplasticity.
This compound, a derivative of the Solanaceae plant family, has demonstrated significant promise as a neuroprotective agent in the context of cerebral ischemia. A systematic review of multiple studies, encompassing both animal models and clinical trials in acute ischemic stroke (AIS), underscores its multifaceted efficacy. The hydrobromide form of this compound has been a particular focus of recent research, showing potential in improving neurological outcomes.
Comparative Efficacy Across Ischemia Models
This compound's therapeutic effects have been evaluated in various models of cerebral ischemia, primarily the Middle Cerebral Artery Occlusion (MCAO) model in rodents, which mimics focal ischemic stroke, and in clinical trials with acute ischemic stroke patients.[1][2][3][4] Preclinical studies consistently demonstrate that this compound treatment leads to a reduction in cerebral infarct area and improved neurological deficit scores in MCAO rats.[2][3] Furthermore, in a mouse model of distal MCAO, this compound hydrobromide injection was shown to enhance post-stroke neurological function, increase neurite intersections, and promote dendritic spine density in the peri-infarct cortex.[1]
In a model of chronic cerebral hypoperfusion in rats, this compound hydrobromide was found to ameliorate memory deficits and attenuate neuronal cell death and apoptosis.[5] Clinical evidence from a meta-analysis of 11 randomized controlled trials involving 1,337 AIS patients revealed that supplementation with this compound hydrobromide injection significantly reduced the National Institutes of Health Stroke Scale (NIHSS) and modified Rankin Scale (mRS) scores, indicating improved neurological outcomes and reduced disability.[6][7]
Below is a summary of the quantitative outcomes from key preclinical and clinical studies:
| Study Type | Model | Key Efficacy Parameters | Results with this compound Treatment |
| Preclinical | Distal MCAO (mice) | Neurological function, Neurite intersections, Dendritic spine density | Improved post-stroke neurological function, Increased neurite intersections and dendritic spine density.[1] |
| Preclinical | MCAO (rats) | Longa rodent stroke scores, Cerebral infarction area | Decreased stroke scores and reduced cerebral infarction area.[2][3] |
| Preclinical | Chronic Cerebral Hypoperfusion (rats) | Cognitive deficits, Neuronal necrosis and apoptosis | Significant improvement in cognitive deficits, Reduced neuron necrosis and apoptosis.[5] |
| Clinical | Acute Ischemic Stroke (human) | NIHSS score, mRS score, Barthel Index | Significantly reduced NIHSS and mRS scores, Significantly increased Barthel Index.[3][6][7] |
Mechanistic Insights: Signaling Pathways and Neuroprotection
The neuroprotective effects of this compound are attributed to its influence on multiple cellular and molecular pathways. As a central muscarinic cholinergic receptor blocker, its therapeutic actions include anti-oxidative damage, anti-inflammation, and inhibition of neuronal apoptosis.[2][3]
Several key signaling pathways have been identified as being modulated by this compound:
-
Notch Signaling Pathway: In the chronic phase of ischemic stroke in mice, this compound hydrobromide was found to significantly increase the protein levels of Notch1 and Hes1, suggesting its role in promoting neural plasticity through this pathway.[1]
-
Akt/GSK-3β Signaling Pathway: In a chronic cerebral hypoperfusion rat model, this compound hydrobromide was shown to attenuate neuronal cell death and apoptosis by activating the Akt/GSK-3β signaling pathway.[5]
-
ERK1/2 Signaling Pathway: The ability of this compound to activate the ERK1/2 signaling pathway is considered a key mechanism of its action in treating acute ischemic stroke.[2][3]
-
p-ERK1/2/HIF-1α/VEGF Pathway: In hypoxia-induced rat retinal progenitor cells and brain neural stem cells, compound this compound was suggested to improve proliferation and inhibit calcium overload by modulating this pathway.[8][9]
The following diagram illustrates the proposed signaling pathways involved in this compound's neuroprotective effects.
Caption: this compound's neuroprotective signaling pathways in cerebral ischemia.
Experimental Protocols
The methodologies employed across the cited studies, while varying in specific parameters, follow established protocols for inducing and evaluating cerebral ischemia.
Middle Cerebral Artery Occlusion (MCAO) Model:
This is a widely used surgical model to induce focal cerebral ischemia.
-
Animal Model: Typically adult male Sprague-Dawley rats or C57BL/6 mice are used.[1][4]
-
Anesthesia: Animals are anesthetized, often with an intraperitoneal injection of a suitable anesthetic.
-
Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A nylon monofilament with a rounded tip is introduced into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery. Reperfusion can be achieved by withdrawing the filament after a specific occlusion period (e.g., 2 hours). In the distal MCAO model, the distal middle cerebral artery is occluded via electrocautery.[1]
-
This compound Administration: this compound hydrobromide is typically administered via injection (e.g., caudal vein) at a specific dose (e.g., 0.6 mg/kg) during reperfusion or at specified time points post-ischemia.[4]
-
Outcome Assessment: Neurological deficits are evaluated using scoring systems (e.g., Longa scale). Infarct volume is measured using techniques like TTC staining of brain slices. Immunohistochemistry and western blotting are used to assess the expression of relevant proteins and signaling molecules.[1][4]
The following workflow diagram illustrates the typical experimental procedure for the MCAO model.
Caption: A typical experimental workflow for the MCAO model.
Chronic Cerebral Hypoperfusion Model (Two-Vessel Occlusion - 2-VO):
This model is used to study the effects of chronic reduced blood flow to the brain.
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.[5]
-
Surgical Procedure: The bilateral common carotid arteries are permanently ligated.
-
This compound Administration: this compound hydrobromide is administered at varying doses (e.g., 0.6 mg/kg, 1.2 mg/kg) for a specified duration following the surgery.[5]
-
Outcome Assessment: Cognitive function is assessed using behavioral tests like the Morris water maze. Neuronal survival and apoptosis are examined using Nissl and TUNEL staining, respectively. Neurotransmitter levels and protein expression of signaling molecules are analyzed.[5]
References
- 1. This compound hydrobromide injection promotes neural remodeling and recovery after ischemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis [frontiersin.org]
- 3. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellmolbiol.org [cellmolbiol.org]
- 5. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of this compound hydrobromide injection for acute ischemic stroke: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compound this compound affects the proliferation and calcium overload of hypoxia-induced rat retinal progenitor cells and brain neural stem cells via the p-ERK1/2/HIF-1α/VEGF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Compound this compound affects the proliferation and calcium overload of hypoxia-induced rat retinal progenitor cells and brain neural stem cells via the p-ERK1/2/HIF-1α/VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic comparison of Anisodine, atropine, and scopolamine in rats
A Comparative Guide to the Pharmacokinetics of Anisodine, Atropine, and Scopolamine in Rats
This guide provides a detailed comparison of the pharmacokinetic profiles of three anticholinergic drugs—this compound, atropine, and scopolamine—in rat models. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side view of key pharmacokinetic parameters supported by experimental data.
Pharmacokinetic Data Summary
The following tables summarize the key pharmacokinetic parameters for this compound, atropine, and scopolamine following intravenous (i.v.) and intragastric (i.g.) or oral administration in rats.
Table 1: Pharmacokinetic Parameters after Intravenous (i.v.) Administration in Rats
| Parameter | This compound (AT3) | Atropine (Atr) | Scopolamine (Sco) |
| Dose | 1.25 mg/kg[1] | 1.25 mg/kg[1] | 1.25 mg/kg[1] |
| Cmax (ng/mL) | 340.50 ± 44.52[1] | 274.25 ± 53.66[1] | 483.75 ± 78.13[1] |
| AUC (ng·h/mL) | 185.39 ± 25.12[1] | 155.08 ± 20.31[1] | 146.86 ± 18.25[1] |
| t1/2 (h) | 1.63 ± 0.33[1] | 1.54 ± 0.21[1] | 1.15 ± 0.17[1] |
| CL (L/h/kg) | 0.24 ± 0.04[1] | 0.29 ± 0.04[1] | 0.31 ± 0.04[1] |
| Vd (L/kg) | 0.55 ± 0.11[1] | 0.63 ± 0.09[1] | 0.52 ± 0.09[1] |
Table 2: Pharmacokinetic Parameters after Intragastric (i.g.) or Oral Administration in Rats
| Parameter | This compound (Anisodamine) | Atropine | Scopolamine |
| Dose | 2.5 mg/kg (i.g.)[1] | 2.5 mg/kg (i.g.)[1] | 2.5 mg/kg (i.g.)[1] |
| Cmax (ng/mL) | 129.50 ± 22.83[1] | 28.75 ± 4.86[1] | 3.50 ± 0.87[1] |
| Tmax (h) | 0.29 ± 0.10[1] | 0.29 ± 0.10[1] | 0.46 ± 0.19[1] |
| AUC (ng·h/mL) | 298.01 ± 45.17[1] | 66.97 ± 11.23[1] | 7.39 ± 1.54[1] |
| Bioavailability (F%) | 80.45[1] | 21.62[1] | 2.52[1] |
| Urinary Excretion Rate (%) | 32.67[1] | 11.33[1] | 8.69[1] |
Experimental Protocols
The data presented above is primarily derived from comparative studies employing standardized methodologies. Below are detailed descriptions of the key experimental protocols used.
Animal Models and Drug Administration
-
Animals: Studies typically utilize male Sprague-Dawley or Wistar rats.[2][3] The animals are maintained under standard laboratory conditions, often with a 12-hour light-dark cycle, and are provided with standard chow and water.[4] A fasting period of 12 hours is common before drug administration.[5]
-
Intravenous (i.v.) Administration: For intravenous studies, the drugs are dissolved in a suitable vehicle (e.g., saline) and administered as a single bolus injection, typically through the tail vein.[6]
-
Intragastric (i.g.)/Oral Administration: For oral bioavailability studies, the drugs are administered via oral gavage.[6] In some studies, the compounds are administered as part of a plant extract.[2]
Sample Collection and Preparation
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration.[4] Sampling is commonly performed from the caudal (tail) vein into heparinized tubes.[4]
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.[4] The resulting plasma is then stored, typically at -70°C or -80°C, until analysis.[4]
Analytical Methodology: LC-MS/MS
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is frequently employed for the simultaneous determination of this compound, atropine, and scopolamine in rat plasma.[1][2]
-
Chromatographic Separation: Separation is achieved using a C18 column with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like ammonium acetate or formic acid.[2][5]
-
Mass Spectrometry Detection: The analytes are detected using a mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.[7] Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard (e.g., homatropine) to ensure selectivity and accuracy.[8]
-
Sample Preparation for Analysis: Plasma samples typically undergo a protein precipitation step, often with methanol or acetonitrile, followed by centrifugation to remove proteins.[3] Alternatively, liquid-liquid extraction may be used to isolate the analytes from the plasma matrix.[5]
Visualizations
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and the common signaling pathway for these anticholinergic agents.
Caption: Experimental workflow for a typical rat pharmacokinetic study.
References
- 1. Comparative study on pharmacokinetics of a series of anticholinergics, atropine, anisodamine, this compound, scopolamine and tiotropium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of atropine, scopolamine, and anisodamine from Hyoscyamus niger L. in rat plasma by high-performance liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Analysis of this compound and its metabolites in rat plasma by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparative pharmacokinetic study of Anisodamine Hydrobromide tablets and injection in septic acute lung injury rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
Comparative Efficacy of Anisodine and Other Neuroprotective Agents in the MCAO Rat Model: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective efficacy of Anisodine against other prominent agents—Edaravone, DL-3-n-butylphthalide (NBP), and Citicoline—in the widely utilized Middle Cerebral Artery Occlusion (MCAO) rat model of ischemic stroke. This document synthesizes experimental data on key outcomes, details the methodologies employed, and visualizes the underlying neuroprotective mechanisms and experimental workflows.
Executive Summary
This compound, a tropane alkaloid, has demonstrated neuroprotective effects in preclinical models of cerebral ischemia. Its efficacy, when compared to established or investigational neuroprotective agents such as the free radical scavenger Edaravone, the multi-target agent NBP, and the membrane stabilizer Citicoline, presents a complex picture. While direct comparative studies are limited, this guide consolidates data from various independent studies to offer a comprehensive overview. The primary endpoints for comparison include the reduction in cerebral infarct volume and the improvement in neurological deficit scores following MCAO in rats. It is crucial to note that variations in experimental protocols, including the duration of MCAO, drug dosage, and administration timing, can significantly influence outcomes.
Data Presentation: Quantitative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data on the efficacy of this compound, Edaravone, NBP, and Citicoline in the MCAO rat model, based on published literature.
Table 1: Efficacy of this compound in the MCAO Rat Model
| Study Descriptor | Rat Strain | MCAO Duration | Dosage and Administration | Infarct Volume Reduction (%) | Neurological Score Improvement |
| Chen et al. (2017) | Sprague-Dawley | Not Specified | Not Specified | Significant decrease | Significant improvement (Longa score)[1][2] |
| Wan et al. (2023) | Not Specified | Not Specified | 0.6 mg/kg, i.v. during reperfusion | Not Quantified | Not Quantified[3] |
Table 2: Efficacy of Edaravone in the MCAO Rat Model
| Study Descriptor | Rat Strain | MCAO Duration | Dosage and Administration | Infarct Volume Reduction (%) | Neurological Score Improvement |
| Zhang et al. (2005) | Sprague-Dawley | 2 hours | 3 mg/kg, i.v. at reperfusion | ~34% | Significant improvement[4] |
| Unnamed Study | Wistar | 90 minutes | Not Specified | Not Specified | Significant improvement (mNSS)[5][6] |
| Unnamed Study | Sprague-Dawley | Not Specified | 6 mg/kg | Significant reduction | Significant improvement[7][8] |
Table 3: Efficacy of DL-3-n-butylphthalide (NBP) in the MCAO Rat Model
| Study Descriptor | Rat Strain | MCAO Duration | Dosage and Administration | Infarct Volume Reduction (%) | Neurological Score Improvement |
| Li et al. (2019) | Sprague-Dawley | 1 hour | 9 mg/kg, i.p. | Significant reduction | Significant improvement[9] |
| Unnamed Study | Wistar | 2 hours | 20 mg/kg, i.p. | Not Quantified | Significant improvement[10] |
| Unnamed Study | Sprague-Dawley | 2 hours | 90 mg/kg, oral | Significant reduction | Significant improvement (mNSS)[11][12] |
Table 4: Efficacy of Citicoline in the MCAO Rat Model
| Study Descriptor | Rat Strain | MCAO Duration | Dosage and Administration | Infarct Volume Reduction (%) | Neurological Score Improvement |
| Unnamed Study | Sprague-Dawley | Permanent | 40-60 mM, intracerebral | Significant reduction | Significant improvement[13][14] |
| Unnamed Study | Sprague-Dawley | 90 minutes | 250 mg/kg, i.p. (with MK-801) | Synergistic reduction | Not Quantified |
| Unnamed Study | Rat | Embolic | 250 mg/kg, i.p. (post-rtPA) | Significant reduction | Tendency for improvement[15] |
Table 5: Comparative Summary of Neuroprotective Agents in the MCAO Rat Model
| Agent | Primary Mechanism of Action | Common Dosage Range | Key Efficacy Findings | Notes on Experimental Variability |
| This compound | Muscarinic acetylcholine receptor antagonist[16], anti-inflammatory[17], anti-apoptotic[2] | 0.6 mg/kg (i.v.) | Reduces infarct volume and improves neurological scores.[1][2] | Limited publicly available quantitative data on infarct volume reduction. |
| Edaravone | Free radical scavenger[4], activates Nrf2 pathway[7][8], activates GDNF/RET signaling[18][19] | 3-6 mg/kg (i.v.) | Consistently reduces infarct volume and neurological deficits.[4][7][8] | Efficacy can be dose-dependent. |
| NBP | Anti-inflammatory[20], antioxidant (via Nrf2-ARE)[21], anti-apoptotic[20] | 9-90 mg/kg (i.p. or oral) | Reduces infarct volume, brain edema, and neurological deficits.[9][11][12] | Oral and intraperitoneal routes have been studied. |
| Citicoline | Membrane stabilization[22], reduces glutamate excitotoxicity[23], promotes neurogenesis[24] | 250-500 mg/kg (i.p.) | Reduces infarct volume and can improve neurological outcomes, sometimes in combination therapy.[13][14][15] | Efficacy may be more pronounced when combined with other agents or administered directly to the brain. |
Experimental Protocols
A standardized experimental protocol is crucial for the valid comparison of neuroprotective agents. The following outlines a typical methodology for the MCAO rat model as synthesized from the reviewed literature.
Middle Cerebral Artery Occlusion (MCAO) Model:
-
Animal Model: Male Sprague-Dawley or Wistar rats, weighing 250-300g, are commonly used.
-
Anesthesia: Anesthesia is typically induced with isoflurane or intraperitoneal injection of a ketamine/xylazine cocktail.
-
Surgical Procedure:
-
A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected.
-
A nylon monofilament (e.g., 4-0) with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The duration of occlusion is typically between 60 to 120 minutes for transient MCAO, after which the filament is withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.
-
-
Drug Administration: The neuroprotective agent or vehicle is administered at a predetermined time point before, during, or after MCAO. The route of administration (e.g., intravenous, intraperitoneal, oral) and dosage are critical variables.
-
Neurological Assessment: Neurological deficit scoring is performed at various time points post-MCAO (e.g., 24, 48, 72 hours). Common scoring systems include the Longa 5-point scale or the more detailed modified Neurological Severity Score (mNSS).
-
Infarct Volume Measurement: At the end of the experiment, rats are euthanized, and their brains are removed. Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then quantified using image analysis software.
Mandatory Visualizations
The following diagrams illustrate the neuroprotective signaling pathway of this compound and a generalized experimental workflow for comparing neuroprotective agents.
Caption: Neuroprotective signaling pathway of this compound.
Caption: Generalized workflow for comparing neuroprotective agents.
References
- 1. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection [mdpi.com]
- 2. Low Dose of this compound Hydrobromide Induced Neuroprotective Effects in Chronic Cerebral Hypoperfusion Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective Properties of Citicoline: Facts, Doubts and Unresolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DL-3-n-butylphthalide (NBP) alleviates poststroke cognitive impairment (PSCI) by suppressing neuroinflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. termedia.pl [termedia.pl]
- 11. DL-3n-Butylphthalide Improves Blood–Brain Barrier Integrity in Rat After Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | DL-3n-Butylphthalide Improves Blood–Brain Barrier Integrity in Rat After Middle Cerebral Artery Occlusion [frontiersin.org]
- 13. Efficacy of Citicoline Delivered via Brain Extracellular Space against Experimental Acute Ischemic Stroke in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of Citicoline Delivered via Brain Extracellular Space against Experimental Acute Ischemic Stroke in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. What is the mechanism of this compound Hydrobromide? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DL-3-n-Butylphthalide (NBP) Provides Neuroprotection in the Mice Models After Traumatic Brain Injury via Nrf2-ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Citicoline: neuroprotective mechanisms in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
- 24. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Anisodine
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds like Anisodine are critical for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, based on established protocols for structurally similar and hazardous compounds.
Important Notice: In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of the closely related compound, p-anisidine. This compound may possess different or additional hazards. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols tailored to your facility.
Hazard Profile and Safety Precautions
This compound is expected to share hazards with anisidine compounds, which are classified as toxic, potentially carcinogenic, and very toxic to aquatic life.[1][2] Therefore, stringent safety measures are essential during all handling and disposal activities.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear appropriate chemical-resistant gloves. Contaminated gloves should be disposed of as hazardous waste in accordance with good laboratory practices.[1][2][3]
-
Eye/Face Protection: Use safety glasses with side-shields or a face shield.[1][2]
-
Skin and Body Protection: A complete suit protecting against chemicals is recommended. The type of protective equipment must be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1][2]
-
Respiratory Protection: If ventilation is insufficient, suitable respiratory equipment must be worn.[1]
Quantitative Hazard Data for p-Anisidine
The following table summarizes key hazard information for p-anisidine, which should be considered as a guideline for handling this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2] |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation.[2] |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |
Experimental Protocols for Disposal
The recommended method for the disposal of this compound involves treating it as hazardous waste and engaging a licensed professional waste disposal service.[1][2]
Step 1: Waste Identification and Segregation
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1]
Step 2: Spill Management
-
In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[1]
-
Remove all sources of ignition.[4]
-
For small spills, use an inert absorbent material to soak up the substance.[2][4]
-
Place the collected material into a sealed container for disposal as hazardous waste.[1][2]
-
For major spills, contact your institution's emergency response team immediately.[1]
Step 3: Disposal Procedure
-
Do not dispose of this compound down the drain or in regular trash.[1] All waste containing this compound must be handled as hazardous waste.
-
Contact a licensed professional waste disposal service for removal.[1][2]
-
The preferred method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber. The material may be dissolved or mixed with a combustible solvent prior to incineration.[1]
Step 4: Contaminated Material Disposal
-
Any materials that have come into contact with this compound, such as gloves, bench paper, and empty containers, must be disposed of as hazardous waste.[1]
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., 60-70% ethanol), and the rinsate must be collected as hazardous waste.[1][4]
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Anisodine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Anisodine. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification/Standard |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are recommended.[1][2] |
| Hand Protection | Gloves | Chemical impermeable gloves should be worn.[1] It is important to inspect gloves for any damage before use.[1][2] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the EN 374 standard derived from it.[1][2] |
| Body Protection | Protective Clothing | Wear fire/flame resistant and impervious clothing.[1][2] |
| Respiratory Protection | Respirator | In situations where exposure limits may be exceeded or if irritation is experienced, a full-face respirator should be used.[1] For the related compound, this compound hydrobromide, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is advised when handling the pure chemical.[3] |
Operational Plan: Step-by-Step Handling Workflow
Adherence to a systematic workflow is critical for the safe handling of this compound from receipt to disposal. The following diagram illustrates the key steps to be followed.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
